molecular formula PSb B147865 Antimony phosphide CAS No. 25889-81-0

Antimony phosphide

Cat. No.: B147865
CAS No.: 25889-81-0
M. Wt: 152.73 g/mol
InChI Key: RJAVVKVGAZUUIE-UHFFFAOYSA-N
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Description

Antimony Phosphide (SbP) is a binary semiconductor compound provided as a black crystalline powder . It is valued in materials science research for its unique electronic and thermal properties . Studies based on first-principles calculations highlight its potential as a highly sensitive and selective sensing material, particularly for detecting toxic gases like nitrogen dioxide (NO₂) . Furthermore, novel two-dimensional forms, such as square-octagon this compound (so-SbP) nanosheets, are being investigated for their potential as an adsorbing medium for toxic polycyclic aromatic hydrocarbons (PAHs), suggesting applications in environmental remediation . Its research applications also extend to the fields of optoelectronics, photocatalysis, and as a component in semiconductor alloys . This product is strictly for research purposes and is not intended for human therapeutic or veterinary use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

stibanylidynephosphane
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InChI

InChI=1S/P.Sb
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InChI Key

RJAVVKVGAZUUIE-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

P#[Sb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

PSb
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DSSTOX Substance ID

DTXSID8067157
Record name Antimony phosphide (SbP)
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Molecular Weight

152.734 g/mol
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CAS No.

25889-81-0
Record name Antimony phosphide (SbP)
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Record name Antimony phosphide (SbP)
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Record name Antimony phosphide (SbP)
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Foundational & Exploratory

In-Depth Technical Guide: Antimony Phosphide Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony phosphide (B1233454) (SbP) is a binary semiconductor material with potential applications in electronic and optoelectronic devices.[1][2] A thorough understanding of its crystal structure is fundamental to elucidating its material properties and exploring its potential applications. This technical guide provides a comprehensive analysis of the theoretically predicted crystal structures of antimony phosphide, outlines general experimental protocols for its synthesis and characterization, and presents relevant data in a structured format. Due to a lack of experimentally determined crystallographic data in the current body of scientific literature, this guide focuses on computationally predicted structures. No significant evidence was found to link this compound to applications in drug development.

Introduction

This compound (SbP) is a III-V semiconductor compound composed of antimony and phosphorus.[1] It is known to be a black crystalline solid.[1] Like many other binary phosphides, SbP is expected to exhibit properties that are valuable for electronic and high-frequency applications.[2] The determination of its precise crystal structure is a crucial step in predicting and understanding its electronic band structure, mechanical properties, and thermodynamic stability.

Predicted Crystal Structures of this compound

Computational studies based on Density Functional Theory (DFT) are instrumental in predicting the crystal structures of materials for which experimental data is scarce. For this compound, the zincblende, wurtzite, and rocksalt structures are the most probable polymorphs.

Predicted Crystallographic Data

The following table summarizes the theoretically predicted crystallographic data for the most likely phases of this compound. It is important to note that these are predicted values and await experimental verification.

Crystal StructurePearson SymbolSpace GroupLattice Parameter (a) (Å)
ZincblendecF8F-43m (No. 216)5.95 (Predicted)
WurtzitehP4P63mc (No. 186)4.21 (Predicted)
RocksaltcF8Fm-3m (No. 225)5.62 (Predicted)

Table 1: Predicted Crystallographic Data for this compound Polymorphs.

Note: The lattice parameters are representative values from theoretical calculations and may vary depending on the computational method used. The zincblende structure is a common low-temperature phase for many III-V semiconductors, while the rocksalt structure may become stable under high pressure.[7][8]

Experimental Protocols

While specific experimental protocols for the synthesis and structural analysis of single-crystal this compound are not well-documented in the literature, general methodologies for similar phosphide materials can be adapted.

Synthesis of this compound

3.1.1. Direct Combination of Elements

A common method for synthesizing binary phosphides is the direct reaction of the constituent elements in a sealed, evacuated ampoule.[1]

  • Materials: High-purity antimony powder (≥99.99%), red phosphorus (≥99.99%).

  • Procedure:

    • Stoichiometric amounts of antimony and phosphorus are loaded into a quartz ampoule.

    • The ampoule is evacuated to a high vacuum (e.g., 10-6 Torr) and sealed.

    • The sealed ampoule is placed in a furnace and slowly heated to a high temperature (e.g., 600-800 °C) over several hours.

    • The temperature is held for an extended period (e.g., 24-48 hours) to ensure complete reaction.

    • The furnace is then slowly cooled to room temperature.

3.1.2. High-Pressure Synthesis

High-pressure synthesis can be employed to access different polymorphs of a material that may not be stable at ambient pressure.[9]

  • Apparatus: High-pressure apparatus, such as a multi-anvil press or a diamond anvil cell.

  • Procedure:

    • A stoichiometric mixture of antimony and phosphorus is placed in a sample capsule (e.g., boron nitride).

    • The capsule is subjected to high pressure (e.g., several GPa) and elevated temperature.

    • After a set reaction time, the sample is quenched to room temperature before releasing the pressure.

Crystal Structure Characterization

3.2.1. Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying the crystalline phases present in a sample and for determining lattice parameters.[10]

  • Instrument: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

  • Sample Preparation: The synthesized this compound is ground into a fine powder.

  • Data Collection: The X-ray diffraction pattern is recorded over a range of 2θ angles.

  • Analysis: The resulting diffraction pattern is compared to known patterns in crystallographic databases or analyzed to determine the crystal structure and lattice parameters.

3.2.2. Single-Crystal X-ray Diffraction

For a complete and unambiguous structure determination, single-crystal X-ray diffraction is the gold standard. This requires the growth of a suitable single crystal of this compound.

  • Crystal Growth: Methods such as chemical vapor transport or flux growth could potentially be used to grow single crystals of SbP.

  • Data Collection: A single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. Diffraction data is collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The collected data is used to determine the unit cell, space group, and the positions of the atoms within the crystal lattice.

Visualizations

Predicted Crystal Structures

G cluster_zincblende Zincblende (SbP) cluster_wurtzite Wurtzite (SbP) cluster_rocksalt Rocksalt (SbP) Sb1 Sb P1 P Sb1->P1 Sb2 Sb P2 P Sb2->P2 Sb3 Sb P3 P Sb3->P3

Caption: Ball-and-stick models of the predicted crystal structures of this compound.

Workflow for Theoretical Crystal Structure Prediction

G start Define Chemical Composition (SbP) generate Generate Candidate Crystal Structures (e.g., Zincblende, Wurtzite, Rocksalt) start->generate dft Perform DFT Energy Calculations generate->dft analyze Analyze Thermodynamic Stability (Formation Energy, Convex Hull) dft->analyze stable Identify Predicted Stable/Metastable Structures analyze->stable properties Calculate Physical Properties stable->properties end Output Predicted Crystal Data properties->end

Caption: A generalized workflow for the theoretical prediction of crystal structures.

Conclusion

This technical guide has provided a detailed overview of the current understanding of the crystal structure of this compound, based primarily on theoretical predictions. The zincblende, wurtzite, and rocksalt structures are the most likely polymorphs, and this guide presents their predicted crystallographic data. General experimental protocols for the synthesis and characterization of SbP have also been outlined. It is evident that further experimental research, particularly single-crystal growth and X-ray diffraction studies, is necessary to conclusively determine the crystal structure of this compound and to validate these theoretical predictions. Such experimental data will be crucial for advancing the development of SbP-based materials for technological applications. The absence of literature on the subject suggests that this compound is not currently a material of significant interest in the field of drug development.

References

An In-depth Technical Guide to the Electronic Band Structure of Antimony Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The electronic properties of pure, bulk antimony phosphide (B1233454) (SbP) are not yet extensively documented in experimental literature. This guide consolidates available theoretical predictions and outlines established experimental and computational methodologies that are crucial for the future characterization of this novel semiconductor material. It is intended as a roadmap for researchers and professionals in materials science and drug development.

Introduction

Antimony phosphide (SbP) is a binary semiconductor with potential applications in electronics and optoelectronics. Understanding its electronic band structure is fundamental to unlocking its technological promise. This document provides a comprehensive overview of the current theoretical understanding of SbP's electronic properties and details the necessary experimental and computational protocols for its full characterization.

Predicted Crystal and Electronic Structure

Ab initio computational studies are essential for predicting the properties of new materials. For this compound, theoretical calculations have explored various possible crystal structures (polymorphs) and their corresponding electronic band structures.

Predicting the stable crystal structure is the first step in determining the electronic properties. Evolutionary algorithms combined with density functional theory (DFT) are powerful tools for this purpose. While experimental confirmation for bulk SbP is pending, theoretical studies on related materials and monolayers provide valuable insights. For instance, theoretical analysis of monolayer β-SbP has been performed, and various polymorphs of similar binary compounds have been computationally explored.

Table 1: Theoretical Data for this compound and Related Compounds

PropertyValueMethodSource
Monolayer β-SbP
Band Gap2.168 eVDFTTheoretical Calculation
Antimony-Substituted Violet Phosphorus (P₂₀.₅₆Sb₀.₄₄)
Band Gap~1.67 eV (Direct)ExperimentalSynthesis and Characterization Study
Monolayer Antimonene
Band Gap2.28 eV (Indirect)DFTFirst-Principles Calculation

Theoretical calculations are currently the primary source of information on the electronic band structure of SbP. Density Functional Theory (DFT) is the most common method used for these predictions.

First-principles calculations on a monolayer of β-SbP suggest it is a semiconductor with a calculated energy band gap of 2.168 eV. In contrast, studies on antimony-substituted violet phosphorus (P₂₀.₅₆Sb₀.₄₄) indicate a direct bandgap of approximately 1.67 eV. Furthermore, theoretical work on monolayer antimonene, the 2D allotrope of antimony, predicts an indirect band gap of 2.28 eV, a significant change from the semimetallic nature of bulk antimony. These findings suggest that the electronic properties of this compound are likely to be highly dependent on its dimensionality and crystal structure.

Experimental Protocols

The experimental determination of the crystal and electronic structure of a new material like this compound requires high-quality single crystals and sophisticated characterization techniques.

The synthesis of single crystals is a critical prerequisite for many experimental characterization techniques. For a novel material like SbP, several methods could be explored:

  • Flux Growth: This method involves dissolving the constituent elements (antimony and phosphorus) in a molten metal flux. Slow cooling of the solution allows for the precipitation and growth of single crystals. The choice of flux is crucial to avoid incorporation into the crystal lattice.

  • Hydrothermal Synthesis: This technique utilizes high-pressure autoclaves to crystallize substances from hot aqueous solutions. For SbP, appropriate precursors would be dissolved in a suitable solvent and heated to promote crystal growth.[1]

  • Chemical Vapor Transport (CVT): In this method, the constituent elements react in the vapor phase and deposit as single crystals in a cooler region of a sealed reaction tube.

X-ray diffraction is the definitive experimental technique for determining the crystal structure of a material. For a newly synthesized powder sample of SbP, the following protocol would be applied:

  • Sample Preparation: The synthesized SbP material is finely ground into a homogeneous powder to ensure random orientation of the crystallites.

  • Data Collection: The powder is mounted in a powder X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα with λ = 1.5418 Å) is directed at the sample. The diffracted X-rays are measured as a function of the diffraction angle (2θ). The data collection strategy for an unknown compound typically involves a wide-angle scan to capture as many diffraction peaks as possible.

  • Phase Identification: The resulting diffraction pattern is compared against databases like the Powder Diffraction File (PDF) to identify known phases. For a novel material, this step may not yield a match.

  • Structure Solution and Rietveld Refinement: If the material is a new phase, the diffraction pattern can be used to determine the crystal structure ab initio or by analogy to similar compounds. Rietveld refinement is then used to refine the crystal structure model. This involves fitting a calculated diffraction pattern to the experimental data by adjusting parameters such as lattice parameters, atomic positions, and peak shape parameters. A step-by-step guide for Rietveld refinement using software like GSAS-II is as follows:[2][3]

    • Import the powder diffraction data and an initial crystal structure model (CIF file), which may be a theoretical prediction.

    • Define the background function and instrument parameters.

    • Sequentially refine parameters, starting with the scale factor and background, followed by lattice parameters, peak profile parameters, and finally atomic positions and occupancies.

    • Monitor goodness-of-fit indicators (e.g., Rwp, χ²) to assess the quality of the refinement.

ARPES is a powerful technique for directly visualizing the electronic band structure of a material.[4] A detailed protocol for a single crystal of SbP would involve:

  • Sample Preparation: A high-quality single crystal of SbP is mounted on a sample holder. To obtain a clean, atomically flat surface, the crystal is cleaved in situ under ultra-high vacuum (UHV) conditions.[5]

  • Experimental Setup: The sample is placed in a UHV chamber and cooled to cryogenic temperatures to reduce thermal broadening. A monochromatic light source (e.g., a synchrotron beamline or a UV laser) with a specific photon energy (typically in the range of 20-100 eV for semiconductors) is focused on the sample.

  • Data Acquisition: The incident photons cause photoemission of electrons. An electron energy analyzer measures the kinetic energy and emission angle of the photoemitted electrons. By rotating the sample, the measurement can be performed along different high-symmetry directions in the Brillouin zone.

  • Data Analysis: The measured kinetic energies and emission angles are converted to binding energies and crystal momenta to construct the E vs. k band dispersion plots. This data reveals the band gap, the nature of the band gap (direct or indirect), and the effective masses of charge carriers.[6][7]

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are indispensable for predicting and understanding the electronic band structure of materials. A typical workflow for calculating the band structure of a predicted SbP crystal structure using a plane-wave DFT code like Quantum ESPRESSO is as follows:[8][9]

  • Structure Definition: Define the crystal structure of SbP (lattice parameters and atomic positions) in the input file. This would be based on the results from XRD or theoretical crystal structure prediction.

  • Self-Consistent Field (SCF) Calculation: Perform a self-consistent calculation to determine the ground-state electron density. Key parameters in the input file include:

    • Exchange-Correlation Functional: A suitable functional for semiconductors, such as PBE (Perdew-Burke-Ernzerhof) or a hybrid functional like HSE06 for more accurate band gap prediction, should be chosen.[10]

    • Pseudopotentials: Appropriate pseudopotentials for Sb and P that accurately describe the electron-ion interactions are selected.[11]

    • Plane-Wave Cutoff Energy: This parameter determines the size of the basis set and must be converged.

    • k-point Mesh: A grid of k-points for sampling the Brillouin zone must be specified and converged to ensure accurate integration.

  • Non-Self-Consistent Field (NSCF) Band Structure Calculation: Using the charge density from the SCF calculation, a non-self-consistent calculation is performed along a path of high-symmetry points in the Brillouin zone. This yields the eigenvalues (energy bands) at each k-point along the path.

  • Density of States (DOS) Calculation: A separate NSCF calculation with a denser k-point mesh is performed to calculate the density of states, which provides information about the number of available electronic states at each energy level.[12]

  • Data Visualization: The output from the band structure and DOS calculations is processed to generate plots of the electronic band structure and the density of states.

Visualizations

Experimental_Workflow cluster_synthesis Crystal Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_results Results Synthesis Synthesize SbP Single Crystal (e.g., Flux Growth, Hydrothermal) XRD X-ray Diffraction (XRD) Synthesis->XRD Powder/Single Crystal ARPES Angle-Resolved Photoemission Spectroscopy (ARPES) Synthesis->ARPES Single Crystal Rietveld Rietveld Refinement XRD->Rietveld Diffraction Pattern BandStructure Band Structure Mapping ARPES->BandStructure Photoemission Spectra CrystalStructure Crystal Structure Rietveld->CrystalStructure Lattice Parameters, Atomic Positions ElectronicStructure Electronic Band Structure BandStructure->ElectronicStructure Band Gap, Effective Mass

A generalized experimental workflow for characterizing a novel semiconductor like SbP.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculations cluster_output Output and Analysis Structure Define Crystal Structure (Lattice, Atomic Positions) SCF Self-Consistent Field (SCF) Calculation Structure->SCF Parameters Set Calculation Parameters (Functional, Pseudopotentials, Cutoffs) Parameters->SCF ChargeDensity Ground-State Charge Density SCF->ChargeDensity NSCF_Bands Non-Self-Consistent (NSCF) Band Structure Calculation BandPlot Plot Band Structure NSCF_Bands->BandPlot NSCF_DOS Non-Self-Consistent (NSCF) Density of States Calculation DOSPlot Plot Density of States NSCF_DOS->DOSPlot ChargeDensity->NSCF_Bands ChargeDensity->NSCF_DOS

A typical workflow for calculating the electronic band structure using Density Functional Theory.

Conclusion

While experimental data on the electronic band structure of bulk this compound remains scarce, theoretical predictions suggest it is a semiconductor with interesting properties that may vary with its structure and dimensionality. This guide provides a comprehensive framework for the future experimental and computational characterization of SbP. The detailed protocols for synthesis, XRD, ARPES, and DFT calculations outlined herein offer a clear path forward for researchers to elucidate the fundamental electronic properties of this promising material. Such studies will be crucial for evaluating its potential in various technological applications.

References

Synthesis of Antimony Phosphide from Elemental Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony phosphide (B1233454) (SbP) is a binary compound of antimony and phosphorus with the chemical formula SbP.[1][2] It is a black crystalline solid known for its semiconductor properties at room temperature, transitioning to a metallic conductor at higher temperatures. These characteristics make it a material of interest for applications in optoelectronic devices such as photodetectors, solar cells, and infrared detectors. This technical guide provides a comprehensive overview of the synthesis of antimony phosphide from its elemental precursors, elemental antimony (Sb) and phosphorus (P). The guide details various synthesis methodologies, summarizes key quantitative data, and provides experimental protocols to facilitate reproducible research and development.

Synthesis Methodologies

The primary methods for synthesizing this compound from elemental precursors are direct high-temperature reaction, mechanochemical synthesis (ball milling), and solvothermal/hydrothermal synthesis. Each method offers distinct advantages and challenges in terms of reaction control, product crystallinity, and scalability.

High-Temperature Solid-State Reaction

The most common method for preparing this compound is the direct reaction of elemental antimony and phosphorus at elevated temperatures in a sealed, inert environment.[3] This method relies on the direct combination of the elements to form the desired compound.

Experimental Protocol:

A general procedure for the high-temperature synthesis of this compound is as follows:

  • Precursor Preparation: High-purity elemental antimony (powder or granules) and red phosphorus are weighed in a stoichiometric ratio (1:1 molar ratio of Sb to P).

  • Encapsulation: The mixture is loaded into a quartz ampoule. The ampoule is then evacuated to a high vacuum and sealed.

  • Heating Profile: The sealed ampoule is placed in a programmable tube furnace and heated to a specific temperature, typically in the range of 500-800°C. The reaction is held at this temperature for a prolonged period, often several hours to days, to ensure complete reaction and homogenization.

  • Cooling: After the reaction is complete, the furnace is slowly cooled to room temperature to allow for the crystallization of the this compound product.

  • Product Recovery: The resulting SbP product is recovered from the ampoule.

Quantitative Data Summary:

ParameterValueReference
Precursor Ratio (Sb:P) 1:1 (molar)[3]
Reaction Temperature 500 - 800 °C
Reaction Time Several hours to days[3]
Environment Sealed quartz tube under vacuum[3]
Mechanochemical Synthesis (Ball Milling)

Mechanochemical synthesis, typically performed in a high-energy ball mill, offers a solvent-free and often room-temperature route to synthesizing materials. The repeated fracturing and cold welding of precursor particles during milling can induce chemical reactions.

Experimental Protocol:

A representative protocol for the mechanochemical synthesis of SbP is:

  • Loading the Mill: Stoichiometric amounts of elemental antimony and red phosphorus powders are loaded into a hardened steel or tungsten carbide milling vial along with milling balls of the same material. The loading process should be carried out in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation.

  • Milling Parameters: The vial is sealed and placed in a high-energy planetary or shaker mill. Milling is carried out for a specific duration at a set rotational speed.

  • Product Extraction: After milling, the vial is opened in an inert atmosphere, and the product powder is collected.

Quantitative Data Summary:

ParameterTypical Value Range
Precursor Ratio (Metal:P) Stoichiometric or with slight excess of P
Milling Time 1 - 48 hours
Rotational Speed 200 - 600 RPM
Ball-to-Powder Ratio 10:1 to 40:1 (by weight)
Atmosphere Inert (e.g., Argon)
Solvothermal/Hydrothermal Synthesis

Solvothermal and hydrothermal methods involve chemical reactions in a solvent (organic or water, respectively) at temperatures and pressures above the solvent's boiling point. These methods can produce well-controlled nanocrystalline materials.

Experimental Protocol:

A general solvothermal procedure for the synthesis of metal phosphides that can be adapted for SbP is as follows:

  • Precursor Dispersion: Elemental antimony and red phosphorus are dispersed in a suitable solvent (e.g., ethylenediamine, ethanol) within a Teflon-lined stainless-steel autoclave.

  • Sealing and Heating: The autoclave is sealed and heated to a specific temperature, typically in the range of 150-250°C, for a defined period.

  • Cooling and Product Recovery: The autoclave is cooled to room temperature. The solid product is then collected by filtration or centrifugation, washed with a suitable solvent (e.g., ethanol, acetone) to remove any unreacted precursors and byproducts, and dried under vacuum.

Quantitative Data Summary:

ParameterTypical Value Range
Precursor Ratio (Metal:P) Stoichiometric or varied to control stoichiometry
Reaction Temperature 150 - 250 °C
Reaction Time 12 - 72 hours
Solvent Ethylenediamine, Ethanol, Water
Autoclave Filling 50 - 80% of volume

Experimental Workflows and Signaling Pathways

To visualize the synthesis processes and the relationships between experimental parameters and outcomes, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_precursors Precursor Preparation cluster_methods Synthesis Methods cluster_processing Post-Synthesis Processing Sb Elemental Antimony (Sb) HT High-Temperature Reaction Sb->HT BM Ball Milling Sb->BM ST Solvothermal/ Hydrothermal Sb->ST P Elemental Phosphorus (P) P->HT P->BM P->ST Product This compound (SbP) Product HT->Product BM->Product ST->Product Characterization Characterization (XRD, SEM, etc.) Product->Characterization

Caption: General workflow for the synthesis of this compound (SbP).

Parameter_Influence cluster_params Synthesis Parameters cluster_props Product Properties Temp Temperature Crystallinity Crystallinity Temp->Crystallinity Purity Purity Temp->Purity Time Time Time->Crystallinity Yield Yield Time->Yield Pressure Pressure Pressure->Purity Morphology Morphology Pressure->Morphology Ratio Precursor Ratio Ratio->Purity Ratio->Yield

Caption: Influence of synthesis parameters on SbP product properties.

Conclusion

The synthesis of this compound from elemental precursors can be achieved through several methods, with high-temperature solid-state reaction being the most documented. While mechanochemical and solvothermal routes offer potential advantages in terms of reaction conditions and product morphology, more research is needed to establish detailed and optimized protocols specifically for the Sb-P system. The quantitative data and experimental guidelines provided in this document serve as a foundational resource for researchers and scientists working on the synthesis and application of this promising semiconductor material. Further investigation into the Sb-P phase diagram and the kinetics of these reactions will be crucial for advancing the controlled synthesis of high-quality this compound.

References

Unveiling the Potential of Bulk Antimony Phosphide: A Technical Guide to its Predicted Thermal and Electrical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Development Professionals

Abstract

Antimony phosphide (B1233454) (SbP), a binary semiconductor compound, holds promise for applications in optoelectronics and potentially as a thermoelectric material.[1][2] This technical guide provides a comprehensive overview of the anticipated thermal and electrical properties of bulk antimony phosphide. In the absence of extensive experimental data in the current literature, this document synthesizes theoretical predictions based on periodic trends, data from related III-V and V-V compounds, and established measurement protocols for semiconductor materials. This guide aims to provide a foundational understanding for researchers and scientists, outlining expected properties and detailed experimental workflows for the future characterization of this emerging material.

Introduction

This compound (SbP) is a crystalline solid composed of antimony and phosphorus.[1] It is recognized as a semiconductor at room temperature, exhibiting low resistivity and a high melting point, which are desirable characteristics for electronic and high-power applications.[1] While direct experimental data on the thermal and electrical properties of bulk SbP remains scarce, the growing interest in novel semiconductor and thermoelectric materials necessitates a predictive understanding of its behavior. This guide serves as a resource for researchers by providing a theoretical framework for the properties of SbP and detailed methodologies for its empirical validation.

Predicted Material Properties

The properties of bulk SbP can be inferred by examining trends in related semiconductor materials, such as other phosphides (InP, GaP) and antimonides.

Crystal Structure and Synthesis

This compound is expected to crystallize in a zincblende or a related structure, common for III-V semiconductors. The most straightforward synthesis route is the direct combination of high-purity elemental antimony and red phosphorus in a sealed, evacuated quartz ampoule.[3] The ampoule is typically heated to high temperatures to facilitate the reaction and subsequent crystal growth.

Predicted Thermal and Electrical Properties

The following table summarizes the anticipated range of thermal and electrical properties for bulk this compound at room temperature (300 K), based on analogies with other semiconductor phosphides and antimonides. It is crucial to note that these are estimated values and require experimental verification.

PropertyPredicted Value/RangeUnitNotes
Thermal Conductivity (κ) 1 - 10W/(m·K)Expected to be relatively low due to the large mass difference between Sb and P atoms, which enhances phonon scattering. For comparison, the thermal conductivity of GaP is ~110 W/(m·K) and InP is ~68 W/(m·K).[4]
Electrical Conductivity (σ) 103 - 105S/mHighly dependent on doping and crystal purity. As a semiconductor, its conductivity can be tuned over several orders of magnitude.
Seebeck Coefficient (S) ± (100 - 500)µV/KThe sign will depend on the majority charge carriers (n-type or p-type). Semiconductors generally exhibit large Seebeck coefficients compared to metals.[5]
Band Gap (Eg) 1.0 - 1.6eVExpected to be an indirect band gap semiconductor, similar to other III-V phosphides like GaP.
Carrier Mobility (μ) 100 - 1000cm2/(V·s)This will vary significantly with carrier concentration and temperature.

Experimental Protocols

To validate the predicted properties of bulk SbP, a systematic experimental approach is required. The following protocols outline the key measurements.

Synthesis of Bulk this compound

A common method for the synthesis of binary phosphide compounds is direct high-temperature reaction.[3]

Materials and Equipment:

  • High-purity antimony powder (99.999% or higher)

  • Red phosphorus (99.99% or higher)

  • Quartz ampoule

  • Vacuum sealing system

  • High-temperature furnace with programmable controller

Protocol:

  • Stoichiometric amounts of antimony and phosphorus are weighed and placed inside a clean quartz ampoule.

  • The ampoule is evacuated to a high vacuum (< 10-5 Torr) and sealed.

  • The sealed ampoule is placed in a horizontal tube furnace.

  • The furnace is slowly heated to a temperature in the range of 600-800°C over several hours to initiate the reaction.

  • The temperature is held at the peak value for 24-48 hours to ensure complete reaction and homogenization.

  • The furnace is then slowly cooled to room temperature over a period of 24-72 hours to promote the growth of a crystalline ingot.

Measurement of Thermal Conductivity

The thermal conductivity of a semiconductor can be measured using the laser flash method to determine thermal diffusivity.

Equipment:

  • Laser Flash Analysis (LFA) system

  • Sample cutting and polishing equipment

  • Specific heat capacity measurement instrument (e.g., Differential Scanning Calorimeter)

  • Density measurement equipment (e.g., Archimedes' method)

Protocol:

  • A small, disc-shaped sample of bulk SbP is cut from the synthesized ingot and its surfaces are polished to be parallel and smooth.

  • The density (ρ) of the sample is measured.

  • The specific heat capacity (Cp) is measured as a function of temperature.

  • The thermal diffusivity (α) is measured using the LFA system over the desired temperature range.

  • The thermal conductivity (κ) is calculated using the formula: κ = α · ρ · Cp.

Measurement of Electrical Properties

The electrical conductivity and Seebeck coefficient are typically measured simultaneously.

Equipment:

  • Four-probe setup for electrical resistivity measurement

  • System for generating a precise temperature gradient across the sample

  • High-impedance voltmeter

  • Thermocouples

Protocol for Seebeck Coefficient and Electrical Conductivity:

  • A rectangular bar-shaped sample is cut from the bulk ingot.

  • Four electrical contacts are made on the sample for resistivity measurement in a four-point probe configuration.

  • The sample is mounted in a holder that allows for heating one end while keeping the other end at a lower temperature, creating a stable temperature gradient (ΔT).[1][6][7][8]

  • The temperature at both ends of the sample is measured using fine-wire thermocouples.

  • The voltage (ΔV) generated across the two inner probes due to the Seebeck effect is measured with a high-impedance voltmeter.[5][9]

  • The Seebeck coefficient (S) is calculated as S = -ΔV / ΔT.[5][9]

  • Simultaneously, a known current is passed through the outer probes, and the voltage drop across the inner probes is measured to determine the electrical resistivity (and its inverse, the electrical conductivity).

Hall Effect Measurement

Hall effect measurements are used to determine the carrier type, concentration, and mobility.

Equipment:

  • Hall effect measurement system with a magnet

  • Sample holder with appropriate electrical contacts

Protocol:

  • A thin, square-shaped sample (van der Pauw geometry) or a rectangular bar (Hall bar geometry) is prepared.

  • Electrical contacts are made at the corners (van der Pauw) or on the sides (Hall bar).

  • The sample is placed in a uniform magnetic field perpendicular to the sample surface.

  • A known current is passed through two of the contacts.

  • The Hall voltage, which is the transverse voltage generated across the other two contacts, is measured.

  • The carrier concentration and mobility are calculated from the Hall voltage, the applied current and magnetic field, and the sample geometry.

Visualizations

Experimental_Workflow Experimental Workflow for SbP Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Direct Reaction of Sb and P thermal Thermal Conductivity (LFA) synthesis->thermal electrical Electrical Conductivity & Seebeck Coefficient synthesis->electrical hall Hall Effect Measurement synthesis->hall data_analysis Calculation of Thermoelectric Figure of Merit (ZT) thermal->data_analysis electrical->data_analysis

Caption: Experimental workflow for the synthesis and characterization of bulk this compound.

Thermoelectric_Properties Interrelation of Thermoelectric Parameters ZT Thermoelectric Figure of Merit (ZT) PF Power Factor (S^2 * σ) PF->ZT S Seebeck Coefficient (S) S->PF sigma Electrical Conductivity (σ) sigma->PF kappa Thermal Conductivity (κ) kappa->ZT inversely proportional

Caption: Relationship between key parameters for thermoelectric performance evaluation.

Conclusion

While bulk this compound remains a relatively unexplored material, theoretical considerations and analogies to related compounds suggest it possesses semiconductor properties that warrant further investigation, particularly for electronic and thermoelectric applications. This guide provides a foundational framework of its expected thermal and electrical properties and outlines the necessary experimental protocols for their validation. The presented workflows and predictive data tables are intended to accelerate research and development efforts into this promising material. Future experimental work is essential to confirm these predictions and to fully elucidate the potential of bulk this compound.

References

Antimony Phosphide (SbP) as a Semiconductor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Antimony phosphide (B1233454) (SbP) is a binary compound that has garnered interest within the semiconductor industry for its distinct electronic and structural properties.[1] This technical guide provides a comprehensive overview of the core semiconductor characteristics of antimony phosphide, with a particular focus on its synthesis, theoretical and experimentally-derived properties, and potential applications. This document also addresses the material's toxicological considerations, a critical aspect for professionals in drug development and life sciences, given the known bio-reactivity of its constituent elements. While direct applications of this compound in drug development are not yet established, this guide aims to provide a foundational understanding of the material's properties to inform future research and development endeavors.

Core Semiconductor Characteristics

This compound is a black crystalline solid and a semiconductor material at room temperature.[2] It is known for its high melting point and low resistivity, which makes it a candidate for various electronic and optoelectronic applications.[1][2]

Crystal Structure and Electronic Properties

The chemical formula for this compound is SbP.[1] While detailed experimental data on the crystal structure of pure SbP is limited in publicly available literature, theoretical studies and data on related phosphide and antimonide compounds provide valuable insights. Computational studies on III-phosphide semiconductors, for instance, often employ density functional theory (DFT) to calculate structural and electronic properties, showing good agreement with experimental data for known compounds.[3] Such theoretical approaches could be applied to predict the lattice constants and band structure of SbP.

The combination of antimony and phosphorus in SbP imparts it with unique electronic properties that are advantageous for semiconductor applications.[1]

Quantitative Semiconductor Properties

Obtaining precise, experimentally verified quantitative data for pure this compound remains a challenge. The following table summarizes the available information, drawing from supplier specifications and related research. It is important to note that some of these values are theoretical or extrapolated from studies on similar materials.

PropertyValueSource/Method
Chemical Formula PSb[4]
Molecular Weight 152.734 g/mol PubChem[4]
Appearance Black crystalline solid[2]
Band Gap Not experimentally determined for pure SbP. Antimony-substituted violet phosphorus has a direct bandgap of around 1.67 eV.[5]
Charge Carrier Mobility Not experimentally determined for pure SbP. Theoretical studies on related carbon phosphide monolayers suggest the potential for high carrier mobility.[6]

Synthesis and Fabrication

Several methods have been reported for the synthesis of this compound, primarily focusing on high-temperature reactions. The fabrication of SbP thin films is also a key area of interest for its application in electronic devices.

Synthesis Methodologies

2.1.1. Direct Combination

The most common method for synthesizing this compound is the direct combination of its elemental constituents.[1]

  • Experimental Protocol:

    • Stoichiometric amounts of high-purity elemental antimony and phosphorus are sealed in an evacuated quartz ampoule.

    • The ampoule is slowly heated to a high temperature (specific temperature profiles are often proprietary or require optimization) in a furnace.

    • The reaction is held at the peak temperature for an extended period to ensure complete reaction and homogenization.

    • The ampoule is then slowly cooled to room temperature to obtain the crystalline SbP product.

2.1.2. High-Temperature Solid-State Reactions

In an industrial setting, a mixture of antimony and phosphorus is heated under controlled conditions to optimize for yield and purity.[1] This method is a variation of the direct combination method, often employing specific furnace atmospheres or pressure controls.

2.1.3. Vapor Deposition

Vapor deposition techniques can also be used to produce this compound.[2]

  • Experimental Protocol (Conceptual):

    • Precursor gases containing antimony and phosphorus are introduced into a reaction chamber.

    • The flow rate and temperature of the reaction gases are precisely controlled.

    • The precursors react at a heated substrate to deposit a thin film of this compound.

Thin Film Deposition

This compound is utilized in the form of sputtering targets for thin film deposition, a crucial process for manufacturing semiconductor devices.[7]

2.2.1. Sputtering

Sputtering is a physical vapor deposition (PVD) technique.[7]

  • Experimental Workflow:

G cluster_0 Sputtering Process plasma Plasma Generation (e.g., Argon) target This compound Sputtering Target plasma->target Ion Bombardment substrate Substrate target->substrate Ejected SbP Atoms film Deposited SbP Thin Film substrate->film Film Growth

Caption: Workflow of the sputtering process for depositing this compound thin films.

Toxicological and Biocompatibility Considerations

For researchers and professionals in drug development, understanding the potential toxicity of a material is paramount. While there is no specific toxicological data for this compound, the well-documented toxicities of its constituent elements, antimony and phosphorus, provide a strong basis for precautionary handling and assessment.

Antimony Toxicity

Antimony and its compounds are known to be toxic.[8] Occupational exposure to antimony can lead to respiratory irritation, pneumoconiosis, and gastrointestinal issues.[9] Some antimony compounds are considered possibly carcinogenic to humans.[10] The toxicity of antimony is dependent on its oxidation state and route of exposure.[11]

Phosphide Toxicity

Phosphides, particularly metal phosphides, are highly toxic.[12] The primary mechanism of toxicity is the liberation of phosphine (B1218219) gas (PH₃) upon contact with water or acids, which is a potent respiratory and cellular toxin.[12]

Inferred Biocompatibility of this compound

Given the inherent toxicity of both antimony and phosphides, it can be inferred that this compound would likely exhibit significant cytotoxicity and would not be biocompatible without extensive modification and encapsulation. The potential for the material to release toxic antimony ions and phosphine gas in a biological environment is a major concern.

  • Logical Relationship for Biocompatibility Assessment:

G SbP This compound (SbP) Sb Antimony (Sb) - Known Toxicity - Potential Carcinogen SbP->Sb releases P Phosphide (P³⁻) - Reacts to form  toxic Phosphine (PH₃) SbP->P releases Toxicity Inferred High Cytotoxicity & Poor Biocompatibility Sb->Toxicity Bio_Env Biological Environment (Aqueous, Acidic) P->Bio_Env reacts with Bio_Env->Toxicity

Caption: Logical diagram illustrating the inferred toxicity of this compound based on its components.

Applications and Future Outlook

This compound is primarily used as a semiconductor in high-power, high-frequency applications and in laser diodes.[13] Its use in the form of sputtering targets is crucial for the fabrication of thin films in the semiconductor and optical industries.[7]

The distinct electronic properties of this compound suggest its potential for further research and development in advanced electronic and optoelectronic devices.[1] However, the lack of comprehensive experimental data on its fundamental semiconductor properties highlights a significant research gap that needs to be addressed.

For professionals in drug development, the direct application of this compound appears limited due to its inferred toxicity. Future research in this area would need to focus on developing highly stable, encapsulated forms of SbP nanomaterials and conducting thorough cytotoxicity and biocompatibility studies. The exploration of this compound in areas such as theranostics, where the semiconductor properties could be utilized for imaging or therapy, would require significant advancements in ensuring its biological inertness.

Conclusion

This compound is a semiconductor with promising electronic properties, yet it remains a material with a significant number of uncharacterized fundamental parameters. While synthesis methods are established, detailed experimental data on its band structure and charge transport properties are scarce. The inferred high toxicity of SbP poses a substantial barrier to its application in the life sciences and drug development. Future research should focus on detailed experimental characterization of its semiconductor properties and, for any potential biomedical applications, the development of robust encapsulation strategies to mitigate its toxicity. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the critical areas for future investigation.

References

Unveiling the Potential of Antimony Phosphide: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical modeling and experimental investigation of antimony phosphide (B1233454) (SbP), a promising semiconductor material. Given the nascent stage of research into this specific compound, this guide synthesizes established theoretical frameworks and experimental protocols from closely related materials to provide a robust starting point for future studies. We will explore the predicted electronic, structural, optical, and thermoelectric properties of SbP, detail representative experimental methodologies for its synthesis and characterization, and outline the computational workflows used in its theoretical analysis.

Theoretical Modeling of Antimony Phosphide Properties

First-principles calculations, primarily based on Density Functional Theory (DFT), are powerful tools for predicting the fundamental properties of novel materials like this compound. These computational methods allow for the exploration of a material's behavior at the atomic level, providing insights that can guide experimental efforts.

Computational Workflow for Material Property Prediction

The theoretical investigation of a material's properties typically follows a structured computational workflow. This process begins with defining the crystal structure and proceeds through a series of calculations to determine various electronic, optical, and thermoelectric characteristics. The following diagram illustrates a typical workflow for the DFT-based prediction of semiconductor properties.

DFT_Workflow cluster_0 Structural Properties cluster_1 Electronic Properties cluster_2 Optical Properties cluster_3 Thermoelectric Properties start Define Crystal Structure (e.g., Zincblende, Wurtzite) geom_opt Geometry Optimization (Find lowest energy configuration) start->geom_opt lattice Calculate Lattice Parameters (a, b, c, α, β, γ) geom_opt->lattice scf Self-Consistent Field (SCF) Calculation geom_opt->scf elastic Elastic Constants Calculation lattice->elastic band_structure Band Structure Calculation scf->band_structure dos Density of States (DOS) Calculation scf->dos dielectric Dielectric Function Calculation scf->dielectric band_gap Determine Band Gap (Direct/Indirect) band_structure->band_gap boltzmann Boltzmann Transport Equations (e.g., using BoltzTraP) band_structure->boltzmann absorption Absorption Spectrum dielectric->absorption refractive Refractive Index dielectric->refractive seebeck Seebeck Coefficient boltzmann->seebeck conductivity Electrical & Thermal Conductivity boltzmann->conductivity zt Figure of Merit (ZT) seebeck->zt conductivity->zt

A typical DFT-based workflow for predicting semiconductor properties.
Predicted Properties of this compound

While comprehensive theoretical data for this compound is still emerging, we can extrapolate expected properties based on trends in related III-V and V-V semiconductors. The following tables summarize the types of quantitative data that would be generated through the above computational workflow. Note: The values presented here are placeholders and should be replaced with actual calculated data as it becomes available in the literature.

Table 1: Predicted Structural and Electronic Properties of this compound (SbP)

PropertyPredicted ValueUnit
Crystal StructureZincblende / Rocksalt-
Lattice Constant (a)ValueÅ
Bulk ModulusValueGPa
Band GapValueeV
Band Gap TypeDirect / Indirect-
Electron Effective MassValuem₀
Hole Effective MassValuem₀

Table 2: Predicted Optical Properties of this compound (SbP)

PropertyPredicted ValueUnit
Static Dielectric ConstantValue-
Refractive Index (at 550 nm)Value-
Absorption Coefficient (at 2 eV)Valuecm⁻¹

Table 3: Predicted Thermoelectric Properties of this compound (SbP) at 300 K

PropertyPredicted ValueUnit
Seebeck CoefficientValueµV/K
Electrical ConductivityValue(Ω·m)⁻¹
Electronic Thermal ConductivityValueW/(m·K)
Power Factor (S²σ)ValueµW/(m·K²)
Figure of Merit (ZT)Value-

Experimental Protocols

The successful synthesis and characterization of this compound are crucial for validating theoretical predictions and exploring its potential applications. The following sections provide detailed, representative methodologies for the synthesis and characterization of SbP, based on established procedures for similar binary phosphide semiconductors.

Synthesis of this compound

A common method for synthesizing binary phosphides is through high-temperature solid-state reaction.[1] This method involves the direct reaction of the elemental constituents in a sealed, evacuated ampoule.

Experimental Protocol: High-Temperature Solid-State Synthesis of SbP

  • Precursor Preparation: High-purity antimony powder (99.999%) and red phosphorus chunks (99.99%) are weighed in a stoichiometric ratio (1:1 molar ratio) inside an argon-filled glovebox to prevent oxidation.

  • Ampoule Sealing: The mixture is loaded into a quartz ampoule. The ampoule is then evacuated to a pressure of approximately 10⁻⁶ Torr and sealed using a hydrogen-oxygen torch.

  • Heating Profile: The sealed ampoule is placed in a programmable tube furnace. The furnace is slowly heated to 600-800 °C over several hours to control the vapor pressure of the phosphorus. The ampoule is held at the final temperature for 24-48 hours to ensure a complete reaction.

  • Cooling and Product Recovery: The furnace is then slowly cooled to room temperature. The ampoule is carefully opened in the glovebox, and the resulting SbP powder is collected and stored under an inert atmosphere.

The logical flow of this synthesis process is illustrated in the diagram below.

Synthesis_Workflow cluster_synthesis Solid-State Synthesis of SbP weigh Weigh Stoichiometric Amounts of Sb and P in Glovebox load Load Precursors into Quartz Ampoule weigh->load evacuate Evacuate and Seal Ampoule load->evacuate heat Controlled Heating in Tube Furnace evacuate->heat cool Slow Cooling to Room Temperature heat->cool recover Recover SbP Product in Glovebox cool->recover

Workflow for the solid-state synthesis of this compound.
Characterization of this compound

A suite of characterization techniques is necessary to confirm the successful synthesis of SbP and to measure its properties. For thin-film applications, techniques such as sputtering or thermal evaporation can be used for deposition, followed by characterization.

Experimental Protocol: Characterization of SbP Thin Films

  • Structural Characterization:

    • X-Ray Diffraction (XRD): To determine the crystal structure, lattice parameters, and phase purity of the synthesized powder or thin film.

    • Scanning Electron Microscopy (SEM): To investigate the surface morphology, grain size, and elemental composition (using an integrated Energy Dispersive X-ray Spectroscopy, EDX, detector).

    • Transmission Electron Microscopy (TEM): For high-resolution imaging of the crystal lattice and identification of defects.

  • Optical Characterization:

    • UV-Vis-NIR Spectroscopy: To measure the optical absorbance and transmittance of a thin film, from which the band gap can be determined using a Tauc plot.

    • Spectroscopic Ellipsometry: To determine the refractive index and extinction coefficient of the thin film as a function of wavelength.

  • Electronic and Thermoelectric Characterization:

    • Hall Effect Measurements: To determine the carrier type (n-type or p-type), carrier concentration, and mobility.

    • Four-Point Probe Measurement: To measure the electrical resistivity.

    • Seebeck Coefficient Measurement: To determine the thermoelectric voltage generated in response to a temperature gradient.

    • Thermal Conductivity Measurement: To measure the rate at which heat is conducted through the material.

The relationship between these characterization techniques and the properties they measure is depicted below.

Characterization_Map cluster_props Material Properties cluster_tech Characterization Techniques structural Structural optical Optical electronic Electronic thermoelectric Thermoelectric xrd XRD xrd->structural sem SEM / EDX sem->structural tem TEM tem->structural uvvis UV-Vis-NIR uvvis->optical ellipsometry Ellipsometry ellipsometry->optical hall Hall Effect hall->electronic four_point Four-Point Probe four_point->electronic seebeck_meas Seebeck Measurement seebeck_meas->thermoelectric thermal_cond Thermal Conductivity Measurement thermal_cond->thermoelectric

Mapping of characterization techniques to material properties.

Conclusion

This compound presents an intriguing subject for both theoretical and experimental materials science. While specific data on SbP remains limited, the established computational and experimental methodologies for related semiconductor materials provide a clear and robust roadmap for future investigations. The theoretical framework of Density Functional Theory offers a powerful predictive tool to guide synthesis and characterization efforts. By following the representative protocols outlined in this guide, researchers can systematically uncover the fundamental properties of this compound and evaluate its potential for applications in electronics, optoelectronics, and thermoelectrics. This foundational work will be critical in unlocking the full potential of this novel material.

References

An In-depth Technical Guide to the Antimony-Phosphorus System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the antimony-phosphorus (Sb-P) binary system. A thorough review of available scientific literature reveals a notable absence of a complete, experimentally determined phase diagram for this system. Consequently, this document focuses on the known compound, Antimony Phosphide (B1233454) (SbP), summarizing its properties and synthesis methods. Furthermore, it outlines the standard experimental and computational methodologies that are typically employed in the determination of binary phase diagrams, offering a foundational understanding for researchers in the field. This guide serves as a valuable resource for professionals in materials science and drug development by consolidating the current knowledge on the Sb-P system and detailing the established protocols for phase diagram characterization.

Introduction to the Antimony-Phosphorus System

The antimony-phosphorus system is of interest due to the semiconductor properties of the compound Antimony Phosphide (SbP).[1][2] This material is recognized for its potential in high-power, high-frequency applications, and in the fabrication of laser diodes.[2] Despite the synthesis and characterization of SbP, a complete and publicly available phase diagram for the Sb-P binary system has not been established. Phase diagrams are fundamental tools in materials science, providing critical information on the phases present at different temperatures, pressures, and compositions. The lack of a detailed Sb-P phase diagram presents a significant knowledge gap, limiting the ability to optimize synthesis processes and predict material behavior under various conditions.

This compound (SbP)

This compound (SbP) is a binary compound that exists as a dark gray to black crystalline solid.[1][3] It is known for its high melting point and low resistivity, exhibiting semiconductor properties at room temperature and transitioning to a metallic conductor at elevated temperatures.[1] These characteristics make it a candidate material for optoelectronic devices such as photodetectors and solar cells.[1]

2.1. Properties and Synthesis of this compound

The primary method for synthesizing this compound is through the direct combination of elemental antimony and phosphorus.[3] This is typically achieved by heating the elements in a sealed tube under controlled high-temperature conditions.[3] Another common synthesis route is vapor deposition, where the reaction is controlled by the flow rate and temperature of the reactant gases.[1]

PropertyValueReferences
Chemical Formula SbP[1][3]
Appearance Dark gray to black solid[3]
Molecular Weight 152.73 g/mol [3]
Key Characteristics High melting point, low resistivity, semiconductor[1]
Synthesis Methods Direct combination of elements at high temperature, vapor deposition[1][3]

Experimental and Computational Protocols for Phase Diagram Determination

The determination of a binary phase diagram is a systematic process that involves a combination of experimental techniques and computational modeling. The following sections detail the standard methodologies employed for such characterizations.

3.1. Experimental Methodologies

A combination of thermal, structural, and microstructural analysis techniques is essential for accurately mapping phase boundaries.

3.1.1. Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a primary technique for identifying phase transition temperatures.[4][5] In DTA, the temperature difference between a sample and an inert reference is measured as they are heated or cooled at a constant rate.[4] Endothermic or exothermic events, such as melting, solidification, or solid-state transformations, are detected as deviations from the baseline, allowing for the determination of liquidus, solidus, eutectic, and peritectic temperatures.[4][6]

3.1.2. X-ray Diffraction (XRD)

X-ray Diffraction is a crucial non-destructive method for identifying the crystal structures of the phases present in a material.[7][8] By analyzing the diffraction pattern of X-rays scattered by a sample, the crystal lattice parameters and phase composition can be determined.[9] XRD is used to identify the different solid phases that exist at various compositions and temperatures, which are essential for constructing the solid-state portion of the phase diagram.[10]

3.1.3. Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy provides high-resolution images of a material's microstructure, revealing the morphology, size, and distribution of different phases.[11][12] When coupled with Energy Dispersive X-ray Spectroscopy, SEM can also provide qualitative and quantitative elemental analysis of these distinct phases.[11][13] This is particularly useful for determining the compositions of coexisting phases in two-phase regions of the phase diagram and for analyzing the microstructures of alloys after heat treatment.[12]

3.2. Computational Methodology: CALPHAD

The CALPHAD (CALculation of PHAse Diagrams) approach is a powerful computational method used to model thermodynamic properties and calculate phase diagrams.[14][15][16] This methodology relies on thermodynamic databases that contain models for the Gibbs free energy of each phase as a function of temperature, pressure, and composition.[14][17] By minimizing the total Gibbs energy of the system, the equilibrium phase compositions and the phase diagram can be calculated.[14] The CALPHAD method is particularly valuable for predicting phase equilibria in multicomponent systems and for assessing the consistency of experimental data.[15][18]

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of a binary phase diagram.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Phase Transition and Microstructure Analysis cluster_data Data Compilation and Diagram Construction prep1 Weighing & Mixing of Antimony and Phosphorus prep2 Alloy Synthesis (e.g., Arc Melting, Sealed Quartz Tube) prep1->prep2 prep3 Homogenization Annealing prep2->prep3 dta Differential Thermal Analysis (DTA) - Determine transition temperatures (liquidus, solidus, eutectic) prep3->dta Thermal Analysis xrd X-ray Diffraction (XRD) - Identify crystal structures of phases prep3->xrd Structural Analysis sem_edx SEM with EDX - Observe microstructure - Determine phase compositions prep3->sem_edx Microstructural & Compositional Analysis compile Compile Experimental Data (Transition temps, phase compositions) dta->compile xrd->compile sem_edx->compile construct Construct Phase Diagram compile->construct calphad Thermodynamic Modeling (CALPHAD) - Assess data consistency - Refine phase boundaries construct->calphad final_diagram final_diagram construct->final_diagram Sb-P Phase Diagram calphad->final_diagram

Caption: A generalized workflow for the experimental determination of a binary phase diagram.

Conclusion

While the antimony-phosphorus system holds promise for applications in semiconductor technology, the lack of a comprehensive phase diagram hinders its full potential. This guide has summarized the existing knowledge on this compound and detailed the standard experimental and computational techniques required for the determination of the complete Sb-P phase diagram. It is hoped that this document will serve as a valuable starting point for researchers aiming to fill this critical gap in the materials science literature. Further experimental investigation is essential to fully characterize the phase equilibria in the antimony-phosphorus system, which will undoubtedly accelerate the development of new materials and technologies based on this binary system.

References

Optical Absorption Properties of Antimony Phosphide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony phosphide (B1233454) (SbP) is a V-V binary semiconductor with potential applications in optoelectronic devices.[1][2] This technical guide provides a comprehensive overview of the current understanding of its optical absorption properties. A notable scarcity of experimental data on the optical absorption spectrum of antimony phosphide exists in current literature. Consequently, this document synthesizes available theoretical predictions and outlines established experimental protocols for the synthesis and characterization of similar semiconductor materials, offering a foundational resource for researchers. The guide details theoretical band gap calculations, outlines a generalized methodology for empirical investigation, and presents logical workflows for material synthesis and analysis.

Introduction

This compound (SbP) is a crystalline solid composed of antimony and phosphorus.[1] As a semiconductor, its ability to absorb light is fundamentally linked to its electronic band structure, specifically its band gap energy.[1] The absorption of photons with energy greater than the band gap excites electrons from the valence band to the conduction band, a process that underpins the operation of various optoelectronic devices such as photodetectors and solar cells.[1]

Despite its potential, a thorough experimental investigation of the optical absorption spectrum of this compound has not been widely reported. This guide aims to bridge this gap by consolidating the existing theoretical knowledge and providing detailed, generalized experimental procedures to facilitate future research in this area.

Theoretical Optical Properties

Theoretical studies, primarily based on first-principles calculations, have provided initial insights into the electronic and optical characteristics of this compound, particularly in its two-dimensional form.

Electronic Band Gap

The electronic band gap is a critical parameter that determines the onset of optical absorption in a semiconductor. For a monolayer of β-antimony phosphide, the theoretically calculated band gap provides a key piece of quantitative data.

Material FormCalculation MethodPredicted Band Gap (eV)
Monolayer β-SbPDensity Functional Theory (DFT)2.168

This table summarizes the available theoretical band gap value for a specific form of this compound. The lack of further experimental or theoretical data for bulk SbP is a current research gap.

The predicted band gap of 2.168 eV for monolayer β-SbP suggests that significant optical absorption will commence for photons with wavelengths of approximately 572 nm and shorter (in the visible to ultraviolet range).

The following diagram illustrates the fundamental relationship between photon energy and electron excitation in a semiconductor, which governs its optical absorption spectrum.

Band Gap (Eg) vb Valence Band (Filled with Electrons) hole cb Conduction Band (Empty) photon Incoming Photon (hν ≥ Eg) electron photon->electron excited_electron electron->excited_electron Excitation

Figure 1. Electron Excitation by Photon Absorption in a Semiconductor.

Experimental Protocols

While specific experimental details for the optical characterization of this compound are scarce, established methodologies for the synthesis and analysis of related binary phosphide semiconductors can be adapted.

Synthesis of this compound

A common and straightforward method for synthesizing binary phosphides like SbP is through direct solid-state reaction of the elemental precursors.[1][3]

Materials and Equipment:

  • High-purity antimony powder (≥99.99%)

  • High-purity red phosphorus (≥99.99%)

  • Quartz ampoule

  • Vacuum sealing system

  • Tube furnace with programmable temperature control

  • Inert gas (e.g., Argon)

  • Mortar and pestle (agate or alumina)

  • Glovebox or inert atmosphere environment

Protocol:

  • Stoichiometric Measurement: Inside an inert atmosphere glovebox, weigh stoichiometric amounts of antimony and red phosphorus.

  • Mixing: Thoroughly grind the elemental powders together using a mortar and pestle to ensure homogeneous mixing.

  • Ampoule Sealing: Transfer the mixed powder into a clean, dry quartz ampoule. Evacuate the ampoule to a high vacuum (< 10⁻⁵ Torr) and seal it using a hydrogen-oxygen torch.

  • Heating Profile:

    • Place the sealed ampoule in a tube furnace.

    • Slowly heat the furnace to a temperature of 600-800 °C over several hours to control the vapor pressure of phosphorus.

    • Maintain the temperature for an extended period (24-48 hours) to ensure complete reaction.

    • Gradually cool the furnace back to room temperature.

  • Sample Recovery: Carefully break the ampoule in an inert atmosphere to recover the synthesized this compound powder.

Thin Film Deposition for Optical Measurements

For accurate optical absorption measurements, the synthesized bulk SbP is typically deposited as a thin film on a transparent substrate.

Common Techniques:

  • Thermal Evaporation: Suitable for materials that sublime or evaporate congruently. The bulk SbP is heated in a crucible under high vacuum, and the vapor deposits onto a substrate (e.g., quartz or glass).

  • Sputtering: An argon plasma is used to bombard an SbP target, ejecting atoms that then deposit onto a substrate. This method can provide good film uniformity.

Optical Absorption Spectroscopy

The optical absorption spectrum is typically measured using a UV-Vis-NIR spectrophotometer.

Protocol:

  • Sample Preparation: Mount the SbP thin film on a transparent substrate in the sample holder of the spectrophotometer. A blank substrate of the same material is used as a reference.

  • Measurement:

    • Record the transmittance (T) and reflectance (R) spectra over a wide wavelength range (e.g., 200-2500 nm).

    • The absorbance (A) can be calculated from the transmittance as A = -log(T).

  • Data Analysis:

    • The absorption coefficient (α) can be calculated using the formula: α = (1/d) * ln((1-R)² / T), where d is the film thickness.

    • The optical band gap (Eg) can be determined by plotting (αhν)² versus the photon energy (hν) for a direct band gap semiconductor, or (αhν)¹/² versus hν for an indirect band gap semiconductor, and extrapolating the linear portion of the curve to the energy axis.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the synthesis and optical characterization of a novel semiconductor material like this compound.

cluster_synthesis Synthesis cluster_characterization Characterization start Precursor Weighing (Sb, P) mix Homogeneous Mixing start->mix seal Vacuum Sealing in Quartz Ampoule mix->seal heat High-Temperature Reaction in Furnace seal->heat recover Sample Recovery (Bulk SbP) heat->recover xrd Structural Analysis (XRD) recover->xrd film Thin Film Deposition recover->film recover->film uvvis Optical Spectroscopy (UV-Vis-NIR) film->uvvis analysis Data Analysis uvvis->analysis bandgap Determine Band Gap & Absorption Spectrum analysis->bandgap

Figure 2. Generalized Workflow for Synthesis and Optical Characterization.

Conclusion and Future Outlook

This compound remains a relatively unexplored semiconductor material, particularly with respect to its experimental optical properties. Theoretical calculations suggest that monolayer β-SbP possesses a band gap in the visible region, indicating its potential for optoelectronic applications. The primary challenge for the research community is the lack of empirical data to validate these theoretical predictions and to fully characterize the material.

Future research should focus on the successful synthesis of high-quality, single-phase this compound, both in bulk and thin-film forms. Following synthesis, a systematic study of its optical absorption spectrum using the protocols outlined in this guide is essential. The determination of the experimental band gap, the nature of the electronic transition (direct or indirect), and the absorption coefficient across the electromagnetic spectrum will be crucial for assessing the viability of this compound in practical device applications. Such studies will not only fill a significant gap in the materials science literature but also pave the way for the potential integration of this compound into next-generation electronic and photonic technologies.

References

Antimony Phosphide: A Technical Guide to CAS Numbers and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Antimony Phosphide (B1233454) (SbP), focusing on its Chemical Abstracts Service (CAS) numbers, comprehensive safety data, and essential handling protocols. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical Identification and Properties

Antimony phosphide is a binary semiconductor compound with applications in high-power, high-frequency electronics and laser diodes.[1] It is typically a black or dark-gray crystalline solid.[2][3]

Two CAS numbers are associated with this compound: 25889-81-0 and 53120-23-3 .[1][2][3][4][5] Both are referenced in chemical databases and by suppliers, and for practical purposes, they refer to the same compound, SbP.

Physical and Chemical Properties
PropertyValueSource(s)
Chemical Formula SbP[2][3][4]
Molecular Weight 152.73 g/mol [2][4]
Appearance Black or dark-gray crystalline solid[2][3]
Melting Point High (specific value not consistently reported)[2][3]
Solubility Insoluble in water[6]
Reactivity Reacts with water or moisture to release highly toxic and flammable phosphine (B1218219) gas.[7] Can be oxidized by oxygen to form antimony and phosphorus oxides. Can be reduced by hydrogen gas to yield elemental antimony and phosphine gas. Reacts with halogens to produce antimony and phosphorus halides.[2]

Safety and Toxicology

This compound is a toxic compound that presents significant health risks.[3] The primary hazards are associated with the antimony component and the potential for the release of phosphine gas.

Hazard Identification

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[8]

  • Acute Effects (Short-term exposure):

    • Inhalation: May cause irritation to the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[7] Exposure to phosphine gas can lead to more severe respiratory distress and systemic toxicity.

    • Skin Contact: Can cause skin irritation.[6]

    • Eye Contact: Can cause eye irritation.[6]

    • Ingestion: May cause gastrointestinal irritation. Ingestion of metal phosphides can be fatal due to the release of phosphine gas in the stomach.[9]

  • Chronic Effects (Long-term exposure):

    • Prolonged exposure to antimony compounds can lead to respiratory effects, including chronic bronchitis and emphysema.[10] Animal studies have indicated that chronic inhalation of some antimony compounds may lead to lung tumors.[10]

Quantitative Toxicity Data
Substance/ParameterValueSpeciesSource(s)
Antimony & Compounds (as Sb)
OSHA PEL (TWA)0.5 mg/m³Human[8]
NIOSH REL (TWA)0.5 mg/m³Human[8]
ACGIH TLV (TWA)0.5 mg/m³Human[8]
IDLH50 mg/m³Human[8]
Phosphine (PH₃)
LC50 (4-hour inhalation)~15 mg/m³ (~10.7 ppm)Rat[12]
IDLH50 ppmHuman[9]
Aluminum Phosphide (as a proxy for metal phosphides)
Oral LD5011.5 mg/kgRat[12]
Zinc Phosphide (as a proxy for metal phosphides)
Oral LD5040 mg/kgRat[9]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health.

Toxicological Mechanisms

The toxicity of this compound can be attributed to both the antimony cation and the phosphide anion, which can be released as phosphine gas.

  • Antimony Toxicity: Antimony is known to induce cell death through various mechanisms. It can trigger the production of reactive oxygen species (ROS), which in turn inhibits the protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, leading to neuronal autophagic death.[13] Other studies suggest that antimony can exacerbate the MAPK signaling pathway in lung carcinomas and promote inflammation via the ferroptosis pathway.[14][15]

  • Phosphine Toxicity: Phosphine is a potent metabolic poison. Its primary mechanism of toxicity involves the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[16] This disruption of cellular respiration leads to a severe energy deficit, increased production of ROS, and subsequent oxidative stress and cell death.[16][17] Phosphine has also been shown to inhibit acetylcholinesterase, leading to an overstimulation of acetylcholine (B1216132) signaling, which can contribute to its neurotoxic effects.[17][18]

Signaling Pathway Diagram

Caption: Toxicity pathways of this compound.

Experimental Protocols

Due to the high toxicity and reactivity of this compound, strict adherence to safety protocols is mandatory.

Synthesis of this compound

A common method for synthesizing this compound is through the direct reaction of the elements at high temperatures in a sealed, evacuated quartz ampoule.

Materials and Equipment:

  • High-purity antimony powder

  • Red phosphorus

  • Quartz ampoule

  • High-vacuum line

  • Tube furnace with temperature controller

  • Inert atmosphere glovebox

Procedure:

  • Inside an inert atmosphere glovebox, weigh stoichiometric amounts of high-purity antimony and red phosphorus.

  • Transfer the reactants into a clean, dry quartz ampoule.

  • Attach the ampoule to a high-vacuum line and evacuate to a pressure of at least 10⁻⁵ Torr.

  • While under vacuum, seal the ampoule using a hydrogen-oxygen torch.

  • Place the sealed ampoule inside a tube furnace.

  • Slowly heat the furnace to a temperature of 600-800°C over several hours.

  • Maintain the temperature for 24-48 hours to ensure a complete reaction.

  • Slowly cool the furnace back to room temperature.

  • Carefully open the ampoule inside an inert atmosphere glovebox to recover the this compound product.

Safe Handling and Storage Protocol

Engineering Controls:

  • All work with this compound powder must be conducted in a certified chemical fume hood or a glovebox to prevent inhalation of dust.

  • The work area should be well-ventilated.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with appropriate particulate filters should be used.

Handling Procedures:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Handle in an inert atmosphere (e.g., argon or nitrogen) whenever possible to prevent reaction with air moisture.

  • Avoid any contact with water, acids, or other protic solvents, as this will generate toxic phosphine gas.

  • Use non-sparking tools to prevent ignition of flammable phosphine gas.

  • Keep containers tightly sealed when not in use.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.

  • The storage container must be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.

Spill and Waste Disposal Protocol

Spill Response:

  • Evacuate the area immediately.

  • If phosphine gas may have been generated, do not re-enter without appropriate respiratory protection (SCBA).

  • For small, dry spills, carefully scoop the material into a labeled, dry container for hazardous waste disposal. Avoid creating dust.

  • Do not use water to clean up spills.

Waste Disposal:

  • This compound waste is classified as hazardous waste.

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Partially reacted or unreacted material requires deactivation before disposal. This should be done by trained personnel. A common method for deactivating metal phosphides involves slowly adding the material to a large volume of a basic solution (e.g., sodium hydroxide (B78521) solution) in a well-ventilated area to control the release of phosphine gas. This procedure is hazardous and should only be performed by experienced chemists with appropriate safety measures in place.[19][20][21][22]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Project Planning Risk_Assessment 1. Risk Assessment - Review SDS & Literature - Identify Hazards (Sb, PH₃) - Plan Emergency Procedures Start->Risk_Assessment PPE_Setup 2. Prepare PPE & Engineering Controls - Fume Hood/Glovebox Check - Assemble PPE (Gloves, Goggles, etc.) Risk_Assessment->PPE_Setup Synthesis 3. Synthesis/Handling - Work in Inert Atmosphere - Avoid Water/Acids - Use Non-Sparking Tools PPE_Setup->Synthesis Storage 4. Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Away from Incompatibles Synthesis->Storage Store Product Waste_Collection 5. Waste Collection - Segregate Waste - Label Hazardous Waste Container Synthesis->Waste_Collection Collect Waste Decontamination 6. Decontamination - Clean Work Area (Dry Method) - Decontaminate PPE Storage->Decontamination Waste_Collection->Decontamination Disposal 7. Waste Disposal - Follow Institutional Protocols - Arrange for Hazardous Waste Pickup Decontamination->Disposal End End: Documentation Disposal->End

Caption: Safe handling workflow for this compound.

References

Unveiling Antimony Phosphide: A Technical Guide to Its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony phosphide (B1233454) (SbP), a binary semiconductor, holds unique electronic and structural properties that make it a material of interest in various scientific and technological fields. This in-depth technical guide explores the history of its constituent elements, outlines the synthesis methodologies for its creation, and presents its known physical and chemical characteristics. While the specific historical discovery of antimony phosphide as a distinct compound is not well-documented, its existence is a result of the broader exploration of phosphide materials and the well-established chemistry of antimony and phosphorus. This document provides a compilation of available data, including experimental protocols and quantitative properties, to serve as a comprehensive resource for researchers.

Discovery and History: A Tale of Two Elements

The journey to understanding this compound begins with the rich histories of its constituent elements: antimony and phosphorus.

Antimony (Sb), a lustrous gray metalloid, has been known since ancient times. The naturally occurring antimony sulfide, stibnite (B1171622) (Sb₂S₃), was used as a cosmetic (kohl) in ancient Egypt. The isolation of elemental antimony is attributed to Vannoccio Biringuccio in 1540. Its name is derived from the Greek words anti and monos, meaning "not alone," reflecting its common occurrence in ores with other metals.

Phosphorus (P) was discovered much later, in 1669, by Hennig Brand. This highly reactive nonmetal is not found freely in nature but is a component of many minerals. The name "phosphorus" originates from the Greek word "phosphoros," meaning "light-bringer," a nod to the eerie glow of white phosphorus in the dark.

While the individual histories of antimony and phosphorus are well-documented, the specific moment of the first synthesis and characterization of this compound (SbP) is not clearly recorded in readily available historical scientific literature. Its study is part of the broader scientific endeavor to create and characterize binary compounds, particularly those with interesting semiconductor properties. The synthesis of metal phosphides, in general, became a subject of systematic investigation with the advancement of high-temperature synthesis techniques in the 20th century.

Synthesis of this compound

This compound is primarily synthesized through direct reaction of the elements under controlled conditions. The most common methods are high-temperature solid-state reactions and direct combination in a sealed environment.

Experimental Protocol: Direct Combination Method

This method involves the direct reaction of elemental antimony and phosphorus in a sealed ampoule.

Materials and Equipment:

  • High-purity antimony powder (99.99% or higher)

  • Red phosphorus (99.99% or higher)

  • Quartz ampoule

  • Tube furnace with temperature controller

  • Vacuum pump and sealing equipment

  • Inert gas (e.g., Argon)

Procedure:

  • Stoichiometric amounts of antimony and red phosphorus are weighed and placed inside a clean quartz ampoule.

  • The ampoule is evacuated to a high vacuum (< 10⁻⁴ Torr) to prevent oxidation and side reactions.

  • The ampoule is then sealed under vacuum.

  • The sealed ampoule is placed in a tube furnace.

  • The furnace is slowly heated to a high temperature, typically in the range of 600-800 °C. The exact temperature profile may vary and is a critical parameter for obtaining a pure, crystalline product.

  • The ampoule is held at the peak temperature for an extended period, often several days, to ensure complete reaction and homogenization.

  • The furnace is then slowly cooled to room temperature to allow for the formation of well-defined crystals.

  • The resulting this compound product is recovered from the ampoule in an inert atmosphere.

Experimental Workflow: Direct Combination Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_recovery Product Recovery weigh Weigh Stoichiometric Antimony and Phosphorus load Load Reactants into Quartz Ampoule weigh->load evacuate Evacuate and Seal Ampoule load->evacuate heat Heat in Tube Furnace (600-800 °C) evacuate->heat anneal Anneal at Peak Temperature heat->anneal cool Slow Cooling to Room Temperature anneal->cool recover Recover SbP Product in Inert Atmosphere cool->recover

Caption: A flowchart illustrating the direct combination method for synthesizing this compound.

Properties of this compound

This compound is a dark gray to black solid with a high melting point, making it suitable for high-temperature applications. It is a semiconductor, and its electronic properties are of significant interest for applications in electronics and optoelectronics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula SbP
Appearance Dark gray to black solid
Molar Mass 152.73 g/mol
Crystal Structure Zincblende (predicted)
Lattice Parameter (a) Data not readily available
Band Gap Data not readily available
Melting Point High (specific value not available)
Resistivity Low

Note: Experimental data for the crystal structure, lattice parameter, and band gap of pure, stoichiometric SbP is not consistently reported in the available literature. Theoretical calculations and comparisons with other III-V phosphides suggest a zincblende crystal structure.

Chemical Reactivity

This compound exhibits reactivity typical of a phosphide compound. It can be oxidized when exposed to oxygen, forming antimony oxide and phosphorus oxide. It can also be reduced by hydrogen gas at elevated temperatures to yield elemental antimony and phosphine (B1218219) gas.

Applications

The semiconductor nature of this compound suggests its potential use in various electronic applications. While large-scale commercial applications have not been widely reported, its properties make it a candidate for:

  • High-power, high-frequency devices: Due to its anticipated high thermal stability.

  • Infrared detectors: As a narrow-bandgap semiconductor.

  • Thermoelectric materials: For waste heat conversion.

Further research is needed to fully explore and realize the potential of this compound in these and other applications.

Safety and Handling

This compound should be handled with care. As with many antimony compounds, it is considered toxic. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the material. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or fumes.

Conclusion

This compound remains a material with intriguing potential, rooted in the well-established properties of its constituent elements. While its history is not as clearly defined as that of more common semiconductors, the methods for its synthesis are based on standard solid-state chemistry techniques. The primary challenge for the research community is the definitive experimental determination of its fundamental physical properties, such as its precise crystal structure and electronic bandgap. Such data will be crucial for unlocking its potential in advanced electronic and optoelectronic applications. This guide serves as a foundational resource to encourage and support further investigation into this promising binary compound.

In-Depth Technical Guide: X-ray Diffraction Analysis of Antimony Phosphide (SbP) Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony phosphide (B1233454) (SbP) is a binary semiconductor material with potential applications in high-power, high-frequency electronics and optoelectronic devices.[1] Characterization of the crystalline structure of SbP powder is fundamental to understanding its physical properties and ensuring phase purity for its intended applications. Powder X-ray diffraction (PXRD) is the primary analytical technique for this purpose, providing insights into the crystal lattice, phase composition, and crystallite size.

Data Presentation

The following tables are presented as templates for researchers to populate with their own experimental data upon successful synthesis and characterization of antimony phosphide.

Table 1: Crystallographic Data for this compound (SbP)

This table should be populated with data obtained from the analysis and refinement of the experimental powder X-ray diffraction pattern.

ParameterValue
Chemical FormulaSbP
Molecular Weight152.73 g/mol [2]
Crystal SystemTo be determined experimentally
Space GroupTo be determined experimentally
Lattice Parameter a (Å)To be determined experimentally
Lattice Parameter b (Å)To be determined experimentally
Lattice Parameter c (Å)To be determined experimentally
Lattice Angle α (°)To be determined experimentally
Lattice Angle β (°)To be determined experimentally
Lattice Angle γ (°)To be determined experimentally
Calculated Density (g/cm³)To be calculated from experimental data

Table 2: Powder X-ray Diffraction Data for this compound (SbP)

This table is for recording the positions (2θ), d-spacings, and relative intensities of the diffraction peaks observed in the experimental XRD pattern. The Miller indices (hkl) are to be assigned after indexing the pattern based on the determined unit cell.

2θ (°)d-spacing (Å)Relative Intensity (%)FWHM (°)Miller Indices (hkl)
e.g., 27.5e.g., 3.24e.g., 100e.g., 0.15e.g., (111)

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the synthesis of this compound powder and its subsequent analysis by powder X-ray diffraction.

Protocol 1: Synthesis of this compound (SbP) Powder by Direct Solid-State Reaction

This method is based on the direct combination of elemental antimony and phosphorus at high temperatures in a sealed, evacuated quartz ampoule.[2] This is a common method for synthesizing binary phosphide compounds.[2]

Materials and Equipment:

  • High-purity antimony powder (Sb, 99.99% or higher)

  • High-purity red phosphorus powder (P, 99.99% or higher)

  • Quartz tube (ampoule) with a thick wall

  • High-vacuum pump system (capable of reaching < 10⁻⁵ Torr)

  • Oxy-methane or oxy-hydrogen torch for sealing the quartz tube

  • Tube furnace with programmable temperature controller

  • Inert atmosphere glovebox

  • Agate mortar and pestle

Procedure:

  • Preparation of Reactants: Inside an inert atmosphere glovebox, weigh stoichiometric amounts of antimony and red phosphorus powder (1:1 molar ratio). A slight excess of phosphorus (e.g., 5 mol%) may be used to compensate for phosphorus vapor loss at high temperatures.

  • Loading the Ampoule: Transfer the mixed powders into a clean, dry quartz ampoule.

  • Evacuation and Sealing: Attach the ampoule to a high-vacuum pump and evacuate to a pressure of 10⁻⁵ Torr or lower. While under vacuum, carefully seal the ampoule to the desired length using an oxy-methane or oxy-hydrogen torch.

  • Heating Profile: Place the sealed ampoule in a tube furnace. Slowly heat the ampoule to a temperature between 600°C and 800°C over several hours. The slow heating rate is crucial to control the vapor pressure of phosphorus.

  • Reaction and Annealing: Maintain the temperature for an extended period (e.g., 24-48 hours) to ensure a complete reaction and improve crystallinity.

  • Cooling: Slowly cool the furnace down to room temperature over several hours. Rapid cooling should be avoided to prevent cracking of the ampoule and to promote the formation of a well-ordered crystalline product.

  • Sample Recovery: Once at room temperature, carefully break open the ampoule inside a fume hood or glovebox to retrieve the this compound product. The resulting material should be a dark gray or black solid.[3]

  • Homogenization: Gently grind the product into a fine powder using an agate mortar and pestle to ensure homogeneity for XRD analysis.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis

This protocol outlines the standard procedure for obtaining a powder XRD pattern of the synthesized this compound.

Equipment:

  • Powder X-ray diffractometer with a copper (Cu Kα, λ = 1.5406 Å) or other suitable X-ray source

  • Sample holder (e.g., zero-background silicon holder or standard aluminum holder)

  • Spatula and glass slide

Procedure:

  • Sample Preparation: Take a small amount of the finely ground SbP powder and pack it into the sample holder. Use a glass slide to gently press the powder to create a flat, smooth surface that is flush with the surface of the holder. A smooth surface is critical for obtaining high-quality data.

  • Instrument Setup:

    • Mount the sample holder in the diffractometer.

    • Set the X-ray generator to the desired operating voltage and current (e.g., 40 kV and 40 mA).

    • Configure the measurement parameters:

      • Scan Range (2θ): A typical range for initial characterization is 10° to 90°.

      • Step Size (2θ): A step size of 0.02° is common for routine analysis.

      • Time per Step (Scan Speed): A time of 0.5 to 1 second per step is usually sufficient.

  • Data Collection: Start the XRD scan and monitor the data acquisition.

  • Data Analysis:

    • Upon completion of the scan, the resulting diffraction pattern (intensity vs. 2θ) should be examined.

    • Identify the positions (2θ) and relative intensities of the diffraction peaks.

    • If a standard pattern for SbP is unavailable, the pattern will need to be indexed using specialized software to determine the unit cell parameters and crystal system.

    • Compare the experimental pattern to databases (e.g., ICDD PDF) to check for the presence of unreacted starting materials (Sb, P) or binary oxide impurities (e.g., Sb₂O₃).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a conceptual representation of the crystal structure.

experimental_workflow start Start weigh Weigh Stoichiometric Sb and P in Inert Atmosphere start->weigh load Load Powders into Quartz Ampoule weigh->load seal Evacuate and Seal Ampoule (< 10⁻⁵ Torr) load->seal heat High-Temperature Reaction in Tube Furnace (600-800°C) seal->heat cool Controlled Cooling to Room Temperature heat->cool recover Recover and Grind SbP Product cool->recover xrd Perform Powder X-ray Diffraction (PXRD) recover->xrd analyze Analyze Data: Phase ID, Unit Cell xrd->analyze end End analyze->end

Caption: Experimental workflow for the synthesis and XRD characterization of SbP.

Caption: Conceptual model of a unit cell for this compound (SbP).

References

Vibrational Modes of Antimony Phosphide: A Theoretical and Methodological Guide to Raman Spectroscopy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LACK OF EXPERIMENTAL DATA ON VIBRATIONAL MODES OF ANTIMONY PHOSPHIDE (B1233454) (SbP) NOTED; THEORETICAL AND METHODOLOGICAL FRAMEWORK PRESENTED

There is a notable absence of publicly available experimental or theoretical data on the specific vibrational modes of binary antimony phosphide (SbP) as determined by Raman spectroscopy. This guide provides a comprehensive theoretical framework and a detailed methodological approach for researchers, scientists, and drug development professionals interested in pursuing such analysis. The content herein is constructed to serve as an in-depth technical resource for the characterization of SbP and related semiconductor materials using Raman spectroscopy.

Theoretical Framework for Vibrational Modes in this compound

This compound (SbP) is a III-V semiconductor. Like other materials in this class, it is expected to crystallize in either the zincblende or wurtzite structure. The symmetry of the crystal lattice dictates the number and activity of its vibrational modes in Raman scattering.

1.1. Predicted Raman Modes from Group Theory

Group theory analysis allows for the prediction of Raman-active optical phonons for a given crystal structure. For III-V semiconductors, the following modes are expected at the Γ point of the Brillouin zone:

  • Zincblende Structure (Td point group): Materials with this structure, such as Gallium Arsenide (GaAs), exhibit one first-order Raman-active optical phonon mode. This mode is split into a non-degenerate longitudinal optical (LO) phonon and a doubly degenerate transverse optical (TO) phonon.[1]

  • Wurtzite Structure (C6v point group): This structure, common in nitrides like Gallium Nitride (GaN), has a more complex Raman spectrum. The predicted Raman-active optical modes are A1, E1, and E2. The A1 and E1 modes are polar and split into LO and TO components, while the E2 mode is nonpolar and has two frequencies (E2low and E2high).[2][3]

The following table summarizes the predicted Raman-active modes for hypothetical SbP crystal structures.

Crystal StructurePoint GroupPredicted Raman-Active Modes at Γ point
ZincblendeTd1 LO, 1 TO
WurtziteC6vA1(TO), A1(LO), E1(TO), E1(LO), E2low, E2high

A logical diagram illustrating the relationship between crystal structure and the observable Raman modes is provided below.

G cluster_structure Crystal Structure of SbP (Hypothetical) cluster_symmetry Symmetry & Group Theory cluster_modes Predicted Raman Active Modes Zincblende Zincblende Td Td Point Group Zincblende->Td Wurtzite Wurtzite C6v C6v Point Group Wurtzite->C6v ZB_modes 1 LO, 1 TO Td->ZB_modes Leads to W_modes A1(TO), A1(LO) E1(TO), E1(LO) E2(low), E2(high) C6v->W_modes Leads to

Fig. 1: Relationship between crystal structure and predicted Raman modes.

Experimental Protocol for Raman Spectroscopy of this compound

A generalized, robust protocol for the analysis of a solid-state sample like SbP is detailed below.

2.1. Sample Preparation

  • Bulk Crystals: Ensure the surface is clean, polished, and free of defects. Cleaving the crystal to expose a fresh surface is ideal.

  • Thin Films: Grow the film on a substrate with a known and preferably weak Raman signal to avoid spectral interference. Common substrates include silicon (Si) or sapphire (Al2O3).

  • Nanomaterials: Disperse the nanomaterials on a low-fluorescence substrate, ensuring a concentration that provides a good signal-to-noise ratio without significant aggregation.

2.2. Instrumentation and Data Acquisition

A typical Raman spectroscopy setup for solid-state materials would consist of the following components:[4][5][6]

  • Laser Source: A monochromatic laser is used for excitation. Common wavelengths include 532 nm (green), 633 nm (red), or 785 nm (near-infrared). The choice of wavelength is critical to avoid fluorescence from the sample and to potentially probe resonant Raman scattering effects.[7]

  • Focusing Optics: Lenses are used to focus the laser beam onto a small spot on the sample.

  • Collection Optics: High numerical aperture objectives collect the scattered light.

  • Filtering: A notch or edge filter is crucial to remove the intense, elastically scattered Rayleigh light.

  • Spectrometer: A dispersive spectrometer with a diffraction grating separates the inelastically scattered Raman light by wavelength.

  • Detector: A sensitive detector, typically a charge-coupled device (CCD), records the Raman spectrum.

Data Acquisition Parameters:

  • Calibration: Calibrate the spectrometer using a known standard, such as a silicon wafer (with a sharp peak at ~520.7 cm-1).

  • Laser Power: Use the lowest possible laser power to avoid sample damage or laser-induced heating, which can shift and broaden the Raman peaks.

  • Acquisition Time and Accumulations: Adjust the integration time and number of scans to achieve an adequate signal-to-noise ratio.

  • Polarization: Perform polarized Raman spectroscopy by controlling the polarization of the incident and collected light to aid in the assignment of vibrational modes based on their symmetry.

The general workflow for a Raman spectroscopy experiment is depicted in the following diagram.

G start Start sample_prep Sample Preparation (e.g., cleaning, mounting) start->sample_prep instrument_setup Instrument Setup - Laser Selection - Calibration sample_prep->instrument_setup data_acq Data Acquisition - Set Power & Time - Collect Spectrum instrument_setup->data_acq data_proc Data Processing - Baseline Correction - Peak Fitting data_acq->data_proc analysis Spectral Analysis - Peak Assignment - Mode Identification data_proc->analysis end End analysis->end

Fig. 2: Generalized workflow for Raman spectroscopy analysis.

Comparative Data from Related III-V Compounds

While specific data for SbP is unavailable, the Raman spectra of other III-V phosphides and antimonides provide a useful reference. These materials primarily crystallize in the zincblende structure and exhibit characteristic LO and TO phonon modes.

The table below summarizes the reported first-order Raman peak positions for several related binary III-V semiconductors.

CompoundCrystal StructureTO Mode (cm-1)LO Mode (cm-1)
Gallium Phosphide (GaP) Zincblende~367~403
Indium Phosphide (InP) Zincblende~304[8][9][10]~345[8][9][10]
Gallium Antimonide (GaSb) Zincblende~226-230[11][12]~236-237[11][12]
Indium Antimonide (InSb) Zincblende~180[13][14][15]~191[13][14][15]

Note: The exact peak positions can vary slightly depending on factors such as crystal quality, doping, strain, and temperature.

Conclusion

The study of the vibrational modes of this compound through Raman spectroscopy remains an open area for investigation. This guide provides the necessary theoretical foundation based on crystal symmetry and a detailed experimental methodology to facilitate such research. By leveraging the comparative data from related III-V compounds and following the outlined protocols, researchers will be well-equipped to characterize the Raman spectrum of SbP, should samples become available. Such a study would be a valuable contribution to the understanding of the fundamental properties of this semiconductor material.

References

Fundamental Properties of Antimony Phosphide Thin Films: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony phosphide (B1233454) (SbP) is a binary compound of antimony and phosphorus with the chemical formula SbP.[1][2] It is recognized as a semiconductor material, typically appearing as a black crystalline solid with a high melting point and low resistivity.[1][2] At room temperature, it exhibits semiconductor properties, with the potential to transition to a metallic conductor at elevated temperatures.[2] These characteristics position antimony phosphide as a material of interest for various applications in optoelectronics, including photodetectors, solar cells, and infrared detectors.[2]

This technical guide provides an in-depth overview of the fundamental properties of this compound and related thin films, with a focus on experimental data where available. Due to the limited specific research on stoichiometric SbP thin films, this guide also incorporates data from closely related materials, such as antimony-substituted violet phosphorus, to provide valuable insights for researchers. The content herein is intended to serve as a foundational resource for scientists and professionals exploring the potential of this emerging material.

Synthesis of this compound Thin Films

While detailed experimental protocols for the synthesis of stoichiometric this compound thin films are not extensively documented in publicly available literature, several established methods for the deposition of related thin films can be considered. The primary synthesis routes for bulk this compound involve direct combination of the elements at high temperatures or high-temperature solid-state reactions.[1] For thin film deposition, techniques such as vapor deposition are employed.[2]

Common thin film deposition techniques that could be adapted for SbP synthesis include:

  • Chemical Vapor Deposition (CVD): This technique involves the reaction of precursor gases on a heated substrate to form a thin film. For SbP, suitable precursors would likely include an antimony source, such as antimony trichloride (B1173362) (SbCl₃), and a phosphorus source, such as phosphine (B1218219) (PH₃). The substrate temperature and precursor flow rates would be critical parameters to control film stoichiometry and crystallinity.

  • Molecular Beam Epitaxy (MBE): MBE is a high-vacuum deposition technique that allows for precise, layer-by-layer growth of single-crystal thin films.[3][4] Elemental antimony and phosphorus sources would be heated in effusion cells to generate atomic or molecular beams that impinge on a heated crystalline substrate.[3] This method offers excellent control over film thickness and composition.

  • Sputtering: In this physical vapor deposition method, a target of the desired material (or its constituent elements) is bombarded with high-energy ions, causing atoms to be ejected and deposited onto a substrate. A composite SbP target or co-sputtering from separate antimony and phosphorus targets could be employed.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound thin films are scarce in the available literature. However, a protocol for a closely related material, antimony-substituted violet phosphorus, has been reported and is summarized below. Additionally, a general workflow for the characterization of semiconductor thin films is provided.

Synthesis of Antimony-Substituted Violet Phosphorus (P₂₀.₅₆Sb₀.₄₄)

A reported method for the synthesis of antimony-substituted violet phosphorus involves a lead flux method.[5] The general steps are as follows:

  • Precursor Preparation: A mixture of antimony, red phosphorus, and lead is prepared.[5]

  • Heating Protocol:

    • The mixture is heated to 770 K over a period of 10 hours.[5]

    • The temperature is maintained at 770 K for 48 hours.[5]

    • The mixture is then cooled to room temperature.[5]

  • Isolation: The resulting crystals of antimony-substituted violet phosphorus are isolated from the lead flux.

General Experimental Workflow for Thin Film Characterization

The characterization of newly synthesized thin films is a critical step in understanding their fundamental properties. A typical experimental workflow is outlined below.

G cluster_synthesis Thin Film Synthesis Synthesis Thin Film Deposition (e.g., CVD, MBE, Sputtering) Structural Structural Analysis (XRD, TEM) Synthesis->Structural Compositional Compositional Analysis (EDX, XPS) Synthesis->Compositional Optical Optical Properties (UV-Vis, PL) Structural->Optical Electrical Electrical Properties (Hall Effect, Resistivity) Structural->Electrical G cluster_synthesis Synthesis Parameters cluster_structure Structural Properties cluster_properties Fundamental Properties Deposition_Method Deposition Method (CVD, MBE, etc.) Crystallinity Crystallinity (Amorphous vs. Crystalline) Deposition_Method->Crystallinity Substrate_Temp Substrate Temperature Substrate_Temp->Crystallinity Grain_Size Grain Size Substrate_Temp->Grain_Size Precursor_Ratio Precursor Ratio Precursor_Ratio->Crystallinity Optical_Properties Optical Properties (Bandgap, Absorption) Crystallinity->Optical_Properties Electrical_Properties Electrical Properties (Mobility, Resistivity) Crystallinity->Electrical_Properties Grain_Size->Electrical_Properties Film_Thickness Film Thickness Film_Thickness->Optical_Properties Film_Thickness->Electrical_Properties

References

Methodological & Application

Application Notes and Protocols for Chemical Vapor Deposition of Antimony Phosphide (SbP) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony phosphide (B1233454) (SbP) is an emerging semiconductor material with promising applications in optoelectronic devices, including photodetectors, solar cells, and infrared detectors.[1][2][3] Its unique electronic properties, stemming from the combination of antimony and phosphorus, make it a subject of growing interest in materials science.[3] Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, uniform thin films of various materials, including compound semiconductors.[4] This document provides a detailed, albeit hypothetical, protocol for the deposition of antimony phosphide thin films using Metal-Organic Chemical Vapor Deposition (MOCVD), a variant of CVD that utilizes metal-organic precursors.[5] The proposed methodologies are based on established procedures for related III-V semiconductor materials.[5][6][7][8][9]

Proposed Precursors for SbP Chemical Vapor Deposition

The selection of appropriate precursor materials is critical for a successful CVD process.[] The ideal precursors should have sufficient vapor pressure for transport into the reaction chamber and should decompose cleanly at a suitable temperature.[] Based on the available literature for antimony and phosphorus-containing thin films, the following precursors are proposed for the MOCVD of SbP:

Table 1: Proposed Precursors for this compound CVD

Element Precursor Chemical Formula Physical State Key Properties References
Antimony (Sb)Trimethylantimony (B1201520) (TMSb)Sb(CH₃)₃LiquidCommonly used in MOCVD of antimonide-based semiconductors.[7]
Antimony (Sb)Tris(trifluoromethyl)stibineSb(CF₃)₃LiquidA volatile precursor for low-temperature CVD of antimony films.[11][12]
Antimony (Sb)StibineSbH₃GasA high-purity, carbon-free antimony source.[11][12]
Phosphorus (P)Phosphine (B1218219)PH₃GasA common phosphorus precursor in the MOCVD of III-V semiconductors.[13]
Phosphorus (P)Tertiarybutylphosphine (TBP)C₄H₁₁PLiquidA less hazardous liquid alternative to phosphine.[6]
Phosphorus (P)TrimethylphosphineP(CH₃)₃LiquidUsed for phosphorus doping in CVD.[13]

For this protocol, we will focus on the use of Trimethylantimony (TMSb) and Phosphine (PH₃) as the antimony and phosphorus precursors, respectively, due to their widespread use in III-V semiconductor growth.

Experimental Protocol: MOCVD of this compound (SbP)

This section outlines a detailed, step-by-step protocol for the deposition of SbP thin films in a horizontal MOCVD reactor.

Substrate Preparation
  • Select a suitable substrate. Common choices for III-V semiconductor growth include silicon (Si), gallium arsenide (GaAs), and sapphire (Al₂O₃).

  • Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure for a silicon substrate involves:

    • Degreasing with acetone, methanol, and deionized (DI) water in an ultrasonic bath.

    • Removal of the native oxide layer using a dilute hydrofluoric acid (HF) solution.

    • Rinsing with DI water and drying with high-purity nitrogen gas.

MOCVD System Setup and Deposition Parameters

The following table summarizes the proposed experimental conditions for the MOCVD of SbP. These parameters are starting points and may require optimization for specific applications.

Table 2: Proposed MOCVD Parameters for this compound (SbP) Thin Film Growth

Parameter Proposed Value/Range Notes
Substrate Temperature 450 - 600 °CThe growth rate and film properties are highly dependent on temperature. A lower temperature may lead to amorphous films, while a higher temperature can result in crystalline films.
Reactor Pressure 50 - 200 TorrLow-pressure CVD (LPCVD) generally improves film uniformity.
Antimony Precursor Trimethylantimony (TMSb)-
Phosphorus Precursor Phosphine (PH₃)-
Carrier Gas High-purity Hydrogen (H₂) or Nitrogen (N₂)Transports the precursors into the reaction chamber.
TMSb Molar Flow Rate 10 - 50 µmol/minControlled by a mass flow controller (MFC).
PH₃ Molar Flow Rate 100 - 1000 µmol/minA high V/III ratio is typically used to ensure stoichiometric films of III-V semiconductors.
V/III Ratio 10 - 100The ratio of the molar flow rate of the Group V precursor (phosphine) to the Group III precursor (trimethylantimony).
Deposition Time 30 - 120 minutesDetermines the final thickness of the thin film.
Deposition Procedure
  • Load the cleaned substrate onto the susceptor in the MOCVD reactor.

  • Evacuate the reactor to a base pressure of less than 1 x 10⁻⁶ Torr.

  • Introduce the carrier gas (H₂ or N₂) and stabilize the reactor pressure at the desired deposition pressure.

  • Heat the substrate to the desired deposition temperature.

  • Once the temperature is stable, introduce the trimethylantimony (TMSb) precursor into the reactor at the specified flow rate.

  • After a brief stabilization period, introduce the phosphine (PH₃) precursor into the reactor at the specified flow rate to initiate the deposition of the SbP thin film.

  • Maintain the deposition conditions for the desired duration.

  • After the deposition is complete, turn off the precursor flows and cool down the reactor to room temperature under a continuous flow of the carrier gas.

  • Unload the substrate with the deposited SbP thin film for characterization.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the proposed chemical vapor deposition process for this compound thin films.

CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_characterization Film Characterization Substrate_Selection Substrate Selection (e.g., Si, GaAs) Substrate_Cleaning Substrate Cleaning Substrate_Selection->Substrate_Cleaning System_Setup MOCVD System Setup Substrate_Cleaning->System_Setup Deposition SbP Thin Film Deposition System_Setup->Deposition Cooldown System Cooldown Deposition->Cooldown Structural Structural Analysis (XRD) Cooldown->Structural Morphological Morphological Analysis (SEM, AFM) Optical Optical Analysis (UV-Vis, Ellipsometry) Compositional Compositional Analysis (EDX, XPS)

Caption: Experimental workflow for the chemical vapor deposition of this compound thin films.

Characterization of this compound Thin Films

A comprehensive characterization of the deposited SbP thin films is essential to understand their properties and optimize the deposition process.[14][15] The following table summarizes the key characterization techniques.

Table 3: Techniques for the Characterization of this compound Thin Films

Property Technique Information Obtained References
Structural Properties X-ray Diffraction (XRD)Crystalline structure, phase purity, grain size, and lattice parameters.[14][15][16][17]
Surface Morphology Scanning Electron Microscopy (SEM)Surface topography, grain size, and film thickness (from cross-section).[15][16]
Atomic Force Microscopy (AFM)Surface roughness and three-dimensional surface morphology.[16]
Optical Properties UV-Vis SpectroscopyOptical band gap, absorbance, and transmittance.[15][18]
Spectroscopic EllipsometryRefractive index, extinction coefficient, and film thickness.[16][17][18]
Compositional Analysis Energy-Dispersive X-ray Spectroscopy (EDX/EDS)Elemental composition and stoichiometry of the film.[15][17]
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical states, and bonding information.[16][17]
Electrical Properties Hall Effect MeasurementsCarrier concentration, mobility, and conductivity type.-

Potential Applications

This compound thin films, as semiconductor materials, are expected to have a range of applications in electronic and optoelectronic devices.[1][2][3]

  • Photodetectors: The semiconductor nature of SbP makes it suitable for detecting light in specific wavelength ranges.[1]

  • Solar Cells: SbP could potentially be used as an absorber layer in thin-film solar cells.[1]

  • Infrared Detectors: The bandgap of this compound may allow for its use in infrared detection technologies.[1]

  • High-Frequency Electronics: As a III-V semiconductor, SbP may have applications in high-power and high-frequency electronic devices.[2]

Safety Precautions

The precursors used in the MOCVD of this compound are hazardous materials and must be handled with extreme care in a well-ventilated area, preferably within a fume hood.[1]

  • Trimethylantimony (TMSb): Is a pyrophoric and toxic liquid.

  • Phosphine (PH₃): Is an extremely toxic and flammable gas.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. A proper gas detection system for phosphine is mandatory. All waste materials should be disposed of according to institutional and national safety regulations.

References

Application Notes & Protocols: Solution-Based Synthesis of Antimony Phosphide Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the solution-based synthesis of antimony phosphide (B1233454) (SbP) nanocrystals. Antimony phosphide is an emerging semiconductor material with potential applications in electronics, energy storage, and biomedicine. The protocols described herein focus on a reproducible hot-injection method, allowing for control over nanocrystal size and properties.

Introduction to this compound Nanocrystals

This compound (SbP) is a III-V semiconductor material that has garnered interest due to its unique electronic and optical properties.[1][2] As nanocrystals, SbP offers the potential for quantum confinement effects, enabling tunable properties based on size and morphology. Solution-based synthesis methods, particularly the hot-injection technique, are well-suited for producing high-quality, monodisperse nanocrystals.[3][4][5][6] This approach involves the rapid injection of precursors into a hot solvent, leading to a burst of nucleation followed by controlled crystal growth.

The potential applications of SbP nanocrystals in the biomedical field are an active area of research. Leveraging the properties of both antimony and semiconductor nanocrystals, potential applications include bioimaging, photothermal therapy, and as a component in drug delivery systems.[7][8][9] The development of robust synthesis protocols is a critical first step in exploring these applications.

Synthesis Methodology: Hot-Injection Approach

The hot-injection method is a widely adopted strategy for the synthesis of colloidal nanocrystals, offering excellent control over nucleation and growth.[3][4] The general principle involves the rapid injection of a precursor solution into a hot reaction mixture containing the other precursor and coordinating solvents. This leads to a supersaturated state, inducing a burst of nucleation. The subsequent growth of the nuclei into nanocrystals is controlled by the reaction temperature and the presence of surface-capping ligands.

Key Parameters and Their Effects
ParameterEffect on Nanocrystal Synthesis
Reaction Temperature Influences reaction kinetics, precursor decomposition, and crystal growth rate. Higher temperatures generally lead to larger nanocrystals.[3]
Precursor Concentration Affects the degree of supersaturation and, consequently, the nucleation rate and final particle size. Higher concentrations can lead to smaller nanocrystals due to a higher nucleation density.
Injection Rate A rapid injection promotes a homogeneous nucleation event, leading to a narrower size distribution.
Ligands/Surfactants Stabilize the growing nanocrystals, prevent aggregation, and influence the final shape and size. Common ligands include oleylamine (B85491) and oleic acid.[10][11]
Reaction Time Longer reaction times allow for further crystal growth, resulting in larger nanocrystals (up to a certain limit).

Experimental Protocol: Synthesis of this compound Nanocrystals

This protocol is adapted from established methods for the synthesis of other metal phosphide nanocrystals, such as tin phosphide.[10][12][13]

Materials and Reagents
ReagentFormulaPuritySupplierNotes
Antimony(III) ChlorideSbCl₃99.9%Sigma-AldrichHighly corrosive and moisture-sensitive. Handle in a glovebox.
Tris(diethylamino)phosphine (B1199214)P(NEt₂)₃97%Strem ChemicalsAir- and moisture-sensitive. Store and handle under inert atmosphere.
OleylamineC₁₈H₃₇N80-90%Acros OrganicsTechnical grade is suitable. Acts as a solvent and ligand.
Oleic AcidC₁₈H₃₄O₂90%Alfa AesarActs as a co-ligand.
Toluene (B28343)C₇H₈AnhydrousSigma-AldrichFor nanocrystal purification.
Ethanol (B145695)C₂H₅OHAnhydrousFisher ScientificFor nanocrystal precipitation.
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Centrifuge

Synthesis Procedure
  • Preparation of Antimony Precursor Solution:

    • In a nitrogen-filled glovebox, combine antimony(III) chloride (0.228 g, 1 mmol), 20 mL of oleylamine, and 1 mL of oleic acid in a 100 mL three-neck flask with a magnetic stir bar.

    • Seal the flask and transfer it to a Schlenk line.

  • Degassing:

    • Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

    • Switch the atmosphere to nitrogen and continue heating.

  • Hot-Injection:

    • Increase the temperature of the antimony precursor solution to 220 °C under a nitrogen atmosphere.

    • Rapidly inject tris(diethylamino)phosphine (0.8 mL, 2.5 mmol) into the hot, stirring solution.

    • A color change to dark brown or black should be observed, indicating the formation of SbP nanocrystals.

  • Growth and Quenching:

    • Allow the reaction to proceed at 220 °C for 5 minutes.

    • After the growth period, cool the reaction mixture to room temperature using a water bath.

Purification of Nanocrystals
  • Transfer the cooled reaction mixture to a centrifuge tube.

  • Add 20 mL of anhydrous ethanol to precipitate the nanocrystals.

  • Centrifuge at 6000 rpm for 10 minutes.

  • Discard the supernatant and re-disperse the nanocrystal pellet in 10 mL of anhydrous toluene.

  • Repeat the precipitation and washing steps two more times to ensure the removal of excess ligands and unreacted precursors.

  • For final storage, disperse the purified SbP nanocrystals in a minimal amount of anhydrous toluene and store in a sealed vial under a nitrogen atmosphere.

Visualization of Experimental Workflow

SynthesisWorkflow Workflow for SbP Nanocrystal Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification prep Combine SbCl3, Oleylamine, and Oleic Acid in Flask degas Degas at 120°C under Vacuum prep->degas heat Heat to 220°C under N2 degas->heat inject Rapidly Inject P(NEt2)3 heat->inject grow Age at 220°C for 5 min inject->grow quench Cool to Room Temperature grow->quench precipitate Precipitate with Ethanol quench->precipitate centrifuge Centrifuge at 6000 rpm precipitate->centrifuge wash Wash with Toluene/Ethanol (2x) centrifuge->wash store Store in Toluene under N2 wash->store

Caption: A flowchart illustrating the hot-injection synthesis of SbP nanocrystals.

Potential Applications in Drug Development

While research on the biomedical applications of SbP nanocrystals is in its early stages, the unique properties of this material suggest several promising avenues for exploration.

  • Bioimaging: As a semiconductor with a tunable bandgap, SbP nanocrystals could potentially be developed as fluorescent probes for in vitro and in vivo imaging. Their heavy atomic composition may also make them suitable as contrast agents for X-ray or computed tomography (CT) imaging.

  • Photothermal Therapy (PTT): Antimony-based materials have shown potential for PTT, where they absorb light and convert it into heat to ablate cancer cells. SbP nanocrystals could be engineered to have strong absorption in the near-infrared (NIR) window, allowing for deep tissue penetration.

  • Drug Delivery: The surface of SbP nanocrystals can be functionalized with targeting ligands and loaded with therapeutic agents. Their small size allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[14]

Characterization of SbP Nanocrystals

To confirm the successful synthesis and determine the properties of the SbP nanocrystals, a suite of characterization techniques should be employed.

TechniqueInformation ObtainedExpected Results
Transmission Electron Microscopy (TEM) Size, shape, and morphology of the nanocrystals.Spherical or quasi-spherical nanocrystals with a narrow size distribution.
X-ray Diffraction (XRD) Crystal structure and phase purity.Diffraction peaks corresponding to the crystalline phase of SbP.
UV-Vis-NIR Spectroscopy Optical absorption properties and estimation of the bandgap.A distinct absorption onset from which the optical bandgap can be calculated.
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition of the nanocrystals.Presence of Antimony (Sb) and Phosphorus (P) in the expected stoichiometric ratio.

Safety Precautions

  • Antimony(III) chloride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood or glovebox.

  • Tris(diethylamino)phosphine is pyrophoric and toxic. It should be handled under an inert atmosphere.

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Characterization of Antimony Phosphide (SbP) using Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antimony phosphide (B1233454) (SbP) is an emerging semiconductor material with significant potential in various fields, including electronics, energy storage, and catalysis. In the realm of drug development, SbP nanoparticles are being explored for applications such as theranostics and targeted drug delivery. A thorough characterization of the material's physicochemical properties is critical for ensuring its safety, efficacy, and batch-to-batch consistency. Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful analytical techniques that provide indispensable information on the morphology, crystal structure, and elemental composition of nanomaterials like SbP.[1][2] This note provides a detailed protocol for the comprehensive characterization of SbP nanoparticles using TEM and EDX.

Methodology Overview

This protocol outlines a workflow that begins with the preparation of a stable, dilute suspension of SbP nanoparticles, followed by its deposition onto a TEM grid.[3] The prepared sample is then analyzed using a transmission electron microscope.

  • TEM Imaging: Provides high-resolution images to determine the size, shape, and morphology of the nanoparticles.[4]

  • High-Resolution TEM (HR-TEM): Allows for the visualization of the crystal lattice, enabling the measurement of lattice spacing and identification of the crystal structure.[5][6]

  • Selected Area Electron Diffraction (SAED): Generates diffraction patterns that give further information about the crystallinity and phase of the material.

  • Energy-Dispersive X-ray Spectroscopy (EDX): An analytical technique that performs elemental analysis on the sample, confirming the presence of antimony (Sb) and phosphorus (P) and enabling the determination of their relative abundance.[7][8]

Experimental Protocols

Protocol 1: Sample Preparation for TEM Analysis

Proper sample preparation is crucial for obtaining high-quality TEM images. The goal is to create a thin, electron-transparent specimen with well-dispersed nanoparticles.[3][9][10]

Materials:

  • Antimony Phosphide (SbP) nanoparticle powder

  • High-purity solvent (e.g., ethanol (B145695) or isopropanol)

  • Ultrasonic bath or probe sonicator

  • Micropipette

  • TEM grids (e.g., 400 mesh copper grids with a thin carbon support film)

  • Filter paper

  • Tweezers

Procedure:

  • Dispersion: Weigh a small amount (approx. 0.1-0.5 mg) of SbP powder and add it to 1-2 mL of the chosen solvent in a small vial.

  • Sonication: Sonicate the suspension for 15-30 minutes to break up agglomerates and achieve a uniform dispersion.[3] The solution should appear homogeneous.

  • Grid Preparation: Using tweezers, carefully hold a TEM grid.

  • Deposition (Drop-casting): Using a micropipette, take 3-5 µL of the dispersed SbP solution and carefully place a single droplet onto the carbon-coated side of the TEM grid.[3]

  • Drying: Allow the solvent to evaporate completely in a dust-free environment. This can be done at room temperature or under a gentle heat lamp to speed up the process. The grid is now ready for analysis.

Protocol 2: TEM and EDX Analysis

Instrumentation:

  • Transmission Electron Microscope (TEM) equipped with an Energy-Dispersive X-ray (EDX) detector.

Procedure:

  • Sample Loading: Carefully load the prepared TEM grid into the microscope's sample holder and insert it into the TEM column.

  • Microscope Alignment: Align the electron beam and correct for astigmatism to ensure optimal imaging conditions. An accelerating voltage of 200 kV is commonly used.

  • Low-Magnification Imaging: Begin by observing the sample at low magnification to assess the overall distribution and density of the nanoparticles on the grid. Navigate to an area with good dispersion.

  • Bright-Field Imaging (Morphology and Size):

    • Increase the magnification to visualize individual SbP nanoparticles.

    • Capture multiple images from different areas of the grid to obtain a representative understanding of the particle morphology and size distribution.[4]

  • High-Resolution TEM (HR-TEM for Crystallinity):

    • Select an individual, well-defined nanoparticle.

    • Increase the magnification significantly (>200,000x) to resolve the atomic lattice fringes of the crystal.[6]

    • Capture HR-TEM images. These images can be used to measure the d-spacing (interplanar distance), which is characteristic of the material's crystal structure.[5][11]

  • Selected Area Electron Diffraction (SAED):

    • Switch the microscope to diffraction mode.

    • Use an aperture to select a specific area of interest (containing one or more nanoparticles).

    • Record the resulting diffraction pattern. A pattern of sharp spots indicates a single-crystal nature, while concentric rings suggest a polycrystalline material.

  • EDX Analysis (Elemental Composition):

    • Switch to Scanning TEM (STEM) mode for localized analysis.

    • Place the electron beam on a single nanoparticle or a small cluster of particles.

    • Acquire the EDX spectrum.[7] The spectrum will display peaks corresponding to the characteristic X-ray energies of the elements present.[1][12]

    • Identify and label the peaks for Antimony (Sb) and Phosphorus (P).

    • Utilize the microscope's software to perform quantitative analysis, which will provide the atomic and weight percentages of the detected elements.[8]

Data Interpretation and Presentation

The combination of imaging and spectroscopic data provides a comprehensive characterization of the SbP material.

Experimental and Data Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis TEM/EDX Analysis cluster_results Data Output Sample SbP Powder Dispersion Disperse in Solvent (Sonication) Sample->Dispersion Deposition Drop-cast on TEM Grid Dispersion->Deposition TEM_Load Load Grid into TEM Deposition->TEM_Load Transfer LowMag Low-Mag Survey TEM_Load->LowMag TEM_Image TEM Imaging LowMag->TEM_Image HRTEM_Image HR-TEM Imaging TEM_Image->HRTEM_Image SAED SAED Pattern TEM_Image->SAED EDX EDX Spectroscopy TEM_Image->EDX Morphology Size & Morphology TEM_Image->Morphology Crystallinity Crystal Structure & d-spacing HRTEM_Image->Crystallinity SAED->Crystallinity Composition Elemental Composition (Atomic %) EDX->Composition

Caption: Workflow for SbP characterization using TEM and EDX.

Quantitative Data Summary

The quantitative data obtained from image analysis and EDX spectroscopy should be summarized for clarity and comparison.

ParameterTypical ResultMethodSignificance
Particle Size 20 ± 5 nm (Example)TEMAffects biological interactions, reactivity
Morphology Quasi-sphericalTEMInfluences cellular uptake and stability
Lattice Spacing (d) 0.33 nm (Example)HR-TEM / FFTConfirms the crystalline phase of SbP[11][13]
Elemental Composition EDX
Antimony (Sb)~50 Atomic %EDXConfirms stoichiometry and purity
Phosphorus (P)~50 Atomic %EDXConfirms stoichiometry and purity

The protocols described herein provide a robust framework for the detailed characterization of this compound nanoparticles. By systematically employing TEM for morphological and structural analysis and EDX for elemental verification, researchers can obtain critical data necessary for quality control, mechanistic studies, and regulatory submissions. This comprehensive approach is essential for advancing the use of SbP in sensitive applications, including drug development and delivery.

References

Application Notes & Protocols for Antimony Phosphide (SbP) Deposition via Spray Pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed as a foundational guide for the deposition of antimony phosphide (B1233454) (SbP) thin films using the spray pyrolysis technique. As of the compilation of this document, direct experimental literature specifically detailing the spray pyrolysis of antimony phosphide is limited. Therefore, the subsequent protocols are based on established principles of spray pyrolysis for related metal phosphides and antimony-based compounds. These guidelines are intended to be a starting point for experimental design and will require optimization for successful deposition and film formation.

Introduction

This compound (SbP) is a binary semiconductor material with potential applications in electronics and optoelectronics.[1] The spray pyrolysis technique offers a cost-effective and scalable method for depositing thin films, making it an attractive approach for the fabrication of SbP-based devices.[2][3][4] This document provides a detailed, albeit theoretical, protocol for the deposition of this compound thin films via spray pyrolysis, based on the synthesis of similar metal phosphides and antimony compounds.

The proposed synthesis route involves the reaction of an antimony precursor and a phosphorus precursor on a heated substrate. The selection of appropriate precursors is critical and should be based on their solubility, reactivity, and decomposition characteristics.

Proposed Precursor Materials

The successful spray pyrolysis deposition of this compound hinges on the selection of suitable precursors that are soluble in a common solvent and decompose cleanly at elevated temperatures to form the desired compound.

Antimony Precursors:

  • Antimony(III) Chloride (SbCl₃): Commonly used in the deposition of other antimony-containing thin films due to its good solubility in various solvents.

  • Antimony(III) Acetate (Sb(CH₃COO)₃): An alternative that may reduce the incorporation of chlorine into the final film.

  • Organoantimony Compounds: While often used in chemical vapor deposition, some may be adaptable for spray pyrolysis if they possess suitable solubility and decomposition profiles.

Phosphorus Precursors:

  • Phosphoric Acid (H₃PO₄): A potential phosphorus source, though a reducing agent or atmosphere may be necessary to prevent the formation of antimony phosphate.

  • Triethyl Phosphate ((C₂H₅)₃PO₄): An organophosphate that is soluble in many organic solvents. Similar to phosphoric acid, a reducing environment is likely required.

  • Hypophosphorous Acid (H₃PO₂): A reducing agent that could potentially serve as both the phosphorus source and a means to maintain the desired oxidation states.

  • Tris(trimethylsilyl)phosphine (P(Si(CH₃)₃)₃): Used in the synthesis of other metal phosphides, but it is highly air-sensitive and may require a controlled atmosphere spray pyrolysis setup.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the spray pyrolysis deposition of this compound.

G cluster_0 Precursor Solution Preparation cluster_1 Substrate Preparation cluster_2 Spray Pyrolysis Deposition cluster_3 Post-Deposition Treatment cluster_4 Characterization P1 Dissolve Antimony Precursor in Solvent P3 Mix and Stir Precursor Solutions P1->P3 P2 Dissolve Phosphorus Precursor in Solvent P2->P3 D2 Atomize Precursor Solution P3->D2 S1 Select Substrate (e.g., Glass, Si) S2 Clean Substrate (e.g., Sonication in Solvents) S1->S2 S3 Dry Substrate S2->S3 D1 Mount and Heat Substrate S3->D1 D3 Spray onto Heated Substrate D2->D3 D4 Film Formation via Pyrolysis D3->D4 T1 Cool Down in Inert Atmosphere D4->T1 T2 Optional: Annealing T1->T2 C1 Structural Analysis (XRD) T2->C1 C2 Morphological Analysis (SEM/AFM) T2->C2 C3 Compositional Analysis (EDX) T2->C3 C4 Optical Properties (UV-Vis) T2->C4

Caption: Experimental workflow for this compound deposition.

Detailed Experimental Protocol

This protocol outlines a starting point for the deposition of SbP thin films. Safety Precautions: Antimony compounds and some phosphorus precursors can be toxic. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

4.1. Precursor Solution Preparation (Hypothetical Formulation)

  • Antimony Precursor Solution: Prepare a 0.1 M solution of antimony(III) chloride (SbCl₃) in a suitable solvent such as deionized water, ethanol, or a mixture thereof.

  • Phosphorus Precursor Solution: Prepare a 0.1 M solution of hypophosphorous acid (H₃PO₂) in the same solvent.

  • Final Deposition Solution: Mix the antimony and phosphorus precursor solutions in a 1:1 molar ratio. Stir the resulting solution for at least 30 minutes to ensure homogeneity. The final concentration of the precursors may need to be adjusted based on preliminary experiments.

4.2. Substrate Preparation

  • Cut glass or silicon substrates to the desired dimensions.

  • Clean the substrates by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each.

  • Dry the substrates using a stream of nitrogen gas.

4.3. Spray Pyrolysis Deposition

  • Place the cleaned substrate on the heater block of the spray pyrolysis system.

  • Heat the substrate to the desired deposition temperature. A starting range of 300-500°C is recommended for initial experiments.

  • Set the spray nozzle to a distance of 20-30 cm from the substrate.

  • Load the precursor solution into the spray system's reservoir.

  • Set the solution flow rate to a value between 1 and 5 ml/min.

  • Use a carrier gas (e.g., nitrogen or argon) at a pressure of 1-2 bar to atomize the solution. If a reducing environment is desired, a forming gas (e.g., 5% H₂ in N₂) could be considered, with appropriate safety measures.

  • Initiate the spray deposition process. The deposition time will depend on the desired film thickness.

  • After deposition, allow the substrate to cool down to room temperature in an inert atmosphere to prevent oxidation.

4.4. Post-Deposition Annealing (Optional)

To improve crystallinity and film properties, a post-deposition annealing step can be performed.

  • Place the deposited film in a tube furnace.

  • Heat the furnace to a temperature between 300°C and 500°C under an inert atmosphere (e.g., argon or nitrogen).

  • Hold at the annealing temperature for 1-2 hours.

  • Allow the furnace to cool down naturally to room temperature.

Data Presentation: Hypothetical Experimental Parameters

The following tables summarize key experimental parameters that should be systematically varied and recorded during the optimization of the SbP deposition process.

Table 1: Precursor Solution Parameters

ParameterRecommended RangeNotes
Antimony PrecursorSbCl₃, Sb(CH₃COO)₃Purity should be ≥ 99%
Phosphorus PrecursorH₃PO₂, (C₂H₅)₃PO₄Consider the need for a reducing agent
SolventDeionized Water, EthanolEnsure good solubility of both precursors
Precursor Concentration0.05 - 0.2 MHigher concentrations may lead to powder formation
Sb:P Molar Ratio1:1 to 1:2To control stoichiometry

Table 2: Spray Pyrolysis Deposition Parameters

ParameterRecommended RangeNotes
Substrate Temperature300 - 500 °CCritical for precursor decomposition and film quality
Substrate TypeGlass, Silicon, FTO-coated glassChoice depends on intended application
Nozzle-to-Substrate Distance20 - 40 cmAffects droplet temperature and film uniformity
Solution Flow Rate1 - 10 ml/minInfluences film thickness and morphology
Carrier GasNitrogen, ArgonInert atmosphere is recommended
Carrier Gas Pressure1 - 3 barAffects droplet size and spray pattern
Deposition Time5 - 60 minDetermines the final film thickness

Table 3: Post-Deposition Annealing Parameters

ParameterRecommended RangeNotes
Annealing Temperature300 - 500 °CTo improve crystallinity
Annealing AtmosphereNitrogen, ArgonTo prevent oxidation
Annealing Time30 - 120 minTo control grain growth

Logical Relationships in Parameter Optimization

The optimization of the spray pyrolysis process for this compound deposition involves understanding the interplay between various experimental parameters. The following diagram illustrates these relationships.

G cluster_0 Input Parameters cluster_1 Intermediate Effects cluster_2 Resulting Film Properties P Precursor Properties (Concentration, Ratio, Solvent) D Droplet Size & Velocity P->D R Reaction Kinetics P->R T Substrate Temperature T->R F Flow Rate & Pressure F->D A Annealing Conditions C Crystallization A->C M Morphology & Thickness D->M S Stoichiometry R->S X Crystallinity & Phase R->X C->X O Optical & Electrical Properties M->O S->O X->O

Caption: Interdependencies of spray pyrolysis parameters.

Characterization of this compound Films

To evaluate the success of the deposition, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the deposited films.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-sectional thickness.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and stoichiometry of the films.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness.

  • UV-Vis Spectroscopy: To determine the optical bandgap of the semiconductor film.

  • Hall Effect Measurements: To determine the carrier concentration, mobility, and conductivity type.

References

Application Notes and Protocols for Fabricating Antimony Phosphide-Based Heterostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fabrication, properties, and potential applications of antimony phosphide (B1233454) (SbP)-based heterostructures. The following sections detail experimental protocols, present key quantitative data, and illustrate relevant biological pathways and experimental workflows.

Introduction to Antimony Phosphide Heterostructures

This compound (SbP) is an emerging semiconductor material with tunable electronic and optical properties. When integrated into heterostructures, SbP offers unique functionalities for applications in biosensing, drug delivery, and cancer therapy. These notes are intended to guide researchers in the synthesis and utilization of SbP-based nanomaterials.

Experimental Protocols

Detailed methodologies for the synthesis of SbP-based heterostructures are outlined below. These protocols are based on established methods for related metal phosphide nanocrystals and provide a foundation for the fabrication of SbP nanomaterials.

Solution-Phase Synthesis of this compound Nanocrystals

This protocol describes a colloidal synthesis route to produce crystalline SbP nanoparticles.

Materials:

Procedure:

  • In a three-neck flask, dissolve SbCl₃ (1 mmol) in oleylamine (15 mL) and 1-octadecene (15 mL).

  • Degas the mixture under vacuum at 120 °C for 1 hour.

  • Switch to a nitrogen atmosphere and heat the solution to the desired reaction temperature (e.g., 250 °C).

  • Swiftly inject tris(diethylamino)phosphine (1 mmol) into the hot solution.

  • Allow the reaction to proceed for a set duration (e.g., 30 minutes) to control nanocrystal size.

  • Cool the reaction mixture to room temperature.

  • Add excess ethanol to precipitate the SbP nanocrystals.

  • Centrifuge the mixture, discard the supernatant, and redisperse the nanocrystals in toluene.

  • Repeat the precipitation and washing steps two more times to purify the nanocrystals.

  • Finally, disperse the purified SbP nanocrystals in a suitable solvent for storage and characterization.

Hydrothermal Synthesis of SbP-based Heterostructures

This method can be adapted to grow SbP heterostructures on various substrates.

Materials:

Procedure:

  • Prepare a precursor solution by dissolving SbCl₃ (1 mmol) and dispersing red phosphorus (1 mmol) in deionized water (40 mL).

  • Add hydrazine hydrate (2 mL) to the solution as a reducing agent.

  • Place the desired substrate into a Teflon-lined stainless-steel autoclave.

  • Pour the precursor solution into the autoclave.

  • Seal the autoclave and heat it to 180-220 °C for 12-24 hours.

  • After cooling to room temperature, retrieve the substrate.

  • Wash the substrate with deionized water and ethanol to remove any unreacted precursors.

  • Dry the substrate in a vacuum oven at 60 °C.

Quantitative Data Presentation

The following table summarizes key properties of antimony-containing phosphide materials based on available experimental and theoretical data.

Material SystemPropertyValueSynthesis/Measurement Method
GaSb₀.₀₆P₀.₉₄Band Gap2.21 eVMicrowave Plasma Discharge
GaSb₀.₁₂P₀.₈₈Band Gap1.33 eVMicrowave Plasma Discharge
GaSbₓP₁₋ₓConductivityp-typePhotoelectrochemical Measurement
Exfoliated AntimonyBand Gap0.8 - 1.44 eVTheoretical Calculation
Functionalized Boron PhosphideBand Gap> pristine BPTheoretical Calculation

Applications in Biosensing and Drug Development

SbP-based heterostructures hold significant promise for various biomedical applications due to their unique properties.

Photothermal Therapy (PTT) for Cancer Treatment

SbP nanomaterials can act as potent photothermal agents, converting near-infrared (NIR) light into heat to ablate cancer cells.

Application Protocol: In Vitro Photothermal Ablation of Cancer Cells

  • Cell Culture: Culture cancer cells (e.g., HeLa, MCF-7) in a suitable medium until they reach 80% confluency.

  • Incubation: Treat the cells with varying concentrations of SbP heterostructure nanoparticles (e.g., 10-100 µg/mL) for 24 hours.

  • NIR Irradiation: Expose the cells to an 808 nm NIR laser at a power density of 1-2 W/cm² for 5-10 minutes.

  • Viability Assay: Assess cell viability using a standard method like the MTT assay to determine the photothermal efficacy.

  • Microscopy: Visualize cell death and morphological changes using fluorescence microscopy with live/dead staining.

The mechanism of photothermal therapy involves the generation of localized hyperthermia, which induces protein denaturation, membrane disruption, and ultimately, apoptosis or necrosis of cancer cells.

Electrochemical Biosensors for Disease Diagnosis

The semiconducting properties of SbP make it a suitable material for fabricating sensitive electrochemical biosensors.

Application Protocol: Fabrication of an SbP-based Electrochemical Biosensor

  • Electrode Modification: Drop-cast a dispersion of SbP nanosheets onto the surface of a glassy carbon electrode and let it dry to form a thin film.

  • Bioreceptor Immobilization: Functionalize the SbP film with a specific bioreceptor (e.g., antibody, aptamer) that can bind to the target analyte (e.g., a cancer biomarker).

  • Electrochemical Measurement: Use techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to measure the change in the electrochemical signal upon the binding of the analyte to the bioreceptor. The change in current or potential can be correlated to the concentration of the analyte.

Drug Delivery and Theranostics

SbP quantum dots (QDs) can be engineered as "theranostic" agents, combining therapeutic drug delivery with real-time bioimaging.

Application Concept: Targeted Drug Delivery and Imaging

  • Synthesis of SbP QDs: Synthesize small-sized SbP QDs with tunable photoluminescence properties.

  • Surface Functionalization: Coat the QDs with a biocompatible polymer (e.g., PEG) and conjugate them with a targeting ligand (e.g., folic acid) to specifically target cancer cells.

  • Drug Loading: Load an anticancer drug (e.g., doxorubicin) onto the surface of the functionalized QDs.

  • In Vitro/In Vivo Studies: The drug-loaded SbP QDs can be used to track their cellular uptake and biodistribution through fluorescence imaging, while simultaneously delivering the therapeutic payload to the tumor site. The drug release can be triggered by the tumor microenvironment (e.g., low pH) or by an external stimulus like NIR light (photothermal effect).

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Solution-Phase Synthesis cluster_application Photothermal Therapy Application precursors SbCl3 + P(NEt2)3 in Oleylamine/ODE reaction High-Temperature Reaction (250°C) precursors->reaction Injection purification Precipitation & Washing (Ethanol/Toluene) reaction->purification Cooling nanocrystals SbP Nanocrystals purification->nanocrystals incubation Incubate Cancer Cells with SbP Nanocrystals irradiation NIR Laser Irradiation (808 nm) incubation->irradiation ablation Cancer Cell Ablation irradiation->ablation analysis Viability Assay & Microscopy ablation->analysis

Caption: Workflow for solution-phase synthesis and PTT application.

Signaling Pathway

signaling_pathway cluster_ptt Photothermal Therapy Mechanism cluster_drug_delivery Targeted Drug Delivery SbP_NP SbP Nanoparticle Heat Localized Hyperthermia SbP_NP->Heat Photothermal Conversion NIR_Light NIR Light (808 nm) NIR_Light->SbP_NP Cell_Damage Protein Denaturation Membrane Disruption Heat->Cell_Damage Apoptosis_Necrosis Apoptosis / Necrosis Cell_Damage->Apoptosis_Necrosis Targeted_QD Drug-Loaded Targeted SbP QD Cancer_Cell Cancer Cell (Receptor Overexpression) Targeted_QD->Cancer_Cell Targeting Uptake Receptor-Mediated Endocytosis Cancer_Cell->Uptake Drug_Release Drug Release (e.g., pH-triggered) Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Mechanisms of PTT and targeted drug delivery.

Logical Relationships

logical_relationship Synthesis SbP Heterostructure Synthesis Properties Tunable Properties (Band Gap, Size, etc.) Synthesis->Properties Applications Biomedical Applications Properties->Applications PTT Photothermal Therapy Applications->PTT Biosensing Biosensing Applications->Biosensing Drug_Delivery Drug Delivery Applications->Drug_Delivery

Caption: Relationship between synthesis, properties, and applications.

Application Notes & Protocols: Antimony Phosphide as an Emerging Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While transition metal phosphides have garnered significant attention as robust catalysts in various organic transformations, the exploration of p-block element phosphides, such as antimony phosphide (B1233454) (SbP), remains a nascent field.[1] Antimony and its derivatives have historically been utilized as Lewis acid catalysts, in photocatalysis, and as components in dual-metal catalytic systems.[2] This document outlines the prospective application of antimony phosphide as a novel catalyst in organic synthesis, drawing parallels from the established catalytic activity of other metal phosphides and antimony compounds. The protocols provided herein are foundational and intended to serve as a starting point for further investigation and optimization.

Potential Catalytic Applications

Based on the known reactivity of related compounds, this compound is hypothesized to be a viable catalyst for the following classes of organic reactions:

  • Cross-Coupling Reactions: Leveraging the precedent of palladium-catalyzed cross-coupling reactions involving organoantimony reagents, this compound could potentially mediate similar transformations.[3] The phosphide lattice may serve to stabilize catalytically active antimony species.

  • Selective Hydrogenation Reactions: Transition metal phosphides are recognized for their efficacy in hydrogenation.[4][5] this compound might exhibit unique selectivity in the reduction of functional groups, a valuable attribute in multi-step organic synthesis.

  • Reductive Amination: The ability of some phosphides to activate hydrogen could be harnessed for the reductive amination of aldehydes and ketones, a cornerstone reaction in the synthesis of pharmaceutical intermediates.

Synthesis of this compound Catalyst

A foundational protocol for the synthesis of this compound nanoparticles is proposed, adapted from established methods for other metal phosphides.[4]

Experimental Protocol: Synthesis of SbP Nanoparticles

  • Precursor Preparation: In a glovebox, dissolve 1 mmol of antimony(III) chloride (SbCl₃) in 10 mL of anhydrous oleylamine (B85491) in a three-neck flask.

  • Phosphorus Source Addition: In a separate vial, dissolve 1 mmol of triphenylphosphine (B44618) ((C₆H₅)₃P) in 5 mL of anhydrous 1-octadecene.

  • Reaction Setup: Equip the three-neck flask with a condenser, a thermocouple, and a magnetic stir bar. Place the flask on a heating mantle.

  • Inert Atmosphere: Purge the system with argon for 30 minutes to ensure an oxygen-free environment.

  • Heating and Injection: Heat the SbCl₃ solution to 180°C. Swiftly inject the triphenylphosphine solution into the hot reaction mixture.

  • Nanocrystal Growth: Raise the temperature to 220°C and maintain for 2 hours to facilitate nanocrystal growth.

  • Isolation and Purification: Cool the reaction to room temperature. Add 20 mL of ethanol (B145695) and centrifuge at 8000 rpm for 10 minutes to precipitate the SbP nanoparticles. Decant the supernatant.

  • Washing: Wash the nanoparticles twice with a 1:1 mixture of hexane (B92381) and ethanol, followed by centrifugation.

  • Drying: Dry the resulting black powder under vacuum overnight. Store under an inert atmosphere.

Diagram: Synthesis Workflow for this compound Nanoparticles

G Figure 1: Synthesis Workflow for SbP Nanoparticles cluster_prep Precursor Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Dissolve SbCl₃ in Oleylamine C Heat SbCl₃ solution to 180°C A->C B Dissolve (C₆H₅)₃P in 1-Octadecene D Inject (C₆H₅)₃P solution B->D C->D E Heat to 220°C for 2 hours D->E F Cool to RT E->F G Precipitate with Ethanol & Centrifuge F->G H Wash with Hexane/Ethanol G->H I Dry under Vacuum H->I G Figure 2: Proposed Catalytic Cycle cluster_reactants Reactants A SbP Catalyst B [SbP]-H (Hydride Species) A->B H₂ Activation D N-Benzylaniline C Imine Formation C->D Reduction by [SbP]-H D->A Product Release R1 Benzaldehyde R1->C R2 Aniline R2->C H2 H₂

References

Application Notes and Protocols: Thermoelectric Performance of Doped Antimony Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony phosphide (B1233454) (SbP) is a III-V semiconductor that has not been extensively explored for its thermoelectric properties. However, recent advancements in phosphide-based thermoelectric materials suggest that SbP could be a promising candidate for waste heat recovery applications.[1][2][3] The structural complexity often found in metal phosphides can lead to intrinsically low thermal conductivity, a key attribute for efficient thermoelectric materials.[1][2][3][4] Furthermore, doping with various elements offers a pathway to optimize the electronic properties, such as the Seebeck coefficient and electrical conductivity, to enhance the overall thermoelectric figure of merit (ZT).

These application notes provide a comprehensive overview of the potential of doped antimony phosphide as a thermoelectric material. Due to the limited availability of experimental data specifically on doped SbP, this document outlines projected thermoelectric performance based on trends observed in similar phosphide and antimonide compounds. It also details generalized experimental protocols for the synthesis and characterization of doped SbP, offering a foundational guide for researchers venturing into this novel area.

Projected Thermoelectric Properties of Doped this compound

The thermoelectric performance of a material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. The goal of doping is to optimize the power factor (S²σ) while minimizing thermal conductivity.

Based on the properties of other metal phosphides and antimony-based compounds, the following table summarizes the projected thermoelectric parameters for hypothetical n-type and p-type doped this compound at 300 K. It is crucial to note that these are estimated values intended to guide future research.

Dopant TypeProjected Seebeck Coefficient (S) (μV/K)Projected Electrical Conductivity (σ) (S/m)Projected Thermal Conductivity (κ) (W/m·K)Projected Figure of Merit (ZT)
n-type (e.g., Te, Se on P site) -150 to -2501 x 10⁴ to 5 x 10⁴1.5 to 2.50.2 to 0.5
p-type (e.g., Zn, Cd on Sb site) +150 to +2501 x 10⁴ to 5 x 10⁴1.5 to 2.50.2 to 0.5

Experimental Protocols

The following protocols describe generalized methods for the synthesis and characterization of doped this compound, adapted from established procedures for other thermoelectric materials.[5][6][7][8][9]

Synthesis of Doped this compound

A solid-state reaction method is proposed for the synthesis of doped SbP.

Materials and Equipment:

  • High-purity antimony powder (99.999%)

  • High-purity red phosphorus powder (99.99%)

  • Dopant elements (e.g., tellurium, selenium, zinc, cadmium) of high purity

  • Quartz ampoules

  • Tube furnace with temperature controller

  • Vacuum pumping system

  • Glovebox with an inert atmosphere (e.g., argon)

  • Ball mill

  • Spark plasma sintering (SPS) system or hot press

Procedure:

  • Inside an argon-filled glovebox, weigh stoichiometric amounts of antimony, red phosphorus, and the desired dopant element.

  • Thoroughly mix the powders using an agate mortar and pestle or a ball mill for several hours to ensure homogeneity.

  • Transfer the mixed powder into a clean quartz ampoule.

  • Evacuate the ampoule to a pressure of 10⁻⁴ Torr or lower and seal it.

  • Place the sealed ampoule in a tube furnace.

  • Slowly heat the furnace to 600-800 °C over several hours and hold at this temperature for 24-48 hours to allow for complete reaction.

  • Cool the furnace slowly to room temperature.

  • The resulting ingot is then pulverized into a fine powder inside the glovebox.

  • Consolidate the powder into a dense pellet using spark plasma sintering or hot pressing at a temperature of 500-700 °C and a pressure of 50-80 MPa.

Characterization of Thermoelectric Properties

a) Seebeck Coefficient and Electrical Conductivity Measurement:

  • A commercially available thermoelectric property measurement system (e.g., Linseis LSR-3) can be used to simultaneously measure the Seebeck coefficient and electrical conductivity over a desired temperature range (e.g., 300-800 K).

  • The measurements are typically performed under a low-pressure inert atmosphere to prevent oxidation.

b) Thermal Conductivity Measurement:

  • The total thermal conductivity (κ) can be determined using the laser flash method (e.g., Netzsch LFA 457). This method measures the thermal diffusivity (α) and the specific heat capacity (Cp).

  • The density (ρ) of the sintered pellet is measured using the Archimedes method.

  • The thermal conductivity is then calculated using the formula: κ = α · C_p · ρ.

  • The lattice thermal conductivity (κ_L) can be estimated by subtracting the electronic contribution (κ_e) from the total thermal conductivity (κ_L = κ - κ_e). The electronic thermal conductivity is calculated using the Wiedemann-Franz law (κ_e = LσT), where L is the Lorenz number.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization weighing Weighing & Mixing (Sb, P, Dopant) sealing Ampoule Sealing (Vacuum) weighing->sealing sintering Solid-State Reaction (600-800 °C) sealing->sintering pulverizing Pulverization sintering->pulverizing consolidation SPS/Hot Pressing (500-700 °C) pulverizing->consolidation seebeck_sigma Seebeck Coefficient (S) & Electrical Conductivity (σ) consolidation->seebeck_sigma thermal_diff Thermal Diffusivity (α) (Laser Flash) consolidation->thermal_diff density Density (ρ) consolidation->density specific_heat Specific Heat (Cp) consolidation->specific_heat zt_calc Calculate ZT seebeck_sigma->zt_calc thermal_cond Calculate Thermal Conductivity (κ) thermal_diff->thermal_cond density->thermal_cond specific_heat->thermal_cond thermal_cond->zt_calc

Caption: Experimental workflow for the synthesis and thermoelectric characterization of doped this compound.

Doping_Effect cluster_electronic Electronic Properties cluster_thermal Thermal Properties Doping Doping SbP Carrier_Conc Optimize Carrier Concentration Doping->Carrier_Conc Phonon_Scattering Increase Phonon Scattering Doping->Phonon_Scattering Seebeck Enhance Seebeck Coefficient (S) Carrier_Conc->Seebeck Elec_Cond Tune Electrical Conductivity (σ) Carrier_Conc->Elec_Cond Power_Factor Maximize Power Factor (S²σ) Seebeck->Power_Factor Elec_Cond->Power_Factor Thermal_Cond Reduce Lattice Thermal Conductivity (κ_L) Phonon_Scattering->Thermal_Cond ZT Enhance ZT Thermal_Cond->ZT Power_Factor->ZT

Caption: Logical relationship of doping effects on the thermoelectric properties of this compound.

References

Application Note: Atomic Layer Deposition of Antimony Phosphide (SbP) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antimony phosphide (B1233454) (SbP) is a binary compound semiconductor with promising applications in optoelectronics and high-power, high-frequency devices.[1][2] Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers precise thickness control at the atomic level, excellent conformality on complex 3D structures, and high film quality, making it an ideal candidate for fabricating high-performance SbP-based devices. This document provides a detailed protocol for the development of an ALD process for antimony phosphide thin films, targeting researchers and scientists in materials science and semiconductor technology. As the ALD of SbP is not yet a well-established process, this guide presents a developmental methodology based on known precursors for antimony and phosphorus.

Proposed Precursors and Reaction Mechanism

A successful ALD process relies on the sequential, self-limiting reactions of precursors with a substrate surface. For the deposition of this compound, a suitable antimony precursor and a phosphorus precursor are required.

Antimony Precursors: Several volatile antimony compounds have been successfully used in ALD processes for antimony-containing films.[3][4] Tris(dimethylamino)antimony (TDMASb) is a promising candidate due to its good volatility and reactivity.[5][6] Antimony halides, such as antimony trichloride (B1173362) (SbCl₃), are also potential precursors.[7]

Phosphorus Precursors: For the phosphorus source, phosphine (B1218219) (PH₃) gas is a common precursor in the semiconductor industry for phosphorus doping and deposition of phosphides.[8][9][10] Organophosphorus compounds like trimethyl phosphate (B84403) (TMP) and tris(dimethylamino)phosphine (TDMAP) have also been employed in ALD.[11][12] Plasma-enhanced ALD (PE-ALD) using a phosphorus precursor and a plasma gas (e.g., H₂, N₂) can enhance reactivity and allow for lower deposition temperatures.[13][14]

Proposed ALD Cycle: A plausible thermal ALD process for SbP could involve the sequential pulsing of TDMASb and PH₃. The self-limiting surface reactions would ideally proceed as follows:

  • TDMASb Pulse: TDMASb reacts with the substrate surface, leaving a monolayer of antimony-containing species.

  • Purge: Excess TDMASb and byproducts are removed from the chamber by an inert gas.

  • PH₃ Pulse: PH₃ reacts with the antimony-terminated surface to form this compound.

  • Purge: Excess PH₃ and reaction byproducts are purged from the chamber.

Alternatively, a plasma-enhanced process could be utilized to overcome potential thermal limitations and enhance film quality.

Experimental Protocol: Development of an SbP ALD Process

This protocol outlines the steps to develop and characterize an ALD process for this compound.

1. Precursor Selection and Handling:

  • Antimony Precursor: Tris(dimethylamino)antimony (TDMASb) is recommended as a starting precursor.[6][15][16]

  • Phosphorus Precursor: Phosphine (PH₃) diluted in an inert gas (e.g., Ar or N₂) is a suitable choice.[8][9]

  • Safety: Both TDMASb and PH₃ are hazardous materials and must be handled in a well-ventilated area with appropriate personal protective equipment.[9][17] PH₃ is a toxic and flammable gas.

2. ALD System and Substrates:

  • ALD Reactor: A standard thermal or plasma-enhanced ALD reactor is required.

  • Substrates: Silicon wafers with a native oxide layer (Si/SiO₂) are suitable for initial process development. Other substrates can be used depending on the final application.

  • Substrate Cleaning: Substrates should be cleaned using a standard procedure (e.g., RCA clean for Si) to remove organic and inorganic contaminants before loading into the ALD reactor.

3. Process Parameter Optimization:

The key to a successful ALD process is the identification of the "ALD window," a temperature range where the growth per cycle (GPC) is constant and self-limiting growth is achieved.

Table 1: Proposed Starting Parameters for SbP ALD Process Development

ParameterStarting ValueRange to InvestigatePurpose
Substrate Temperature 150 °C100 - 250 °CDetermine the ALD temperature window.
TDMASb Source Temperature 60 °C50 - 80 °CEnsure adequate vapor pressure.
TDMASb Pulse Time 0.5 s0.1 - 2.0 sAchieve saturation of the antimony precursor.
PH₃ Pulse Time 1.0 s0.2 - 3.0 sAchieve saturation of the phosphorus precursor.
Purge Time 10 s5 - 30 sEnsure complete removal of excess precursors and byproducts.
Reactor Pressure 1 Torr0.5 - 5 TorrOptimize for uniform film growth.
Plasma Power (for PE-ALD) 100 W50 - 300 WEnhance reactivity of the phosphorus precursor.

4. Film Characterization:

A comprehensive suite of characterization techniques is necessary to confirm the deposition of this compound and to evaluate its properties.

Table 2: Characterization Techniques for SbP Thin Films

TechniquePurposeExpected Outcome
In-situ Spectroscopic Ellipsometry (SE) Monitor film growth in real-time and determine GPC.Linear increase in thickness with the number of ALD cycles.
Ex-situ Spectroscopic Ellipsometry (SE) Measure film thickness and refractive index.[18]Uniform film thickness across the substrate.
X-ray Photoelectron Spectroscopy (XPS) Determine elemental composition and chemical bonding states.Presence of Sb and P with binding energies corresponding to Sb-P bonds.
X-ray Diffraction (XRD) Analyze the crystal structure of the film.[19]Determine if the film is amorphous or crystalline and identify the crystal phase.
Scanning Electron Microscopy (SEM) Examine the surface morphology and conformality.[18][20]Smooth and continuous film. For patterned substrates, uniform coating on all surfaces.
Transmission Electron Microscopy (TEM) High-resolution imaging of the film's microstructure and interfaces.Direct visualization of the film thickness, crystallinity, and interface with the substrate.
Raman Spectroscopy Probe vibrational modes to confirm SbP formation.[21]Peaks corresponding to Sb-P vibrational modes.

Visualizations

ALD_Cycle cluster_0 ALD Supercycle for this compound Start Start TDMASb_Pulse 1. TDMASb Pulse Start->TDMASb_Pulse Introduce Antimony Precursor Purge_1 2. Purge TDMASb_Pulse->Purge_1 Self-limiting reaction PH3_Pulse 3. PH3 Pulse Purge_1->PH3_Pulse Remove excess precursor and byproducts Purge_2 4. Purge PH3_Pulse->Purge_2 Introduce Phosphorus Precursor Surface reaction End End Purge_2->End Remove excess precursor and byproducts End->TDMASb_Pulse Repeat N cycles

Caption: Proposed ALD supercycle for the deposition of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for SbP ALD Process Development cluster_char Ex-situ Characterization Precursor_Selection Precursor Selection (TDMASb & PH3) Substrate_Prep Substrate Preparation (e.g., Si/SiO2 cleaning) Precursor_Selection->Substrate_Prep ALD_Deposition ALD Deposition (Varying T, pulse/purge times) Substrate_Prep->ALD_Deposition In_Situ_SE In-situ Ellipsometry (Monitor GPC) ALD_Deposition->In_Situ_SE Real-time feedback Ex_Situ_Char Ex-situ Characterization ALD_Deposition->Ex_Situ_Char Data_Analysis Data Analysis & Optimization In_Situ_SE->Data_Analysis Ex_Situ_Char->Data_Analysis XPS XPS Data_Analysis->ALD_Deposition Iterative Optimization Final_Protocol Establish Final ALD Protocol Data_Analysis->Final_Protocol ALD Window Found XRD XRD SEM SEM TEM TEM Raman Raman

Caption: Workflow for the development and optimization of the SbP ALD process.

References

Application Notes and Protocols: Hall Effect Measurements in Antimony Phosphide Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony phosphide (B1233454) (SbP) is an emerging semiconductor material with potential applications in various electronic and optoelectronic devices. Characterizing its electrical properties is crucial for understanding its behavior and optimizing device performance. The Hall effect measurement is a fundamental technique for determining key transport properties of semiconductor materials, including carrier concentration, mobility, resistivity, and carrier type (n-type or p-type).[1][2][3] This document provides a detailed protocol for performing Hall effect measurements on antimony phosphide thin films.

Principles of Hall Effect Measurement

When a current-carrying conductor or semiconductor is placed in a magnetic field perpendicular to the direction of the current, a voltage, known as the Hall voltage (VH), is generated in the direction perpendicular to both the current and the magnetic field.[4][5] This phenomenon, the Hall effect, arises from the Lorentz force exerted on the charge carriers by the magnetic field.[3]

The Hall voltage is directly proportional to the current (I), the magnetic field strength (B), and the Hall coefficient (RH), and inversely proportional to the thickness of the film (t). The Hall coefficient is a material-specific parameter that is related to the carrier concentration (n) and the elementary charge (q). By measuring the Hall voltage and the resistivity of the sample, one can determine the carrier concentration, mobility, and type.[1][4]

Experimental Protocols

This section details the necessary steps for preparing this compound films and performing Hall effect measurements.

This compound (SbP) Thin Film Preparation (Illustrative Method)

As a developing material, a standardized deposition method for high-quality SbP thin films is not yet established. The following is a generalized protocol based on common thin film deposition techniques like spray pyrolysis, which has been used for other antimony chalcogenides.

Materials and Equipment:

  • Antimony Trichloride (B1173362) (SbCl₃) precursor

  • A suitable phosphorus source (e.g., triphenylphosphine)

  • Solvent (e.g., methanol, ethanol)

  • Substrates (e.g., glass, silicon with an insulating layer)

  • Spray pyrolysis setup with a substrate heater

  • Nitrogen or Argon gas for annealing

  • Tube furnace

Protocol:

  • Precursor Solution Preparation: Prepare a solution of antimony trichloride and the phosphorus source in a suitable solvent. The molar ratio of Sb to P will need to be optimized to achieve the desired stoichiometry.

  • Substrate Cleaning: Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic and inorganic contaminants.

  • Film Deposition:

    • Heat the substrate to the desired deposition temperature within the spray pyrolysis chamber. This temperature will need to be determined experimentally.

    • Spray the precursor solution onto the heated substrate. The droplets will undergo pyrolytic decomposition upon contact with the hot surface, forming the this compound film.

  • Annealing: Post-deposition annealing in an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature can improve the crystallinity and electrical properties of the film.

Hall Effect Measurement (van der Pauw Method)

The van der Pauw method is a widely used technique for measuring the resistivity and Hall coefficient of arbitrarily shaped, flat samples, provided they are of uniform thickness and have four small contacts placed on their periphery.[6][7]

Materials and Equipment:

  • This compound thin film on an insulating substrate

  • Hall effect measurement system, which includes:

    • A constant current source[4]

    • A high-resolution voltmeter[4]

    • An electromagnet to provide a perpendicular magnetic field[8]

    • A sample holder with four-point probe contacts

    • A Gaussmeter to measure the magnetic field strength

  • Software for automated measurement and data analysis

Protocol:

  • Sample Preparation:

    • Cut the this compound film into a square or cloverleaf shape.

    • Make four ohmic contacts at the corners of the sample. This can be achieved by depositing a metal (e.g., gold, indium) through a shadow mask.

  • Resistivity Measurement (Zero Magnetic Field):

    • Mount the sample in the holder and ensure good electrical contact at all four points.

    • With the magnetic field off (B=0), apply a constant current (I₁₂) between two adjacent contacts (e.g., 1 and 2) and measure the voltage (V₃₄) across the other two contacts (3 and 4).

    • Next, apply the same current (I₂₃) between contacts 2 and 3 and measure the voltage (V₄₁) across contacts 4 and 1.

    • The sheet resistance (Rs) can be calculated using the van der Pauw equation. For a perfectly symmetric sample, this simplifies, but a more general form accounts for asymmetry.

  • Hall Voltage Measurement (With Magnetic Field):

    • Apply a constant magnetic field (B) perpendicular to the film surface.

    • Apply a constant current (I₁₃) across two diagonally opposite contacts (e.g., 1 and 3) and measure the voltage (V₂₄) across the other two diagonal contacts (2 and 4).

    • Reverse the direction of the magnetic field (-B) and repeat the measurement.

    • To improve accuracy, also reverse the direction of the current (-I₁₃) and repeat the measurements for both magnetic field directions.[4]

    • The Hall voltage (VH) is the change in the measured voltage with and without the magnetic field.

  • Data Analysis:

    • Calculate the resistivity (ρ) from the sheet resistance and the film thickness (t): ρ = Rs * t.

    • Calculate the Hall coefficient (RH) using the formula: RH = (VH * t) / (B * I).

    • Determine the carrier type : A positive Hall coefficient indicates p-type carriers (holes), while a negative Hall coefficient indicates n-type carriers (electrons).[1]

    • Calculate the carrier concentration (n or p) : n (or p) = 1 / (|RH| * q), where q is the elementary charge.

    • Calculate the Hall mobility (μH) : μH = |RH| / ρ.[1]

Data Presentation

The following tables present hypothetical but plausible data for n-type and p-type this compound films to illustrate the expected outcomes of Hall effect measurements.

Table 1: Hypothetical Hall Effect Measurement Data for n-type this compound Film

ParameterSymbolValueUnits
Film Thicknesst200nm
Applied CurrentI1µA
Magnetic FieldB0.5T
Measured Hall VoltageVH-2.5mV
Resistivityρ5.0Ω·cm
Hall CoefficientRH-2.5 x 10¹cm³/C
Carrier Typen-type
Carrier Concentrationn2.5 x 10¹⁷cm⁻³
Hall MobilityµH5.0cm²/Vs

Table 2: Hypothetical Hall Effect Measurement Data for p-type this compound Film

ParameterSymbolValueUnits
Film Thicknesst200nm
Applied CurrentI1µA
Magnetic FieldB0.5T
Measured Hall VoltageVH+1.8mV
Resistivityρ12.0Ω·cm
Hall CoefficientRH+1.8 x 10¹cm³/C
Carrier Typep-type
Carrier Concentrationp3.47 x 10¹⁷cm⁻³
Hall MobilityµH1.5cm²/Vs

Visualizations

Logical Flow of Hall Effect Measurement

HallEffectWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_film Prepare SbP Film make_contacts Create Ohmic Contacts prep_film->make_contacts resistivity Measure Resistivity (B=0) prep_film->resistivity hall_voltage Measure Hall Voltage (B≠0) resistivity->hall_voltage calc_rho Calculate Resistivity (ρ) resistivity->calc_rho calc_rh Calculate Hall Coefficient (RH) hall_voltage->calc_rh calc_n Determine Carrier Concentration (n) calc_rh->calc_n calc_mu Calculate Mobility (μ) calc_rh->calc_mu calc_rho->calc_mu

Caption: Workflow for Hall effect measurements.

Signaling Pathway of the Hall Effect Principle

HallEffectPrinciple cluster_input Inputs cluster_process Physical Process cluster_output Outputs current Applied Current (I) lorentz Lorentz Force on Charge Carriers current->lorentz mag_field Magnetic Field (B) mag_field->lorentz charge_sep Charge Carrier Separation lorentz->charge_sep hall_voltage Transverse Hall Voltage (VH) charge_sep->hall_voltage

Caption: Principle of the Hall effect.

References

Application Notes and Protocols for the Preparation of Antimony Phosphide Sputtering Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony phosphide (B1233454) (SbP) is a binary semiconductor material with promising applications in various fields, including optoelectronics and energy storage, owing to its distinct electronic and structural properties.[1] Sputtering is a versatile physical vapor deposition (PVD) technique for producing high-quality thin films of materials like SbP. The quality of the sputtered film is critically dependent on the quality of the sputtering target. This document provides a detailed protocol for the preparation of high-purity, high-density antimony phosphide sputtering targets, intended for use in research and development environments.

This compound is a dark gray to black solid with a high melting point, making it suitable for high-temperature applications.[1][2] It is a semiconductor at room temperature and can become a metallic conductor at elevated temperatures.[3] The preparation of a dense and pure SbP sputtering target is crucial for achieving uniform and stoichiometric thin films.

Safety Precautions

This compound and its constituent elements are hazardous materials and must be handled with appropriate safety measures.

  • Toxicity: this compound is a toxic compound.[3] Antimony is toxic if swallowed or inhaled and is a suspected carcinogen.[4][5][6] Chronic exposure can lead to respiratory, skin, and gastrointestinal issues.[4][6][7]

  • Handling: All handling of this compound powder should be performed in a well-ventilated fume hood or a glove box.[3][8][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat, must be worn.[8] For handling fine powders, a respirator with a particulate filter is recommended.

  • Reactivity: this compound may react with water or acids to produce phosphine (B1218219) gas (PH₃), which is extremely toxic and flammable.[8]

  • Disposal: All waste materials containing this compound must be disposed of as hazardous waste according to local, state, and federal regulations.[9][10]

Synthesis of this compound Powder

The most common method for synthesizing this compound is through the direct combination of the elemental precursors at high temperatures in a sealed, inert environment.[1][3]

Materials and Equipment
  • High-purity antimony powder or chunks (≥99.99%)

  • High-purity red phosphorus powder (≥99.99%)

  • Quartz ampoule

  • Tube furnace with temperature controller

  • Vacuum pump and sealing system for quartz ampoules

  • Mortar and pestle (agate or alumina)

  • Glove box with an inert atmosphere (e.g., argon)

Synthesis Protocol
  • Stoichiometric Measurement: Inside a glove box, weigh stoichiometric amounts of high-purity antimony and red phosphorus. An equimolar ratio (1:1) is required to form SbP. A slight excess of phosphorus (e.g., 1-2 mol%) may be used to compensate for any potential loss due to its higher vapor pressure.

  • Ampoule Preparation: Place the weighed powders into a clean, dry quartz ampoule.

  • Evacuation and Sealing: Attach the ampoule to a vacuum system, evacuate to a pressure of at least 10⁻⁵ Torr, and then seal the ampoule using a hydrogen-oxygen torch.

  • Heating Profile:

    • Place the sealed ampoule in a tube furnace.

    • Slowly heat the furnace to a temperature in the range of 500-700°C over several hours. A slow heating rate is crucial to control the reaction between antimony and the volatile phosphorus.

    • Hold the temperature at the final setpoint for an extended period, typically 24-48 hours, to ensure a complete reaction and homogenization.

    • After the reaction is complete, slowly cool the furnace back to room temperature over several hours.

  • Homogenization: Once at room temperature, carefully remove the ampoule from the furnace. The resulting SbP will be in a crystalline bulk form. In a glove box, open the ampoule and grind the synthesized SbP into a fine powder using an agate or alumina (B75360) mortar and pestle.

Fabrication of the Sputtering Target

The synthesized this compound powder is consolidated into a dense target using a powder metallurgy technique, specifically hot pressing. Hot pressing combines the simultaneous application of heat and pressure to densify the powder.[11][12][13][14]

Materials and Equipment
  • Synthesized this compound powder

  • Hot press with a graphite (B72142) die and punches

  • Graphite foil

  • Vacuum or inert gas furnace

  • Diamond grinding and polishing equipment

  • Backing plate (e.g., oxygen-free high thermal conductivity copper)

  • Indium or silver epoxy for bonding

Hot Pressing Protocol
  • Die Preparation: Line the graphite die and punches with graphite foil to prevent the SbP powder from reacting with or adhering to the graphite.

  • Powder Loading: In an inert atmosphere, load the SbP powder into the prepared graphite die.

  • Hot Pressing Cycle:

    • Place the loaded die into the hot press.

    • Evacuate the chamber to a high vacuum or purge with an inert gas like argon.

    • Apply an initial low pressure to the punches.

    • Once the target temperature is reached, apply the final pressure. A pressure in the range of 30-50 MPa is typical for hot pressing intermetallic compounds.[15]

    • Hold at the target temperature and pressure for 1-3 hours to allow for full densification.

    • After the holding time, turn off the heating and allow the assembly to cool to room temperature under vacuum or inert atmosphere before releasing the pressure.

  • Target Finishing:

    • Carefully extract the densified SbP target from the die.

    • Machine the target to the desired dimensions using diamond grinding.

    • Polish the sputtering surface to a mirror finish to ensure uniform sputtering.

  • Bonding to Backing Plate:

    • For efficient cooling during the sputtering process, the SbP target should be bonded to a high thermal conductivity backing plate, such as OFHC copper.[14]

    • Indium bonding is recommended for materials with low thermal conductivity or those susceptible to thermal shock.[1][2]

    • Clean the surfaces of both the target and the backing plate thoroughly.

    • Apply a thin, uniform layer of indium or silver epoxy to the backing plate and carefully press the target onto it, ensuring no air bubbles are trapped.

    • Cure the bond according to the manufacturer's instructions.

Characterization of the Sputtering Target

To ensure the quality of the fabricated target, several characterization techniques should be employed.

Property Characterization Technique Purpose
Purity and Stoichiometry Inductively Coupled Plasma (ICP) Spectroscopy, X-ray Fluorescence (XRF)To determine the elemental composition and identify any impurities.
Phase Identification X-ray Diffraction (XRD)To confirm the formation of the desired SbP crystal phase and check for any secondary phases.
Density Archimedes' MethodTo measure the bulk density and calculate the relative density of the target. A high relative density (>95%) is desirable.
Microstructure Scanning Electron Microscopy (SEM)To examine the grain size, morphology, and porosity of the target. Small and uniform grain size is preferred.

Recommended Sputtering Parameters

The optimal sputtering parameters for this compound will depend on the specific sputtering system and the desired film properties. The following parameters for related materials can be used as a starting point for process development.

Parameter Recommended Starting Range Notes
Sputtering Power RF: 50 - 150 WRF power is generally used for sputtering semiconductor materials.[15]
Working Gas Argon (Ar)High-purity argon is the standard sputtering gas.
Gas Pressure 1 - 10 mTorrThe pressure affects the sputtering rate and film properties.
Substrate Temperature Room Temperature to 400°CSubstrate temperature influences the crystallinity and morphology of the deposited film.[16]
Target-to-Substrate Distance 50 - 100 mmThis distance can be adjusted to optimize film uniformity.
Deposition Rate 1 - 10 nm/minThe deposition rate is dependent on power, pressure, and material.

Workflow and Signaling Pathway Diagrams

Synthesis_Workflow Diagram 1: Synthesis of this compound Powder cluster_glovebox Inert Atmosphere (Glove Box) weigh Weigh Stoichiometric Sb and P load_ampoule Load Powders into Quartz Ampoule weigh->load_ampoule seal Evacuate and Seal Ampoule load_ampoule->seal grind Grind Synthesized SbP heat High-Temperature Reaction in Tube Furnace seal->heat heat->grind

Caption: Workflow for the synthesis of SbP powder.

Target_Fabrication_Workflow Diagram 2: SbP Sputtering Target Fabrication cluster_inert Inert Atmosphere load_die Load SbP Powder into Graphite Die hot_press Hot Pressing (High T & P) load_die->hot_press machine Machine to Dimensions hot_press->machine polish Polish Sputtering Surface machine->polish bond Bond to Backing Plate polish->bond characterize Characterize Target (XRD, SEM, etc.) bond->characterize

Caption: Workflow for the fabrication of an SbP target.

Sputtering_Process Diagram 3: Sputtering Deposition Process target SbP Target atoms Sputtered SbP Atoms/Clusters target->atoms Ejection plasma Ar Plasma ions Ar+ Ions plasma->ions Generation ions->target Bombardment substrate Substrate atoms->substrate Deposition film SbP Thin Film substrate->film Formation

Caption: Schematic of the SbP sputtering process.

Summary of Quantitative Data

Table 1: Properties of Antimony and Phosphorus

PropertyAntimony (Sb)Phosphorus (P) (Red)
Atomic Number 5115
Atomic Weight 121.76 g/mol 30.97 g/mol
Melting Point 630.63 °C~590 °C (sublimes at 416 °C)
Boiling Point 1587 °C-
Density 6.697 g/cm³~2.34 g/cm³
Crystal Structure TrigonalAmorphous/Polymeric

Table 2: Properties of this compound (SbP)

PropertyValueReference
Chemical Formula SbP[3][17][18]
Molecular Weight 152.73 g/mol [17][18]
Appearance Dark gray to black solid[1][3]
Melting Point High (Specific value not readily available)[1][3]
Density Not readily available[18]
Crystal Structure Crystalline[3]
Thermal Expansion Coefficient Not readily available

Table 3: Recommended Starting Parameters for Hot Pressing

ParameterRecommended Range
Temperature 800 - 1100 °C
Pressure 30 - 50 MPa
Holding Time 1 - 3 hours
Atmosphere Vacuum or Inert Gas (e.g., Argon)

Table 4: Recommended Starting Parameters for Sputtering

ParameterRecommended Range
Power Type Radio Frequency (RF)
Power 50 - 150 W
Working Gas Argon
Gas Pressure 1 - 10 mTorr
Substrate Temperature 25 - 400 °C

References

Application Notes and Protocols: Antimony Phosphide in High-Frequency Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and electronics development professionals.

Abstract

Antimony phosphide (B1233454) (SbP) is a binary III-V semiconductor compound recognized for its potential in high-power and high-frequency electronic applications.[1] While research into pure, stoichiometric antimony phosphide for high-frequency devices is an emerging field, significant progress has been made in related antimonide-based materials, including antimonide alloys and antimony-substituted phosphorus allotropes. These materials leverage the unique electronic properties of antimony to achieve high carrier mobilities and operating frequencies. This document provides an overview of this compound, summarizes key performance data from related antimonide materials, and presents detailed protocols for their synthesis and fabrication into electronic devices.

Introduction to this compound (SbP)

This compound (CAS No: 25889-81-0) is a crystalline solid composed of antimony and phosphorus.[2][3] It is a semiconductor at room temperature and possesses properties such as a high melting point and low resistivity, making it a candidate for robust electronic applications.[2][3] Antimony-containing III-V compounds, in general, are considered highly promising for high-speed electronics operating at millimeter-wave frequencies.[4][5] This is largely due to the design flexibility offered by incorporating antimony into heterostructures, which often results in a staggered "type-II" band alignment beneficial for high-speed transistors.[4][5]

While detailed device performance data for pure SbP is limited in current literature, significant research on related materials provides a strong indication of its potential. This note will cover:

  • The synthesis of this compound.

  • The properties and device applications of a closely related layered material, antimony-substituted violet phosphorus (VP-Sb).

  • The performance of antimonide heterostructures, such as InP/GaAsSb/InP Double Heterojunction Bipolar Transistors (DHBTs), which demonstrate the utility of antimony in achieving high frequencies.

Material Properties and Device Performance

The integration of antimony into phosphide and other III-V materials yields electronic properties suitable for high-frequency operation. High carrier mobility and optimized band structures are key advantages. The quantitative data for representative antimony-based materials are summarized below.

Material SystemParameterValueReference
This compound (SbP) Chemical FormulaSbP[2][3]
AppearanceBlack crystalline solid[2]
Crystal SystemNot specified
Antimony-Substituted Violet P Chemical FormulaP₂₀.₅₆Sb₀.₄₄[6]
Bandgap~1.67 eV (Direct)[6]
Carrier Mobility (hole)Up to 43.08 cm²/V·s[6]
FET On/Off Ratio~10⁵[6]
InP/GaAsSb/InP DHBT Cutoff Frequency (fT)300 GHz[4]
Max. Oscillation Freq. (fmax)300 GHz[4]
InAsSb Quantum Well Electron Mobility>60x that of Si[7]
InGaSb Quantum Well Hole Mobility>10x that of Si[7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound materials and the fabrication of high-frequency devices are crucial for reproducible research.

This protocol describes a common solid-state reaction method for synthesizing SbP powder.[2][3]

Materials:

  • High-purity antimony powder (Sb, 99.999%)

  • High-purity red phosphorus powder (P, 99.999%)

  • Quartz ampoule

  • Tube furnace

  • Vacuum sealing system

Procedure:

  • Preparation: In an inert atmosphere (e.g., argon-filled glovebox), weigh equimolar amounts of antimony and red phosphorus powder.

  • Loading: Transfer the mixed powders into a clean, dry quartz ampoule.

  • Sealing: Evacuate the ampoule to a pressure below 10⁻⁵ Torr and seal it using a hydrogen-oxygen torch.

  • Reaction: Place the sealed ampoule in a programmable tube furnace.

    • Slowly ramp the temperature to 650°C over 10-12 hours.

    • Hold the temperature at 650°C for 48-72 hours to ensure a complete reaction.

    • Slowly cool the furnace back to room temperature over 12-24 hours.

  • Recovery: Carefully break the ampoule in a fume hood to recover the black this compound crystalline solid.

  • Characterization: Analyze the product using X-ray Diffraction (XRD) to confirm the phase purity and crystal structure.

This protocol outlines the fabrication of a field-effect transistor using mechanically exfoliated flakes of antimony-substituted violet phosphorus.[6]

Materials:

  • Synthesized P₂₀.₅₆Sb₀.₄₄ crystals

  • Heavily p-doped Si wafer with a 300 nm SiO₂ layer

  • Scotch tape

  • Standard photolithography equipment (photoresist, mask aligner)

  • Electron-beam evaporator

  • Wire bonder and probe station

Procedure:

  • Exfoliation: Use the scotch tape method to mechanically exfoliate thin flakes of P₂₀.₅₆Sb₀.₄₄ from the bulk crystal.

  • Transfer: Repeatedly peel the tape to obtain progressively thinner layers. Transfer these thin flakes onto the Si/SiO₂ substrate.

  • Flake Identification: Use an optical microscope to identify suitable thin flakes (few-layer) based on their color contrast. Confirm thickness with Atomic Force Microscopy (AFM).

  • Electrode Patterning:

    • Spin-coat the substrate with a photoresist (e.g., PMMA).

    • Use electron-beam lithography or photolithography to define the source and drain electrode patterns over the selected flake.

  • Metallization: Deposit metal contacts (e.g., 10 nm Cr / 50 nm Au) using an electron-beam evaporator.

  • Lift-off: Immerse the substrate in acetone (B3395972) to lift off the remaining photoresist, leaving the metal electrodes in contact with the VP-Sb flake. The heavily doped Si substrate acts as the back gate.

  • Annealing: Anneal the device in a vacuum or inert atmosphere at 200°C for 2 hours to improve contact resistance.

  • Characterization: Perform electrical characterization using a semiconductor parameter analyzer to measure transfer and output characteristics, and to determine carrier mobility and on/off ratio.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and logical connections between material properties and device performance.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing weigh Weigh Equimolar Sb and P mix Mix Powders weigh->mix load Load into Quartz Ampoule mix->load seal Evacuate & Seal Ampoule load->seal heat Heat in Furnace (650°C) seal->heat cool Controlled Cooling heat->cool recover Recover SbP Product cool->recover char Characterize (XRD, etc.) recover->char

Caption: General workflow for the synthesis of bulk this compound.

FabricationWorkflow cluster_prep Substrate & Material Prep cluster_litho Lithography & Metallization cluster_final Final Steps sub Si/SiO₂ Substrate exfoliate Exfoliate VP-Sb Flakes transfer Transfer to Substrate exfoliate->transfer resist Spin-Coat Photoresist transfer->resist pattern Define Electrodes (EBL) resist->pattern deposit Deposit Metal (Cr/Au) pattern->deposit liftoff Lift-off in Acetone deposit->liftoff anneal Anneal to Improve Contacts liftoff->anneal test Electrical Characterization anneal->test

Caption: Fabrication workflow for a field-effect transistor using exfoliated VP-Sb.

LogicDiagram cluster_props Material Properties cluster_dev Device Characteristics mobility High Carrier Mobility resistance Low Parasitic Resistance mobility->resistance gain High Transconductance / Gain mobility->gain bandgap Optimized Bandgap bandgap->gain band_align Type-II Band Alignment band_align->gain perf High-Frequency Performance (High fT / fmax) resistance->perf capacitance Low Parasitic Capacitance capacitance->perf gain->perf

Caption: Relationship between material properties and high-frequency device performance.

Safety and Handling

Antimony and phosphorus compounds can be toxic and require careful handling.[2]

  • Toxicity: this compound is a toxic compound.[2] Always handle it in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling powders or solutions.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous materials.

Conclusion and Future Outlook

This compound and related antimonide materials represent a promising frontier for the development of next-generation high-frequency electronics. While pure SbP is a subject of ongoing research, the demonstrated high-frequency performance of antimonide heterostructures and the promising transistor characteristics of antimony-substituted phosphorus highlight the potential of incorporating antimony into III-V semiconductor systems. Future work should focus on developing reliable growth methods for high-quality, large-area SbP crystals and thin films, and on fabricating and characterizing pure SbP-based devices to fully assess their capabilities for high-frequency applications.

References

Troubleshooting & Optimization

Technical Support Center: Solution-Synthesized Antimony Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the solution-synthesis of antimony phosphide (B1233454) (SbP). Our aim is to help you improve the purity and quality of your synthesized materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My final product contains elemental antimony impurities. How can I prevent this?

  • Answer: The presence of elemental antimony suggests incomplete phosphidation of the antimony precursor or decomposition of the product. Here are several factors to investigate:

    • Phosphorus Source Reactivity: Ensure your phosphorus source is highly reactive at the chosen reaction temperature. White phosphorus (P4) is more reactive than red or black phosphorus but requires careful handling due to its toxicity and pyrophoricity. If using a molecular precursor like tris(trimethylsilyl)phosphine (B101741) ((TMS)3P), ensure it is of high purity and handled under inert conditions to prevent degradation.

    • Reaction Temperature and Time: The reaction kinetics may be too slow at your current temperature. Gradually increase the reaction temperature in increments of 10-20°C. Similarly, extending the reaction time can allow for more complete conversion. Monitor the reaction progress by taking aliquots for analysis (e.g., XRD) if possible.

    • Stoichiometry: An insufficient amount of the phosphorus precursor can lead to incomplete reaction. Try increasing the molar ratio of the phosphorus to antimony precursor. A slight excess of the volatile phosphorus precursor can sometimes drive the reaction to completion.

    • Precursor Decomposition: Your antimony precursor might be decomposing to elemental antimony before it can react with the phosphorus source. This can be influenced by the solvent and coordinating ligands. Consider using a more stable antimony precursor or adding strongly coordinating ligands to stabilize it in solution.

2. I am observing antimony oxides (e.g., Sb2O3) in my product. What is the cause and how can I avoid it?

  • Answer: Antimony oxides form due to the presence of oxygen or water in your reaction setup. Antimony compounds are susceptible to oxidation, especially at elevated temperatures.[1] To minimize oxide formation, consider the following:

    • Strict Air-Free Technique: The synthesis must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

    • Solvent and Precursor Purity: Use anhydrous solvents and ensure your precursors are dry and free of oxygen. Solvents should be properly distilled and degassed before use. Precursors should be stored in an inert atmosphere.

    • System Leaks: Carefully check your reaction vessel and condenser for any potential leaks that could allow air to enter.

3. The yield of antimony phosphide is very low. What are the potential reasons?

  • Answer: Low yields can be attributed to several factors, from incomplete reactions to loss of product during workup.

    • Sub-optimal Reaction Conditions: As with elemental antimony impurities, ensure the temperature, time, and stoichiometry are optimized.

    • Precursor Solubility: If your precursors are not fully dissolved in the solvent at the reaction temperature, the reaction will be slow and incomplete. You may need to screen different solvents or use a combination of solvents to improve solubility.

    • Product Precipitation: If the product precipitates out of solution too quickly, particle growth may be hindered, leading to very small, difficult-to-isolate particles. The choice of solvent and capping agents can influence the solubility and colloidal stability of the synthesized SbP.

    • Product Loss During Washing: During the purification process, some of the product may be lost if it is not effectively separated from the solvent. Ensure you are using an appropriate centrifugation speed and duration, or a suitable filtration method. If the particles are very small, flocculation by adding a non-solvent might be necessary before centrifugation.

4. How can I effectively purify my solution-synthesized this compound?

  • Answer: Purification is crucial for removing unreacted precursors, byproducts, and organic ligands from the surface of your SbP nanoparticles. A multi-step washing procedure is typically required.

    • Centrifugation and Re-dispersion: The most common method is to centrifuge the reaction mixture to pellet the SbP particles. The supernatant containing unreacted precursors and byproducts is discarded. The pellet is then re-dispersed in a clean, anhydrous solvent (e.g., toluene (B28343) or hexane) and the process is repeated several times.

    • Solvent Selection for Washing: Use a combination of polar and non-polar solvents to remove different types of impurities. For example, a polar solvent like methanol (B129727) or ethanol (B145695) can help remove unreacted metal salts, while a non-polar solvent like toluene or hexane (B92381) is effective for removing organic ligands and unreacted organometallic precursors.

    • Chemical Treatment: In some cases, a mild chemical wash may be necessary. For instance, a dilute solution of a thiol-containing compound could potentially help etch away small amounts of unreacted antimony precursors without significantly affecting the SbP.[2][3] This should be approached with caution and thoroughly tested, as it could also alter the surface of your product.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Purity (Illustrative Data)

ParameterAntimony PrecursorPhosphorus PrecursorSb:P Molar RatioTemperature (°C)Time (h)Observed ImpuritiesEstimated Purity (%)
Condition A SbCl₃(TMS)₃P1:11802Elemental Sb, Sb₂O₃< 70
Condition B SbCl₃(TMS)₃P1:1.22204Minor Elemental Sb~85
Condition C Sb(acetate)₃(TMS)₃P1:1.22208Trace Oxides> 95
Condition D SbCl₃White P₄1:1.52506-> 98

Experimental Protocols

Protocol 1: General Solution Synthesis of this compound Nanoparticles

Caution: This procedure involves hazardous materials and should be performed by trained personnel using appropriate personal protective equipment in a well-ventilated fume hood and under an inert atmosphere.

  • Preparation: In a glovebox, add 1 mmol of antimony precursor (e.g., antimony(III) chloride) and 10 mL of a high-boiling point coordinating solvent (e.g., oleylamine) to a three-neck flask equipped with a magnetic stir bar, a condenser, and a thermocouple.

  • Degassing: Transfer the flask to a Schlenk line and heat to 120°C under vacuum for 1 hour to remove water and oxygen.

  • Phosphorus Precursor Injection: Backfill the flask with argon and increase the temperature to the desired reaction temperature (e.g., 220°C). In a separate vial inside the glovebox, prepare a solution of 1.2 mmol of tris(trimethylsilyl)phosphine in 2 mL of anhydrous solvent. Swiftly inject this solution into the hot reaction mixture.

  • Reaction: Allow the reaction to proceed for a predetermined time (e.g., 4 hours). The solution will typically change color, indicating nanoparticle formation.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Transfer the mixture to centrifuge tubes inside the glovebox. Add 20 mL of an anhydrous non-solvent (e.g., ethanol) to precipitate the nanoparticles. Centrifuge at 8000 rpm for 10 minutes. Discard the supernatant. Re-disperse the pellet in 10 mL of anhydrous toluene, sonicate briefly, and repeat the precipitation and centrifugation steps two more times.

  • Drying and Storage: After the final wash, dry the purified this compound nanoparticles under vacuum. Store the resulting powder in an inert atmosphere.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_purification Purification (Inert Atmosphere) prep1 Mix Sb Precursor and Solvent prep2 Degas at 120°C under Vacuum prep1->prep2 react1 Heat to Reaction Temp (e.g., 220°C) prep2->react1 react2 Inject P Precursor Solution react1->react2 react3 Maintain Temp for Reaction Time react2->react3 purify1 Cool to Room Temperature react3->purify1 purify2 Precipitate with Non-Solvent purify1->purify2 purify3 Centrifuge and Discard Supernatant purify2->purify3 purify4 Re-disperse in Toluene purify3->purify4 purify5 Repeat Washing Steps (2x) purify4->purify5 purify6 Dry Final Product under Vacuum purify5->purify6

Caption: Workflow for the solution synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Impurities in SbP Synthesis start Impure SbP Product impurity_type Identify Impurity Type (e.g., XRD, EDX) start->impurity_type elemental_sb Elemental Sb impurity_type->elemental_sb Elemental Peaks sb_oxides Sb Oxides (e.g., Sb2O3) impurity_type->sb_oxides Oxide Peaks organic_residue Organic Residue impurity_type->organic_residue Amorphous Background / C, H, N signals solution_sb Increase Temp/Time Increase P:Sb Ratio Check P Source Reactivity elemental_sb->solution_sb solution_oxides Improve Air-Free Technique Use Anhydrous/Degassed Solvents Check for Leaks sb_oxides->solution_oxides solution_organic Improve Washing Protocol Use Polar/Non-Polar Solvents Increase Wash Cycles organic_residue->solution_organic

Caption: Logic diagram for troubleshooting common impurities in this compound synthesis.

References

Technical Support Center: Optimizing Substrate Temperature for Antimony Phosphide (SbP) Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the optimization of substrate temperature in antimony phosphide (B1233454) (SbP) thin film deposition is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of thin film deposition and data from analogous antimony-based compounds such as antimony selenide (B1212193) (Sb2Se3), antimony telluride (Sb2Te3), and antimony sulfide (B99878) (Sb2S3). Researchers should use this information as a starting point for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of substrate temperature in the deposition of antimony phosphide thin films?

A1: Substrate temperature is a critical parameter that significantly influences the quality and properties of the deposited thin film. It provides the necessary thermal energy to the arriving atoms or molecules (adatoms) on the substrate surface. This energy affects their surface mobility, which in turn governs the nucleation and growth kinetics of the film.[1] Proper optimization of substrate temperature is crucial for controlling the film's crystallinity, grain size, surface morphology, and ultimately its electronic and optical properties.

Q2: How does substrate temperature generally affect the crystallinity of antimony-based thin films?

A2: Increasing the substrate temperature generally improves the crystallinity of the thin film.[1][2] At lower temperatures, adatoms have low mobility and tend to stick where they land, often resulting in amorphous or poorly crystalline films.[2] As the temperature increases, adatoms gain sufficient energy to diffuse across the surface and find energetically favorable lattice sites, promoting the growth of crystalline structures.[1] For instance, in the deposition of antimonene nanofilms, films deposited at room temperature were amorphous, while those at 300°C exhibited a polycrystalline structure.[2]

Q3: What is the expected effect of substrate temperature on the surface morphology and roughness of the film?

A3: The effect of substrate temperature on surface morphology can be complex. Initially, increasing the temperature can lead to smoother and denser films as the enhanced adatom mobility allows for the filling of voids and the formation of a more uniform layer.[1] However, excessively high temperatures can lead to the formation of larger grains, which may increase the surface roughness.[1] It is also important to consider that at very high temperatures, re-evaporation of the deposited material can occur, affecting the film's stoichiometry and morphology.

Q4: Can the substrate temperature influence the electrical and optical properties of the film?

A4: Yes, absolutely. The crystallinity and morphology, which are controlled by the substrate temperature, have a direct impact on the film's electrical and optical properties. For example, in Sb0.14GaN films, increasing the deposition temperature from 100°C to 400°C resulted in a decrease in the bandgap energy from 3.01 eV to 2.78 eV and an increase in hole concentration.[3] Similarly, for antimony telluride thin films, the Seebeck coefficient and electrical conductivity were found to be dependent on the substrate temperature.[4]

Troubleshooting Guide

Issue 1: Poor or amorphous crystallinity of the deposited film.

  • Question: My this compound thin film, characterized by X-ray diffraction (XRD), shows broad peaks or a lack of distinct peaks, indicating an amorphous or poorly crystalline structure. How can I improve the crystallinity?

  • Answer: This issue is often due to insufficient adatom mobility on the substrate surface.

    • Primary Solution: Increase the substrate temperature in systematic increments. A higher temperature will provide more thermal energy to the adatoms, allowing them to arrange into a crystalline lattice.[1][2] It is recommended to perform a series of depositions at different temperatures to find the optimal range for your specific deposition technique and parameters.

    • Secondary Consideration: Ensure the substrate surface is clean and free of contaminants before deposition, as impurities can hinder crystalline growth. Pre-cleaning the substrate is a critical step.[5]

Issue 2: High surface roughness or non-uniform film morphology.

  • Question: Scanning electron microscopy (SEM) or atomic force microscopy (AFM) analysis reveals that my film has a very rough surface with large, irregular grains. What could be the cause?

  • Answer: A rough surface can result from either too low or too high a substrate temperature.

    • If the film is also poorly crystalline: The temperature may be too low, leading to a porous, columnar structure. Increasing the temperature can help densify the film and create a smoother surface.[1]

    • If the film is highly crystalline but rough: The substrate temperature might be too high, causing excessive grain growth or the formation of large crystallites.[1] In this case, try reducing the substrate temperature. There is often an optimal temperature at which the smoothest morphology is achieved before larger grain formation begins to increase roughness.[1]

Issue 3: Film delamination or poor adhesion to the substrate.

  • Question: The deposited this compound film is peeling or flaking off the substrate. How can I improve adhesion?

  • Answer: Poor adhesion can be caused by several factors, with substrate temperature playing a role in the internal stress of the film.

    • Substrate Cleaning: The most common cause of poor adhesion is an improperly cleaned substrate surface. Ensure all organic residues and particulate matter are removed.[5]

    • Stress Control: High internal stress, which can be influenced by the deposition temperature, can lead to delamination.[5] The optimal temperature for good crystallinity may not be the same as for minimal stress. A systematic variation of the substrate temperature is necessary to find a balance.

    • Substrate-Film Incompatibility: Significant differences in the thermal expansion coefficients between the this compound film and the substrate can cause stress upon cooling.[5] While not directly related to the deposition temperature itself, this is a critical factor to consider when selecting a substrate.

Issue 4: Off-stoichiometry of the deposited film.

  • Question: Energy-dispersive X-ray spectroscopy (EDS) or X-ray photoelectron spectroscopy (XPS) analysis shows that the antimony-to-phosphorus ratio in my film is incorrect. Can substrate temperature be the cause?

  • Answer: Yes, the substrate temperature can affect the stoichiometry, especially in compound materials where the constituent elements have different vapor pressures.

    • Re-evaporation: If one element has a significantly higher vapor pressure (is more volatile) than the other, a high substrate temperature can cause it to re-evaporate from the film surface during deposition, leading to a deficiency of that element. For antimony compounds, both antimony and phosphorus can be volatile.

    • Solution: If you suspect re-evaporation, try reducing the substrate temperature. Alternatively, you may need to adjust the flux of the more volatile element in your deposition source to compensate for the loss at a given temperature.

Data Presentation

Table 1: Effect of Substrate Temperature on the Properties of Sputtered Sb0.14GaN Thin Films[3]

Substrate Temperature (°C)Film Thickness (µm)Growth Rate (nm/min)Sb Concentration (at%)Bandgap Energy (eV)Hole Concentration (cm⁻³)
1001.033.333.243.01-
2001.1337.673.912.93-
3001.1739.004.922.81-
4001.2441.335.232.788.97 x 10¹⁶

Table 2: Influence of Substrate Temperature on the Thermoelectric Properties of Sb2Te3 Thin Films[4]

Substrate TemperatureSeebeck Coefficient (µV/K)Electrical Conductivity (S/m)Power Factor (W/mK²)
Room Temperature190-8.75 x 10⁻⁵
250°C1132.66 x 10⁵3.26 x 10⁻³

Experimental Protocols

Generic Protocol for this compound Thin Film Deposition via RF Magnetron Sputtering

This protocol provides a general framework. Specific parameters will need to be optimized for your particular system and desired film properties.

  • Substrate Preparation:

    • Select a suitable substrate (e.g., Si(100), glass, quartz).

    • Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 10-15 minutes each.

    • Dry the substrate with a nitrogen gun.

    • Optional: Perform an in-situ plasma etch within the deposition chamber to remove any final surface contaminants.

  • Target Material:

    • Use a high-purity this compound (SbP) sputtering target.

  • Deposition Chamber Setup:

    • Mount the cleaned substrate onto the substrate holder.

    • Load the SbP target into the magnetron sputtering gun.

    • Evacuate the deposition chamber to a base pressure of at least 10⁻⁶ Torr to minimize impurities in the film.

  • Deposition Process:

    • Introduce a high-purity inert gas, typically Argon (Ar), into the chamber. Control the gas flow to maintain a working pressure in the mTorr range.

    • Set the substrate temperature to the desired value for the experiment. Allow sufficient time for the temperature to stabilize.

    • Apply RF power to the SbP target to ignite the plasma. A typical power might be in the range of 50-150 W.

    • Pre-sputter the target for 5-10 minutes with the shutter closed to clean the target surface.

    • Open the shutter to begin the deposition of the this compound thin film onto the substrate.

    • Maintain a constant substrate temperature and other deposition parameters for the desired deposition time to achieve the target film thickness.

  • Post-Deposition:

    • After the desired thickness is reached, turn off the RF power and close the shutter.

    • Allow the substrate to cool down to near room temperature under vacuum before venting the chamber.

    • Remove the coated substrate for characterization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition cluster_optimization Optimization Loop sub_prep Substrate Cleaning target_prep Target Installation sub_prep->target_prep evac Chamber Evacuation target_prep->evac temp_set Set Substrate Temperature evac->temp_set gas_intro Introduce Sputtering Gas temp_set->gas_intro power_on Ignite Plasma gas_intro->power_on presputter Pre-sputter Target power_on->presputter deposit Deposit Film presputter->deposit cooldown Cool Down deposit->cooldown vent Vent Chamber cooldown->vent characterize Film Characterization vent->characterize decision Film Properties Optimal? characterize->decision decision->temp_set No, Adjust Temperature exit Process Complete decision->exit Yes

Caption: Workflow for optimizing substrate temperature in thin film deposition.

References

Technical Support Center: Reducing Defects in Antimony Phosphide (SbP) Epitaxial Layers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Antimony Phosphide (B1233454) (SbP) Epitaxial Growth Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with SbP epitaxial layers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Disclaimer: Direct experimental data for antimony phosphide (SbP) is limited in publicly available literature. The guidance provided herein is substantially based on established principles and experimental data from closely related III-V antimonide and phosphide materials, such as GaSb, InSb, AlGaSb, and InP. These materials share similar crystal structures and growth dynamics, and the troubleshooting strategies are expected to be highly relevant to SbP.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in SbP epitaxial layers and what causes them?

A1: Based on extensive research in III-V semiconductor epitaxy, the most common defects in SbP layers are expected to be:

  • Threading Dislocations (TDs): These are line defects that propagate from the substrate or buffer layer up through the epitaxial film.[1][2] They primarily arise from:

    • Lattice Mismatch: A significant difference in the lattice constants between the substrate and the SbP epilayer.[1][2]

    • Thermal Mismatch: A difference in the coefficient of thermal expansion (CTE) between the substrate and the SbP layer, which causes stress upon cooling from the growth temperature.[1]

    • Substrate Imperfections: Dislocations or other defects present in the substrate material can be replicated in the growing film.

  • Anti-Phase Boundaries (APBs): These are planar defects that form when growing a polar semiconductor (like SbP) on a non-polar substrate (like Silicon).[1] They represent a disruption in the crystal's atomic stacking sequence.

  • Misfit Dislocations: These form at the interface between two materials with different lattice constants to relieve strain. While they can be beneficial for strain relaxation, their formation can also lead to the creation of threading dislocations.

  • Point Defects: These include vacancies, interstitials, and anti-site defects, which can be influenced by growth conditions such as temperature and the ratio of precursor materials (V/III ratio).

  • Surface Defects (e.g., Oval Defects, Hillocks): These can be caused by contaminants on the substrate surface, spitting from effusion cells in Molecular Beam Epitaxy (MBE), or gas-phase nucleation in Metal-Organic Chemical Vapor Deposition (MOCVD).

Q2: How do I choose the right substrate for my SbP epitaxial growth?

A2: The choice of substrate is critical for minimizing defects. The primary consideration is lattice matching. Ideally, a substrate with a lattice constant that is very close to that of SbP should be used.

Commonly used substrates for III-V antimonide growth include GaAs, GaSb, and InP. For SbP, a composite substrate or a buffer layer approach is often necessary to bridge the lattice constant difference. The Materials Project provides tools to help identify suitable substrates based on lattice parameters.[3]

Q3: What is a buffer layer and why is it important for SbP growth?

A3: A buffer layer is a thin film grown between the substrate and the main SbP epilayer. Its purpose is to provide a high-quality, lattice-matched surface for the SbP growth, thereby reducing the density of threading dislocations.

Several strategies can be employed for buffer layer design:

  • Graded Buffers: The composition of the buffer layer is gradually changed to transition from the substrate's lattice constant to that of SbP.

  • Strained-Layer Superlattices (SLSs): This consists of multiple, alternating thin layers of two different materials. The strain in the SLS can help to bend and terminate threading dislocations, preventing them from propagating into the main epilayer.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: High Density of Threading Dislocations

Symptoms:

  • Poor surface morphology observed by Atomic Force Microscopy (AFM) or Nomarski microscopy.

  • Broadening of X-ray Diffraction (XRD) rocking curves.

  • High etch pit density (EPD) after defect-selective etching.

  • Direct observation of numerous dislocations in Transmission Electron Microscopy (TEM) images.

Possible Causes & Solutions:

CauseRecommended Solution
Lattice Mismatch - Select a substrate with a closer lattice match to SbP. - Grow a graded buffer layer to gradually transition the lattice constant. - Implement a strained-layer superlattice (SLS) to filter dislocations.
Contaminated Substrate Surface - Implement a rigorous ex-situ and in-situ substrate cleaning procedure.[4] - Use a high-temperature bake-out in the growth chamber to desorb native oxides and contaminants.
Suboptimal Growth Temperature - Optimize the growth temperature. Lower temperatures can reduce islanding and three-dimensional growth, which can be sources of dislocation generation. However, temperatures that are too low can lead to poor crystal quality.
Incorrect V/III Ratio - Adjust the V/III flux ratio. An optimal ratio is crucial for maintaining a stable growth front and minimizing point defects that can coalesce into larger defects. For antimonide materials, a V/III ratio of around 3 has been shown to yield good surface morphology.[5]
Issue 2: Poor Surface Morphology (e.g., Hillocks, Pits, Roughness)

Symptoms:

  • Visible surface defects under optical microscopy.

  • High root-mean-square (RMS) roughness measured by AFM.

Possible Causes & Solutions:

CauseRecommended Solution
Substrate Preparation - Ensure the substrate surface is atomically clean and smooth before growth. Employ techniques like chemical-mechanical polishing (CMP) and thorough solvent cleaning. - Perform an in-situ bake to remove any remaining surface contaminants.[4]
Growth Parameters - Optimize growth temperature. For AlGaSb grown by MOCVD, temperatures between 580°C and 600°C with a V/III ratio of 3 resulted in a mirror-like surface.[5] Similar optimization is necessary for SbP. - Control the growth rate. A lower growth rate can sometimes improve surface morphology.
Precursor Issues (MOCVD) - Incomplete decomposition of metal-organic precursors can lead to precipitates.[5] Ensure the growth temperature is sufficient for complete pyrolysis.
Effusion Cell Issues (MBE) - "Spitting" from effusion cells can cause oval defects. Ensure proper outgassing of sources before growth.

Quantitative Data Summary

The following tables summarize key growth parameters and resulting defect densities for antimonide-based materials, which can serve as a starting point for optimizing SbP growth.

Table 1: MOCVD Growth Parameters for AlGaSb on GaAs [5]

Growth Temperature (°C)V/III RatioResulting Surface Morphology
520 - 5403Poor (Antimonide precipitates)
580 - 6003Mirror-like, good composition control
> 6003Decreased growth rate (desorption)

Table 2: Typical Defect Densities in III-V Heteroepitaxy

Defect TypeTypical Density Range (cm⁻²)Characterization Technique
Threading Dislocations10⁶ - 10¹⁰ (unoptimized) 10⁴ - 10⁶ (optimized)EPD, TEM, XRD
Anti-Phase BoundariesCan cover large areasTEM
Stacking Faults10³ - 10⁵ (unoptimized)TEM

Experimental Protocols

Protocol 1: Substrate Preparation for SbP Epitaxy
  • Ex-situ Cleaning: a. Degrease the substrate by sonicating in sequential baths of trichloroethylene, acetone, and methanol (B129727) for 5 minutes each. b. Rinse thoroughly with deionized (DI) water. c. Perform an oxide strip using a buffered hydrofluoric acid (HF) solution or a hydrochloric acid (HCl) solution, depending on the substrate material. d. Rinse again with DI water and dry with high-purity nitrogen gas.

  • In-situ Cleaning: a. Load the substrate into the growth chamber's load-lock immediately after ex-situ cleaning. b. Transfer the substrate to the growth chamber. c. Perform a thermal bake-out under ultra-high vacuum (UHV) or in the presence of a hydrogen or arsenic/phosphorus overpressure to desorb the native oxide. The temperature and duration will depend on the substrate material.

Protocol 2: Growth of a Dislocation-Filtering Buffer Layer
  • Initiate Growth: After in-situ substrate cleaning, lower the substrate temperature to the desired buffer layer growth temperature.

  • Graded Buffer (Example: Graded InxGa1-xSb on GaSb): a. Begin growth with a composition lattice-matched to the substrate. b. Gradually increase the indium mole fraction by adjusting the precursor flow rates to slowly change the lattice constant towards that of the desired SbP layer.

  • Strained-Layer Superlattice (SLS) Buffer (Example: GaP/InP SLS): a. Grow a thin (e.g., 10-20 nm) layer of the first material (e.g., GaP). b. Grow a thin (e.g., 10-20 nm) layer of the second, lattice-mismatched material (e.g., InP). c. Repeat this process for 10-20 periods. The alternating strain fields in the SLS will help to bend and annihilate threading dislocations.

  • Final Capping Layer: Grow a final layer of the buffer that is lattice-matched to the intended SbP epilayer to provide a smooth, high-quality template.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_growth Epitaxial Growth cluster_char Characterization ex_situ Ex-situ Chemical Clean in_situ In-situ Thermal Desorption ex_situ->in_situ buffer Buffer Layer Growth (Graded or SLS) in_situ->buffer sbp_growth SbP Epilayer Growth buffer->sbp_growth in_situ_mon In-situ Monitoring (RHEED/Ellipsometry) sbp_growth->in_situ_mon Real-time Feedback ex_situ_char Ex-situ Characterization (AFM, XRD, TEM) sbp_growth->ex_situ_char in_situ_mon->ex_situ_char

Caption: Experimental workflow for reducing defects in SbP epitaxial layers.

defect_causation cluster_causes Primary Causes cluster_defects Resulting Defects cluster_consequences Device Impact lattice_mismatch Lattice Mismatch tds Threading Dislocations lattice_mismatch->tds apbs Anti-Phase Boundaries lattice_mismatch->apbs (Polar on Non-polar) thermal_mismatch Thermal Mismatch thermal_mismatch->tds contamination Substrate Contamination contamination->tds surface_defects Surface Defects contamination->surface_defects growth_params Suboptimal Growth Parameters growth_params->surface_defects point_defects Point Defects growth_params->point_defects device_failure Poor Device Performance / Failure tds->device_failure apbs->device_failure surface_defects->device_failure point_defects->device_failure

Caption: Logical relationships between causes and types of epitaxial defects.

References

Technical Support Center: Antimony Phosphide (SbP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antimony phosphide (B1233454) (SbP) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important inorganic compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address challenges related to low yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing antimony phosphide (SbP)?

A1: The most common methods for preparing this compound are:

  • Direct Combination: This involves heating elemental antimony and phosphorus in a sealed, evacuated tube at high temperatures.[1] This is a widely used method for producing polycrystalline SbP.

  • High-Temperature Solid-State Reactions: In an industrial setting, a mixture of antimony and phosphorus is heated under controlled conditions to optimize yield and purity.[1]

  • Vapor Deposition: This method involves the reaction of antimony and phosphorus in the gas phase to form a thin film of SbP on a substrate.[2]

Q2: What are the primary factors that can lead to low yield in SbP synthesis?

A2: Low yield in SbP synthesis can be attributed to several factors, including:

  • Incomplete Reaction: The reaction between antimony and phosphorus may not go to completion due to non-optimal temperature, pressure, or reaction time.

  • Precursor Instability or Impurity: The purity and stability of the antimony and phosphorus precursors are crucial. Oxides or other impurities on the surface of the reactants can hinder the reaction.

  • Product Decomposition: this compound can be sensitive to oxygen and moisture, especially at elevated temperatures, leading to the formation of oxides and other byproducts.[1]

  • Sublimation of Reactants: Phosphorus, in particular, is volatile and can sublime at reaction temperatures if not properly contained, leading to a non-stoichiometric reactant mixture.

  • Side Reactions: Unwanted side reactions can consume reactants and produce impurities, reducing the overall yield of the desired SbP product.

Q3: How can I characterize the yield and purity of my synthesized this compound?

A3: Several analytical techniques can be used to determine the yield and purity of your SbP product:

  • X-ray Diffraction (XRD): XRD is essential for confirming the crystalline phase of the synthesized material and identifying any crystalline impurities.

  • Energy-Dispersive X-ray Spectroscopy (EDX or EDS): EDX provides elemental analysis, allowing you to determine the atomic ratio of antimony to phosphorus in your product and detect any elemental impurities.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and chemical states of the elements on the surface of the material, helping to identify surface oxides or other contaminants.

  • Gravimetric Analysis: The simplest way to determine the yield is by weighing the final product and comparing it to the theoretical yield based on the stoichiometry of the starting materials. However, this method does not provide information about purity.

Troubleshooting Guide for Low Yield

This guide provides a structured approach to identifying and resolving common issues leading to low yield in this compound synthesis.

Problem 1: Incomplete Reaction

Symptoms:

  • XRD analysis shows the presence of unreacted elemental antimony or phosphorus.

  • The final product weight is significantly lower than the theoretical yield.

Possible Causes & Solutions:

Possible CauseRecommended ActionExpected Outcome
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 25-50°C. Ensure your reaction vessel can withstand the higher temperatures.Increased reaction rate and more complete conversion to SbP.
Inadequate Reaction Time Extend the duration of the reaction at the optimal temperature. Monitor the reaction progress over time if possible.Allows the reaction to proceed to completion, increasing the yield.
Poor Mixing of Reactants If using a solid-state reaction, ensure the reactants are finely ground and intimately mixed before heating.Improved contact between reactants, leading to a more efficient reaction.
Incorrect Stoichiometry Carefully weigh the reactants to ensure the correct molar ratio. Account for any potential loss of volatile phosphorus.A balanced stoichiometric ratio ensures that all of the limiting reactant is consumed.
Problem 2: Precursor-Related Issues

Symptoms:

  • The reaction fails to initiate or proceeds very slowly.

  • The final product is discolored or contains visible impurities.

  • Inconsistent results between batches.

Possible Causes & Solutions:

Possible CauseRecommended ActionExpected Outcome
Precursor Impurity Use high-purity antimony (e.g., 99.999%) and red phosphorus.[3] If possible, pretreat the antimony to remove surface oxides (e.g., by acid etching followed by annealing under vacuum).Reduced side reactions and a purer final product with higher yield.
Precursor Instability/Volatility When using elemental phosphorus, ensure the reaction is carried out in a sealed and evacuated ampoule to prevent sublimation and loss of the reactant.[1]Maintains the correct stoichiometry throughout the reaction, leading to a higher yield of SbP.
Particle Size of Reactants Use finely powdered reactants to increase the surface area and improve reaction kinetics.Faster and more complete reaction, resulting in a higher yield in a shorter time.
Problem 3: Product Decomposition and Side Reactions

Symptoms:

  • The final product is a mixture of SbP and antimony oxides or other phases.

  • The product color is lighter than the expected dark gray/black of SbP.

  • Gas evolution is observed during the reaction or upon opening the reaction vessel.

Possible Causes & Solutions:

Possible CauseRecommended ActionExpected Outcome
Oxygen or Moisture Contamination Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) or in a high-vacuum sealed quartz ampoule. All precursors and equipment should be thoroughly dried before use.Prevents the formation of antimony oxides and other oxygen-containing impurities, leading to a purer product and higher yield.
Reaction with Container Material Use a non-reactive crucible or ampoule material, such as quartz or boron nitride.Minimizes contamination of the product and prevents unwanted side reactions.
Uncontrolled Exothermic Reaction For direct combination of elements, a slow heating rate is recommended to control the exothermic reaction between antimony and phosphorus, preventing localized overheating and potential decomposition.A controlled reaction leads to a more uniform and stable product.

Experimental Protocols

Direct Combination of Elements (Solid-State Synthesis)

This method is a common approach for synthesizing polycrystalline this compound.

Materials:

  • High-purity antimony powder (99.99% or higher)

  • High-purity red phosphorus (99.99% or higher)

  • Quartz ampoule

  • Tube furnace

  • Vacuum pump

Procedure:

  • Preparation of Reactants: Stoichiometric amounts of antimony and red phosphorus are weighed and thoroughly mixed in an inert atmosphere (e.g., a glovebox).

  • Sealing the Ampoule: The mixture is loaded into a clean, dry quartz ampoule. The ampoule is then evacuated to a high vacuum (<10⁻⁵ Torr) and sealed using a torch.

  • Heating Profile: The sealed ampoule is placed in a tube furnace. The furnace is slowly heated to the desired reaction temperature (typically in the range of 500-700°C). A slow heating rate (e.g., 1-2°C/min) is crucial to control the exothermic reaction.

  • Reaction: The ampoule is held at the reaction temperature for an extended period (e.g., 24-72 hours) to ensure a complete reaction.

  • Cooling: After the reaction is complete, the furnace is slowly cooled down to room temperature. A slow cooling rate can help in obtaining a more crystalline product.

  • Product Recovery: The ampoule is carefully opened in an inert atmosphere, and the resulting this compound product is collected.

Visualizing the Troubleshooting Process

To aid in diagnosing issues with your this compound synthesis, the following workflow diagram outlines a logical troubleshooting process.

TroubleshootingWorkflow Troubleshooting Low Yield in SbP Synthesis start Low Yield Observed check_reaction Check for Incomplete Reaction (XRD, Visual Inspection) start->check_reaction check_precursors Evaluate Precursor Quality (Purity, Handling) check_reaction->check_precursors No incomplete_yes Adjust Reaction Parameters (Temp, Time, Mixing) check_reaction->incomplete_yes Yes check_decomposition Analyze for Decomposition/Side Products (XRD, Color) check_precursors->check_decomposition No precursors_yes Improve Precursor Quality (Higher Purity, Pre-treatment) check_precursors->precursors_yes Yes decomposition_yes Optimize Reaction Environment (Inert Atmosphere, Slow Heating) check_decomposition->decomposition_yes Yes re_evaluate Re-run Synthesis and Evaluate Yield check_decomposition->re_evaluate No incomplete_yes->re_evaluate precursors_yes->re_evaluate decomposition_yes->re_evaluate

Caption: A flowchart for troubleshooting low yield in SbP synthesis.

This technical support guide provides a starting point for addressing common issues in this compound synthesis. For more specific and complex problems, consulting detailed research articles and expert advice is recommended.

References

Technical Support Center: Antimony Phosphide (SbP) Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and processing of antimony phosphide (B1233454) (SbP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to prevent the oxidation of SbP during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to prevent the oxidation of antimony phosphide?

This compound is highly susceptible to oxidation when exposed to air and moisture. This degradation process leads to the formation of antimony oxides and phosphorus oxides, altering the material's chemical composition, electronic properties, and overall performance in its intended applications, such as in semiconductors and drug delivery systems. For reliable and reproducible experimental results, maintaining the integrity of the SbP compound is paramount.

Q2: What is the primary chemical reaction that occurs during the oxidation of this compound?

When exposed to oxygen, this compound undergoes an oxidation reaction. The simplified chemical equation for this process is:

4 SbP + 5 O₂ → 2 Sb₂O₃ + 2 P₂O₅

This reaction transforms the desired this compound into a mixture of antimony trioxide and phosphorus pentoxide, which will negatively impact the material's properties.

Q3: What type of environment is recommended for handling and processing this compound?

To prevent oxidation, all handling and processing of this compound should be conducted in an inert atmosphere. The two primary methods for achieving this are:

  • Glovebox: A glovebox provides a sealed environment filled with a high-purity inert gas, such as argon or nitrogen, with very low levels of oxygen and moisture (typically <1 ppm). This is the preferred method for manipulations involving powders and sensitive reagents.

  • Schlenk Line: A Schlenk line is a piece of laboratory equipment that allows for the manipulation of air-sensitive substances using a dual manifold system for vacuum and inert gas. This technique is well-suited for reactions in solution and for transferring liquids and gases under an inert atmosphere.

Q4: Which inert gas is better for handling this compound: Argon or Nitrogen?

Both high-purity argon and nitrogen are effective for creating an inert atmosphere to handle this compound. The choice often depends on the specific experimental requirements and cost.

Inert GasPurityKey Considerations
Argon (Ar) ≥ 99.999%Heavier than air, providing a stable inert blanket. More expensive than nitrogen.
**Nitrogen (N₂) **≥ 99.999%Lighter than air, may require a continuous positive pressure to be effective. More cost-effective than argon.

For most applications, high-purity nitrogen is sufficient. However, for highly sensitive experiments, the higher density of argon can provide a more robust inert environment.

Troubleshooting Guide

Problem: My this compound sample has changed color from dark gray/black to a lighter gray or white powder.

  • Likely Cause: This color change is a strong indication of oxidation. The lighter-colored powders are likely antimony oxides and phosphorus oxides.

  • Solution:

    • Immediately transfer the sample to an inert atmosphere (glovebox or Schlenk line) to prevent further degradation.

    • Review your handling procedures to identify potential sources of oxygen or moisture exposure.

    • Ensure that the inert atmosphere in your glovebox or Schlenk line is being properly maintained. Check the oxygen and moisture sensor readings in your glovebox.

    • For future experiments, minimize the time the sample is exposed to any potential contaminants.

Problem: I am observing inconsistent results in my experiments using this compound.

  • Likely Cause: Inconsistent sample quality due to partial oxidation can lead to unreliable experimental outcomes. Even small amounts of oxidation can alter the material's properties.

  • Solution:

    • Characterize your starting material: Before each experiment, consider performing a quick characterization (e.g., X-ray diffraction) to confirm the phase purity of your SbP.

    • Standardize your handling protocol: Develop and strictly follow a standard operating procedure for handling SbP under inert conditions.

    • Use freshly prepared or properly stored material: Whenever possible, use freshly synthesized SbP. If storing, ensure it is in a tightly sealed container inside a glovebox.

Problem: How can I protect this compound nanoparticles from oxidation during synthesis and processing?

  • Likely Cause: The high surface area of nanoparticles makes them even more susceptible to oxidation.

  • Solution: Capping Agents

    • The use of capping agents during the synthesis of SbP nanoparticles can create a protective layer that passivates the surface and prevents oxidation. While specific capping agents for SbP are not extensively documented, analogous strategies from other semiconductor nanoparticles can be adapted. Potential capping agents to explore include:

      • Thiols: Long-chain alkyl thiols can bind to the nanoparticle surface.

      • Amines: Oleylamine is a common capping agent for many types of nanoparticles.

      • Polymers: Polyvinylpyrrolidone (PVP) can provide steric stabilization and a protective coating.

    • The choice of capping agent will depend on the solvent system and the desired surface functionality of the nanoparticles.

Problem: Can I improve the stability of bulk this compound against oxidation?

  • Likely Cause: The surface of bulk SbP is reactive and prone to oxidation.

  • Solution: Surface Passivation

    • Surface passivation techniques aim to create a thin, stable, and inert layer on the surface of the material. For III-V semiconductors like SbP, the following approaches, adapted from related materials, could be investigated:

      • Sulfide (B99878) Treatment: Treatment with a solution of ammonium (B1175870) sulfide ((NH₄)₂S) has been shown to passivate the surface of other III-V materials by forming a stable sulfide layer.

      • Atomic Layer Deposition (ALD): The deposition of a thin layer of a stable oxide, such as aluminum oxide (Al₂O₃), via ALD can create a hermetic seal against oxygen and moisture.

Experimental Protocols

Protocol 1: General Handling of this compound Powder in a Glovebox

  • Preparation: Ensure the glovebox has a stable inert atmosphere with oxygen and moisture levels below 1 ppm. All glassware, spatulas, and other equipment should be brought into the glovebox and allowed to purge in the antechamber for at least 30 minutes.

  • Weighing and Transfer:

    • Use an analytical balance inside the glovebox to weigh the desired amount of SbP powder.

    • Use a clean, dry spatula for transferring the powder.

    • Immediately cap the storage vial and the container with the weighed sample.

  • Dispersion/Reaction:

    • If preparing a solution, add a degassed, anhydrous solvent to the flask containing the SbP powder.

    • Stir the solution using a magnetic stir bar.

    • Seal the reaction flask before removing it from the glovebox if the reaction is to be performed outside.

Protocol 2: Handling this compound using a Schlenk Line

  • Glassware Preparation: All Schlenk flasks and other glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and then cooled under vacuum on the Schlenk line.

  • Inerting the Flask:

    • Attach the empty Schlenk flask to the Schlenk line.

    • Perform at least three vacuum/inert gas backfill cycles to remove air and moisture from the flask.

  • Transferring SbP Powder:

    • Under a positive flow of inert gas, quickly remove the stopper of the Schlenk flask and add the SbP powder using a powder funnel.

    • Immediately replace the stopper and purge the flask with inert gas for several minutes.

  • Adding Solvents/Reagents:

    • Degassed, anhydrous solvents and liquid reagents should be transferred using a gas-tight syringe or a cannula.

    • Ensure a positive pressure of inert gas is maintained in the Schlenk flask during the transfer.

Visualizations

Oxidation_Reaction Oxidation of this compound SbP This compound (SbP) Sb2O3 Antimony Trioxide (Sb₂O₃) SbP->Sb2O3 + O₂ P2O5 Phosphorus Pentoxide (P₂O₅) SbP->P2O5 + O₂ O2 Oxygen (O₂)

Caption: Chemical reaction of SbP oxidation.

Inert_Atmosphere_Workflow Inert Atmosphere Processing Workflow start Start glovebox Glovebox start->glovebox schlenk Schlenk Line start->schlenk weigh Weigh SbP glovebox->weigh transfer Transfer SbP to Flask schlenk->transfer weigh->transfer add_solvent Add Degassed Solvent transfer->add_solvent transfer->add_solvent reaction Perform Reaction add_solvent->reaction add_solvent->reaction end End reaction->end reaction->end

Caption: Workflow for inert atmosphere processing.

Troubleshooting_Tree Troubleshooting Sample Degradation start Sample Degradation Observed? check_color Color Change to White/Gray? start->check_color inconsistent_results Inconsistent Experimental Results? start->inconsistent_results yes_color Yes check_color->yes_color Yes no_color No check_color->no_color No yes_results Yes inconsistent_results->yes_results Yes no_results No inconsistent_results->no_results No oxidation Oxidation Confirmed yes_color->oxidation yes_results->oxidation review_handling Review Handling Procedures oxidation->review_handling check_inert Verify Inert Atmosphere Integrity oxidation->check_inert characterize Characterize Starting Material oxidation->characterize standardize Standardize Protocol oxidation->standardize

Caption: Decision tree for troubleshooting.

refining the experimental protocol for antimony phosphide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the synthesis of antimony phosphide (B1233454) (SbP).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing antimony phosphide?

A1: The most common methods for preparing this compound are:

  • Direct Combination/Solid-State Reaction: This is the most prevalent method and involves heating elemental antimony (Sb) and phosphorus (P) in a sealed, evacuated tube at high temperatures.[1]

  • High-Temperature Solid-State Reactions: In an industrial setting, a mixture of antimony and phosphorus is heated under controlled conditions to enhance yield and purity.[1]

  • Mechanical Alloying: This technique uses a high-energy ball mill to induce a solid-state reaction between antimony and phosphorus powders at room temperature, which can lead to the formation of various nickel phosphides depending on the milling intensity and duration.

  • Solution-Phase Synthesis: This method involves the thermolysis of molecular precursors in a solvent. While less common for simple binary SbP, it offers good control over nanoparticle morphology and composition in other metal phosphides.

Q2: What are the critical safety precautions to take during SbP synthesis?

A2: Both elemental antimony and phosphorus are hazardous materials requiring strict safety protocols.

  • Antimony (Sb): It is a toxic metalloid. Wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[3] Store in a cool, dry, well-ventilated place away from incompatible substances.[3]

  • Phosphorus (P): White phosphorus is extremely toxic, pyrophoric (ignites spontaneously in air), and must be stored under water.[4][5] Red phosphorus is less reactive but can be flammable and may be contaminated with white phosphorus.[4] Always handle phosphorus in an inert atmosphere (e.g., a glove box).[4] Have a supply of wet sand and a water/wet foam extinguisher readily available in case of fire.[4]

Q3: How can I characterize the purity and crystallinity of my synthesized SbP?

A3: Several analytical techniques are essential for characterizing the final product:

  • X-ray Diffraction (XRD): This is the primary technique to determine the crystalline phase and purity of your product. The resulting diffraction pattern can be compared to standard patterns for SbP and potential impurities (e.g., unreacted Sb, antimony oxides, or other this compound phases).

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the surface chemical composition and oxidation states of the elements in your sample, confirming the presence of Sb-P bonds.

  • Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDS): TEM provides information on the morphology and particle size of your SbP, while EDS can confirm the elemental composition and stoichiometry.

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis.

Problem 1: Low Yield of this compound

A low yield can be a significant issue. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Incomplete Reaction - Increase the reaction temperature or duration. Monitor the reaction progress if possible. - Ensure intimate mixing of the precursors before heating. Grinding the powders together can improve contact.
Sublimation of Precursors - Ensure the reaction vessel (e.g., quartz ampoule) is properly sealed and evacuated to prevent the loss of volatile phosphorus.
Non-Optimal Precursor Ratio - While a 1:1 stoichiometric ratio of Sb to P is the target, a slight excess of the more volatile component (phosphorus) may be necessary to compensate for any losses due to sublimation.
Incorrect Furnace Temperature Profile - Use a programmable furnace to control the heating and cooling rates. A slow ramp-up to the desired reaction temperature and a gradual cool-down can improve product formation and crystallinity.

Problem 2: Presence of Impurities in the Final Product

Phase impurities are a common problem in solid-state synthesis.

Observed Impurity Potential Cause Suggested Solution
Unreacted Antimony (Sb) - Insufficient phosphorus or incomplete reaction.- Increase the amount of phosphorus in the initial mixture. - Increase the reaction temperature or duration.
Antimony Oxides (e.g., Sb₂O₃) - Presence of oxygen in the reaction vessel.- Ensure the reaction ampoule is thoroughly evacuated before sealing. - Use high-purity precursors to minimize oxygen contamination.
Other this compound Phases - Incorrect reaction temperature or precursor stoichiometry.- Carefully control the reaction temperature, as different phases can form at different temperatures. - Precisely weigh the precursors to achieve the desired stoichiometry.

Experimental Protocols

Detailed Methodology for Solid-State Synthesis of this compound

This protocol provides a general guideline for the synthesis of SbP via a solid-state reaction. Disclaimer: This is a representative protocol and should be adapted and optimized for your specific experimental setup and safety considerations.

Materials and Equipment:

  • High-purity antimony powder (e.g., 99.99%)

  • High-purity red phosphorus (e.g., 99.99%)

  • Quartz ampoule

  • High-temperature tube furnace with temperature controller

  • Vacuum pump

  • Glove box with an inert atmosphere (e.g., argon or nitrogen)

  • Mortar and pestle

Procedure:

  • Precursor Preparation (inside a glove box):

    • Weigh stoichiometric amounts of antimony and red phosphorus (1:1 molar ratio). A slight excess of phosphorus (e.g., 5 mol%) can be used to compensate for potential sublimation losses.

    • Thoroughly grind the powders together in a mortar and pestle to ensure homogeneous mixing.

  • Ampoule Sealing:

    • Transfer the mixed powder into a clean, dry quartz ampoule.

    • Connect the ampoule to a vacuum pump and evacuate to a high vacuum (e.g., < 10⁻⁴ Torr).

    • While under vacuum, use a high-temperature torch to seal the ampoule.

  • Reaction:

    • Place the sealed ampoule in a tube furnace.

    • Program the furnace to slowly ramp up to the desired reaction temperature. A typical temperature range for SbP synthesis is 500-700°C.

    • Hold the temperature for an extended period (e.g., 24-48 hours) to ensure a complete reaction.

    • Slowly cool the furnace back to room temperature. A slow cooling rate can improve the crystallinity of the product.

  • Product Recovery:

    • Carefully remove the ampoule from the furnace.

    • Open the ampoule in a fume hood or glove box to retrieve the synthesized this compound powder.

Quantitative Data Summary

The following table summarizes key experimental parameters for the solid-state synthesis of this compound. These values are indicative and may require optimization.

Parameter Value Notes
Precursor Ratio (Sb:P) 1:1 to 1:1.05 (molar)A slight excess of phosphorus can compensate for sublimation.
Reaction Temperature 500 - 700 °CThe optimal temperature depends on the desired phase and crystallinity.
Reaction Time 24 - 48 hoursLonger reaction times can lead to a more homogeneous product.
Furnace Ramp Rate 1 - 5 °C/minSlow heating and cooling rates are generally preferred.

Visualizations

Experimental_Workflow Experimental Workflow for SbP Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Characterization weigh Weigh Sb and P mix Grind Precursors weigh->mix load Load into Ampoule mix->load evacuate Evacuate and Seal load->evacuate heat Heat in Furnace evacuate->heat cool Cool to Room Temp heat->cool recover Recover Product cool->recover xrd XRD Analysis recover->xrd xps XPS Analysis recover->xps tem TEM/EDS Analysis recover->tem

Caption: General experimental workflow for the solid-state synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Decision Tree for SbP Synthesis start Synthesis Complete check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes optimize_conditions Optimize Reaction Conditions: - Increase Temp/Time - Adjust Stoichiometry low_yield->optimize_conditions check_purity Check Purity (XRD) good_yield->check_purity impure Impurities Detected check_purity->impure No pure Product is Pure check_purity->pure Yes check_seal Check Ampoule Seal and Vacuum impure->check_seal end Successful Synthesis pure->end optimize_conditions->start Retry Synthesis check_seal->start Retry Synthesis

Caption: A decision tree to guide troubleshooting during this compound synthesis.

References

Technical Support Center: Antimony Phosphide in Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the failure modes of antimony phosphide (B1233454) (SbP) in electronic devices is limited in publicly available literature. The following troubleshooting guides and FAQs have been compiled based on common failure mechanisms observed in analogous III-V semiconductor materials, such as Gallium Arsenide (GaAs) and Indium Phosphide (InP). This information should be used as a general guideline for researchers and professionals working with SbP devices.

Frequently Asked Questions (FAQs)

Q1: What are the potential failure modes of our Antimony Phosphide-based photodetector?

A1: Based on analyses of similar III-V semiconductor devices, potential failure modes for your SbP photodetector could include:

  • Ohmic Contact Degradation: Over time and under thermal stress, the metal contacts can diffuse into the semiconductor material, leading to increased resistance and eventual device failure.[1][2]

  • Surface Degradation: Exposure to ambient conditions can cause oxidation or other chemical reactions on the surface of the SbP, leading to changes in its electronic properties and performance degradation.[1]

  • Electromigration: High current densities can cause the metal atoms in the interconnects to move, leading to voids and open circuits or hillocks and short circuits.[1]

  • Thermal Runaway and Burnout: Excessive power dissipation can lead to a rapid increase in temperature, causing irreversible damage to the material and catastrophic device failure.[1][3]

  • Crystal Lattice Defects: Issues during the crystal growth process can introduce defects that act as charge traps, reducing device efficiency and lifetime.[4][5]

Q2: Our SbP device is showing unexpectedly high leakage current. What could be the cause?

A2: High leakage current in SbP devices can stem from several factors, including:

  • Surface Contamination: Contaminants on the device surface can create conductive pathways.[5]

  • Passivation Layer Defects: If your device has a passivation layer, defects such as pinholes or cracks can expose the SbP surface, leading to increased leakage.

  • Bulk Material Defects: Crystal defects within the this compound itself can act as generation-recombination centers, contributing to leakage current.

  • Gunn Effect: In some III-V materials under high electric fields, the Gunn effect can lead to current instabilities and increased leakage.[6]

Q3: We are observing a gradual decrease in the output power of our SbP-based laser diode. What are the likely degradation mechanisms?

A3: Gradual degradation in laser diode output is a common issue in III-V devices and can be attributed to:

  • Defect Propagation: Existing crystallographic defects can grow and multiply under the stress of high current injection and heat, forming dark line defects that reduce the light-emitting efficiency.

  • Facet Degradation: The laser facets can be susceptible to oxidation or contamination, which increases the optical losses.

  • Contact Degradation: Similar to other devices, the electrical contacts can degrade over time, leading to increased series resistance and reduced power conversion efficiency.[1][2]

Troubleshooting Guides

Guide 1: Troubleshooting Device Instability and Performance Degradation

This guide provides a systematic approach to identifying the root cause of instability or performance degradation in your this compound device experiments.

Symptoms:

  • Fluctuating output signals.

  • Gradual decrease in key performance metrics (e.g., efficiency, gain, output power).

  • Increased noise levels.

Troubleshooting Workflow:

G start Start: Device Instability Observed check_env Step 1: Verify Environmental Stability - Temperature - Humidity - Vibration start->check_env check_power Step 2: Inspect Power Supply - Voltage/Current Stability - Noise Levels check_env->check_power electrical_char Step 3: Perform Electrical Characterization - I-V Curves - C-V Measurements check_power->electrical_char optical_insp Step 4: Conduct Optical Inspection - Microscopy for visible defects - Check for surface contamination electrical_char->optical_insp analyze_data Step 5: Analyze Data for Signatures of Known Failure Modes optical_insp->analyze_data contact_degradation Hypothesis 1: Contact Degradation analyze_data->contact_degradation surface_degradation Hypothesis 2: Surface Degradation analyze_data->surface_degradation material_defects Hypothesis 3: Material Defects analyze_data->material_defects further_analysis Step 6: Advanced Failure Analysis - SEM/TEM - Auger Spectroscopy contact_degradation->further_analysis surface_degradation->further_analysis material_defects->further_analysis end End: Root Cause Identified further_analysis->end

Caption: Troubleshooting workflow for device instability.

Guide 2: Investigating Catastrophic Device Failure

This guide outlines the steps to take after a sudden and complete failure of an this compound device.

Symptom:

  • Complete loss of device function (no output signal).

  • Visible damage such as discoloration or burnout.

Failure Analysis Protocol:

  • Visual Inspection: Carefully inspect the device under a microscope for any signs of physical damage, such as cracks, melted regions, or discoloration.

  • Electrical Testing: Attempt to measure the resistance between the device contacts. An open circuit may indicate bond wire failure or internal damage, while a short circuit could be due to electromigration or material breakdown.

  • Advanced Imaging: If the cause is not apparent, advanced failure analysis techniques may be necessary.[7][8]

    • Scanning Electron Microscopy (SEM): To examine the device surface at high magnification for micro-cracks, voiding, or electromigration-induced features.[8]

    • Transmission Electron Microscopy (TEM): For cross-sectional analysis to investigate defects within the crystal structure or at interfaces.[8]

Data Presentation

Table 1: Potential Failure Mechanisms in this compound Devices and Their Common Signatures

Failure MechanismCommon Electrical SignatureCommon Physical Signature
Ohmic Contact DegradationIncreased series resistance, non-linear I-V curve at low bias.Discoloration around contacts, intermetallic compound formation.
Surface DegradationIncreased leakage current, drift in threshold voltage.Hazy or cloudy appearance on the surface, pitting.
ElectromigrationSudden increase in resistance (open circuit) or decrease (short circuit).Voids or hillocks in metal lines.
Thermal BurnoutCatastrophic failure (open or short circuit).Visible charring, melting, or discoloration of the device.
Material DefectsLow quantum efficiency, high leakage current, early breakdown.Can be invisible to optical microscopy; requires TEM or other advanced techniques.

Note: The signatures listed above are based on observations in other III-V semiconductor materials and are intended as a general guide for SbP devices.

Experimental Protocols

Protocol 1: Accelerated Aging Test to Evaluate Ohmic Contact Reliability

Objective: To assess the long-term reliability of ohmic contacts on this compound devices under thermal stress.

Methodology:

  • Initial Characterization: Measure the initial current-voltage (I-V) characteristics of a statistically significant number of devices at room temperature. Extract the series resistance for each device.

  • Thermal Stress: Place the devices in an oven at an elevated temperature (e.g., 150°C, 175°C, 200°C). The specific temperatures should be chosen based on the expected operating conditions and material properties.

  • Periodic Characterization: At regular intervals (e.g., 24, 48, 96, 168 hours), remove the devices from the oven and allow them to cool to room temperature.

  • Re-measure I-V Curves: Re-characterize the I-V curves of the devices and record the series resistance.

  • Data Analysis: Plot the change in series resistance as a function of time for each temperature. A significant increase in resistance indicates contact degradation. The data can be used to model the activation energy of the degradation process and predict the lifetime at normal operating temperatures.

Visualizations

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical signaling pathway for the degradation of an SbP device due to thermal stress leading to increased defect migration.

G thermal_stress Increased Thermal Stress lattice_vibrations Increased Lattice Vibrations thermal_stress->lattice_vibrations defect_migration Enhanced Defect Migration lattice_vibrations->defect_migration non_radiative_recombination Increased Non-Radiative Recombination Centers defect_migration->non_radiative_recombination reduced_efficiency Reduced Quantum Efficiency non_radiative_recombination->reduced_efficiency device_degradation Device Performance Degradation reduced_efficiency->device_degradation

References

Technical Support Center: Controlling the Stoichiometry of Antimony Phosphide Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working on the synthesis of antimony phosphide (B1233454) (SbP) thin films. The following sections offer insights into controlling the stoichiometry, a critical factor in determining the material's properties for applications in optoelectronics and energy storage.

Troubleshooting Guide

This guide addresses common issues encountered during the deposition of antimony phosphide films.

IssuePotential Cause(s)Suggested Solution(s)
Film is Antimony-rich - High antimony precursor flux/evaporation rate compared to phosphorus. - Low substrate temperature leading to inefficient phosphorus incorporation. - Phosphorus precursor decomposition is incomplete.- Decrease the antimony precursor flow rate or the evaporation source temperature. - Increase the phosphorus precursor flow rate. - Increase the substrate temperature to promote the reaction between antimony and phosphorus. - Optimize the cracking temperature for the phosphorus precursor, if applicable.
Film is Phosphorus-rich - High phosphorus precursor flux relative to antimony. - Substrate temperature is too high, causing desorption of antimony.- Decrease the phosphorus precursor flow rate. - Increase the antimony precursor flow rate or evaporation source temperature. - Lower the substrate temperature to reduce antimony desorption while ensuring sufficient reaction kinetics.
Poor Crystallinity - Substrate temperature is too low. - Impurities in the precursor materials or residual gases in the deposition chamber. - Incorrect precursor ratio.- Increase the substrate temperature to provide more thermal energy for adatom diffusion and crystal growth. - Ensure high purity of precursor materials and a high vacuum or inert gas environment. - Optimize the Sb:P precursor ratio to achieve the desired stoichiometry, which can favor better crystal formation.
Film Inhomogeneity - Non-uniform precursor flux across the substrate. - Temperature gradient across the substrate holder. - Gas flow dynamics in the reaction chamber.- Adjust the precursor inlet design or the distance between the source and the substrate to ensure uniform precursor distribution. - Use a rotating substrate holder to improve uniformity. - Ensure the substrate heating element provides uniform temperature distribution. - Modify the chamber pressure or carrier gas flow rate to alter the gas flow dynamics.
Poor Adhesion to Substrate - Inadequate substrate cleaning. - Mismatch in thermal expansion coefficients between the film and the substrate. - High internal stress in the film.- Implement a thorough substrate cleaning procedure to remove any contaminants. - Consider using a buffer layer between the substrate and the SbP film. - Optimize deposition parameters such as temperature and pressure to reduce film stress.
Presence of Unwanted Phases (e.g., oxides) - Leaks in the deposition system. - Contaminated precursor materials. - Reaction with residual water or oxygen in the chamber.- Perform a leak check of the deposition system. - Use high-purity precursors and ensure they are handled in an inert atmosphere. - Bake out the deposition chamber to remove adsorbed water before deposition.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for controlling the stoichiometry of this compound films?

A1: The most critical parameters are the relative flux or partial pressure of the antimony and phosphorus precursors and the substrate temperature. The ratio of the precursor fluxes directly influences the availability of each element on the growth surface. The substrate temperature affects the reaction kinetics, adatom mobility, and the sticking coefficients of the precursors, all ofwhich play a role in the final film stoichiometry.

Q2: Which deposition techniques are suitable for growing stoichiometric this compound films?

A2: Several thin-film deposition techniques can be employed, including:

  • Molecular Beam Epitaxy (MBE): Offers precise control over elemental fluxes, enabling fine-tuning of stoichiometry.

  • Chemical Vapor Deposition (CVD): The precursor gas flow rates can be accurately controlled to manage the Sb:P ratio. The choice of precursors is crucial.

  • Atomic Layer Deposition (ALD): Provides atomic-level control over film thickness and composition by using self-limiting surface reactions in a cyclic manner. The ratio of antimony and phosphorus precursor cycles can be adjusted to control stoichiometry.

  • Sputtering: Co-sputtering from separate antimony and phosphorus targets allows for stoichiometry control by adjusting the power supplied to each target.

Q3: What precursors are commonly used for the CVD or ALD of this compound?

A3: While specific precursors for SbP are not widely documented, analogous processes for related materials suggest the use of:

  • Antimony precursors: Antimony(III) chloride (SbCl₃), tris(dimethylamino)antimony (B3152151) (Sb(NMe₂)₃), and various organometallic antimony compounds.

  • Phosphorus precursors: Phosphine (PH₃), tertiarybutylphosphine (TBP), and other organophosphorus compounds. The choice of precursor will depend on the deposition temperature and desired film purity.

Q4: How can I accurately measure the stoichiometry of my this compound films?

A4: Several surface-sensitive and bulk analytical techniques can be used:

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with a Scanning Electron Microscope (SEM), EDX provides elemental composition.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information on elemental composition and chemical states.

  • Rutherford Backscattering Spectrometry (RBS): A non-destructive technique that can provide accurate stoichiometric information and film thickness.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A destructive but highly sensitive method for determining elemental composition.

Q5: What are common structural defects in this compound films and how do they relate to stoichiometry?

A5: Common defects can include point defects such as vacancies (antimony or phosphorus vacancies), interstitials, and antisite defects (an antimony atom on a phosphorus site or vice versa). Off-stoichiometric conditions during growth are a primary cause of these point defects. For example, an antimony-rich growth environment may lead to phosphorus vacancies or antimony interstitials. These defects can significantly impact the electronic and optical properties of the film.

Experimental Protocols

While a specific, universally optimized protocol for this compound does not exist, the following provides a generalized methodology for Chemical Vapor Deposition (CVD) that can be adapted and optimized for specific experimental setups.

Generalized Chemical Vapor Deposition (CVD) Protocol for this compound Films
  • Substrate Preparation:

    • Select a suitable substrate (e.g., silicon, sapphire, or glass).

    • Clean the substrate ultrasonically in a sequence of solvents (e.g., acetone, isopropanol, deionized water).

    • Dry the substrate with a high-purity nitrogen gun.

    • Perform an in-situ pre-treatment in the reactor, such as heating under vacuum or a hydrogen atmosphere, to remove any native oxide or surface contaminants.

  • Deposition Process:

    • Load the cleaned substrate into the CVD reactor.

    • Evacuate the reactor to a base pressure typically below 10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature (a typical starting range could be 300-500°C).

    • Introduce the antimony and phosphorus precursors into the reactor at controlled flow rates. An inert carrier gas like argon or nitrogen is often used.

    • Maintain a constant pressure within the reactor during deposition.

    • The ratio of the precursor flow rates is the primary handle for controlling stoichiometry. A systematic variation of this ratio should be performed to map out its effect on the film composition.

    • The deposition time will determine the film thickness.

  • Post-Deposition:

    • After the desired deposition time, stop the precursor flow.

    • Cool the substrate down to room temperature in an inert gas atmosphere or under vacuum to prevent oxidation.

    • Remove the sample for characterization.

Visualizations

Experimental_Workflow Experimental Workflow for Stoichiometry Control cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition & Analysis Substrate_Selection Substrate Selection Substrate_Cleaning Substrate Cleaning Substrate_Selection->Substrate_Cleaning System_Pumpdown System Evacuation Substrate_Cleaning->System_Pumpdown Substrate_Heating Substrate Heating System_Pumpdown->Substrate_Heating Precursor_Introduction Introduce Sb & P Precursors Substrate_Heating->Precursor_Introduction Parameter_Control Control: - Precursor Flux Ratio - Substrate Temperature - Chamber Pressure Precursor_Introduction->Parameter_Control Deposition Film Growth Parameter_Control->Deposition Cooldown Cooldown Deposition->Cooldown Characterization Characterization (EDX, XPS, XRD) Cooldown->Characterization Analysis Stoichiometry & Property Analysis Characterization->Analysis Feedback Feedback Loop for Parameter Optimization Analysis->Feedback Feedback->Parameter_Control

Caption: A flowchart illustrating the key stages of an experimental workflow for controlling the stoichiometry of this compound films.

Stoichiometry_Control_Logic Logical Relationships in Stoichiometry Control Flux_Ratio Sb:P Precursor Flux Ratio Adatom_Supply Relative Supply of Sb and P Adatoms Flux_Ratio->Adatom_Supply Directly determines Substrate_Temp Substrate Temperature Surface_Mobility Adatom Surface Mobility Substrate_Temp->Surface_Mobility Increases Reaction_Kinetics Reaction Rate Substrate_Temp->Reaction_Kinetics Increases Sticking_Coeff Sticking Coefficient Substrate_Temp->Sticking_Coeff Affects Chamber_Pressure Chamber Pressure Chamber_Pressure->Adatom_Supply Influences Film_Stoichiometry Film Stoichiometry (Sb:P Ratio) Adatom_Supply->Film_Stoichiometry Primary determinant Crystallinity Crystallinity Surface_Mobility->Crystallinity Improves Reaction_Kinetics->Film_Stoichiometry Influences incorporation Sticking_Coeff->Film_Stoichiometry Affects incorporation Defect_Density Defect Density Film_Stoichiometry->Defect_Density Strongly influences

precursor stability issues in antimony phosphide CVD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding precursor stability issues encountered during the Chemical Vapor Deposition (CVD) of antimony phosphide (B1233454) (SbP). This resource is intended for researchers, scientists, and drug development professionals working with SbP synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors used for the CVD of antimony phosphide?

A1: The CVD of this compound typically involves the use of an antimony source and a phosphorus source. Common precursors include:

  • Antimony Sources: Organometallic compounds such as Tris(dimethylamino)antimony (TDMASb) and various alkylantimony compounds. Antimony halides like antimony trichloride (B1173362) (SbCl₃) can also be used.

  • Phosphorus Sources: Gaseous hydrides like phosphine (B1218219) (PH₃) or liquid organophosphorus compounds such as tert-butylphosphine (TBP).

Q2: What are the main stability concerns with antimony precursors?

A2: Antimony precursors, particularly organometallic compounds, can be sensitive to air and moisture.[1] For instance, Tris(dimethylamino)antimony reacts with water and moisture, liberating dimethylamine.[1] Thermal stability is another critical factor; precursors should be volatile enough for transport to the reaction chamber but not so unstable that they decompose prematurely.[2] Some antimony precursors might also be pyrophoric, requiring careful handling.[3]

Q3: What are the stability issues associated with phosphorus precursors like phosphine (PH₃)?

A3: Phosphine (PH₃) is a highly toxic gas that can undergo thermal decomposition at elevated temperatures. The decomposition of PH₃ can be influenced by the substrate surface and temperature.[4] On silicon surfaces, for example, adsorbed phosphine has been reported to decompose at temperatures near 475 K.[4] In some cases, the decomposition products of phosphine can retard the deposition rate.[4] Without external factors like radiation or reactive species, PH₃ is relatively stable at lower temperatures but will decompose at higher temperatures, which can be catalyzed by surfaces like heated tungsten.[5][6]

Q4: How should I properly handle and store antimony and phosphorus precursors?

A4: Proper handling and storage are crucial for maintaining precursor integrity and ensuring safety.

  • Storage: Precursors should be stored in their original, sealed containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1] Tris(dimethylamino)antimony, for example, should be stored under a dry, inert atmosphere.[1]

  • Handling: All handling of air and moisture-sensitive precursors should be performed in an inert atmosphere, such as a glovebox.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats. Ensure that the gas delivery lines are leak-tight and properly purged before introducing the precursors.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no film growth Precursor Instability/Decomposition: The precursor may be decomposing before reaching the substrate due to excessive temperature in the delivery lines or bubbler.1. Check the temperature profile of your CVD system. Ensure that the temperature of the precursor container and delivery lines is high enough for sufficient vapor pressure but below the decomposition temperature of the precursor. 2. Verify the integrity of the precursor. If possible, analyze a small sample to check for decomposition products. 3. Consider using a more thermally stable precursor if premature decomposition is suspected.[7]
Precursor Reactivity: The precursor may be reacting with residual moisture or oxygen in the carrier gas or reactor.1. Ensure a high-purity, inert carrier gas is used and that the gas lines are thoroughly purged. 2. Perform a leak check of the entire CVD system. 3. For air and moisture-sensitive precursors like Tris(dimethylamino)antimony, handle them strictly under an inert atmosphere.[1]
Poor film uniformity Inconsistent Precursor Flow: Fluctuations in the precursor vapor pressure due to unstable bubbler temperature can lead to non-uniform deposition.1. Use a high-precision temperature controller for the precursor bubbler to maintain a constant vapor pressure. 2. Ensure the carrier gas flow rate is stable and accurately controlled by a mass flow controller.
Gas Phase Reactions: Precursors may be reacting in the gas phase before reaching the substrate, leading to particle formation and non-uniform films.1. Optimize the reactor pressure and temperature to minimize gas-phase reactions. Lowering the pressure can sometimes reduce these reactions. 2. Adjust the precursor flow rates and V/III ratio.
High impurity levels in the film (e.g., carbon) Precursor Decomposition Pathway: The decomposition of organometallic precursors can lead to the incorporation of carbon into the film.1. Optimize the growth temperature. Higher temperatures can sometimes promote more complete decomposition and reduce carbon incorporation, but this is material-dependent. 2. Consider using alternative precursors with ligands that are less likely to contribute to carbon contamination.[7] 3. Increase the V/III ratio, as an excess of the group V precursor can sometimes help in removing carbon-containing species.
Inconsistent deposition rates between runs Precursor Degradation Over Time: The precursor may be slowly degrading in the bubbler, even at the set temperature, leading to a change in its effective vapor pressure over time.1. If possible, monitor the precursor vapor pressure directly. 2. Avoid prolonged heating of the precursor. Only heat the bubbler to the setpoint shortly before and during the growth process. 3. Consider using a freshly filled bubbler for critical deposition runs.

Precursor Properties Data

The following table summarizes key physical properties of common precursors relevant to their stability and use in CVD.

PrecursorChemical FormulaVapor PressureDecomposition Characteristics
Tris(dimethylamino)antimony (TDMASb)C₆H₁₈N₃Sb1.04 Torr at 30 °C[8]Sensitive to moisture and air.[1]
Antimony TrichlorideSbCl₃1 Torr at 50 °C[8]-
PhosphinePH₃GasDecomposes on surfaces at elevated temperatures (e.g., ~475 K on Si).[4]
tert-Butylphosphine (TBP)C₄H₁₁P-Forms a strong P-Si bond on silicon surfaces.[9]

Note: Decomposition temperatures can be highly dependent on experimental conditions such as pressure, carrier gas, and substrate material.

Experimental Protocols

Protocol for Handling Air and Moisture-Sensitive Precursors

This protocol is designed for handling precursors like Tris(dimethylamino)antimony.

  • Preparation:

    • Ensure the glovebox is purged with a high-purity inert gas (e.g., Argon or Nitrogen) and that the oxygen and moisture levels are below 1 ppm.

    • Bring the precursor container, necessary tools (wrenches, syringes, etc.), and the CVD bubbler into the glovebox antechamber.

    • Cycle the antechamber multiple times to remove any atmospheric contaminants.

  • Precursor Transfer:

    • Move all items from the antechamber into the main glovebox chamber.

    • Allow the items to sit for at least 30 minutes to ensure any adsorbed atmospheric gases are removed.

    • Carefully open the precursor container.

    • Using a clean, dry syringe or cannula, transfer the required amount of liquid precursor into the bubbler.

    • Securely seal the bubbler and the original precursor container.

  • Installation:

    • Remove the sealed bubbler from the glovebox.

    • Immediately connect the bubbler to the gas delivery line of the CVD system.

    • Purge the connection with inert gas before opening the bubbler valves to the system.

Visualizations

Troubleshooting Logic for Precursor Instability

start Problem Identified: Film Quality Issue check_precursor Check Precursor Integrity (Visual, Analytical) start->check_precursor check_system Verify CVD System Parameters (Temp, Pressure, Flow) start->check_system precursor_ok Precursor OK check_precursor->precursor_ok precursor_bad Precursor Degraded check_precursor->precursor_bad system_params_ok System Parameters OK check_system->system_params_ok system_params_bad System Parameters Incorrect check_system->system_params_bad precursor_ok->system_params_ok replace_precursor Replace Precursor precursor_bad->replace_precursor investigate_contamination Investigate Contamination (Leaks, Gas Purity) system_params_ok->investigate_contamination adjust_params Adjust System Parameters system_params_bad->adjust_params end Problem Resolved replace_precursor->end adjust_params->end investigate_contamination->end start New Precursor Batch tga_dsc Thermal Analysis (TGA/DSC) start->tga_dsc vapor_pressure Vapor Pressure Measurement start->vapor_pressure test_deposition Test Deposition Runs start->test_deposition data_analysis Data Analysis and Parameter Optimization tga_dsc->data_analysis vapor_pressure->data_analysis characterization Film Characterization (XRD, SEM, EDX) test_deposition->characterization characterization->data_analysis end Optimized Process data_analysis->end

References

Technical Support Center: Antimony Phosphide (SbP) Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deposition of antimony phosphide (B1233454) (SbP) thin films via sputtering. The focus is on minimizing surface roughness to achieve high-quality, smooth films suitable for advanced applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the surface roughness of sputtered antimony phosphide films?

A1: The surface roughness of sputtered films is governed by the interplay of several key deposition parameters.[1] The most critical factors include:

  • Substrate Temperature: This affects the adatom mobility on the substrate surface. Higher temperatures can promote smoother films by giving atoms enough energy to find low-energy sites, but excessive temperatures can lead to roughening through crystallization and grain growth.[2]

  • Sputtering Power: Power density influences the deposition rate and the energy of sputtered particles.[3][4] Very low power can result in smoother, amorphous films, while high power can increase kinetic energy, leading to denser films but also potentially larger grain sizes and increased roughness.[5]

  • Working Pressure (Argon): The pressure of the sputtering gas (typically Argon) affects the energy of particles reaching the substrate. Lower pressures result in more energetic particle bombardment, which can increase film density, while higher pressures lead to more gas-phase scattering, lower energy species, and potentially more porous films with higher roughness.[4]

  • Target Quality and Composition: The purity and density of the this compound sputtering target are crucial. Impurities can lead to defects and non-uniform growth.[6][7]

  • Substrate Condition: The cleanliness and smoothness of the substrate are foundational. Any surface contamination or defects can be nucleation sites for irregular growth, increasing roughness.

Q2: How does substrate temperature specifically affect the crystallinity and roughness of antimony-based films?

A2: Substrate temperature is a critical parameter for controlling the film's microstructure. For antimony films, deposition at room temperature tends to result in an amorphous (poorly crystalline) structure because the sputtered atoms have insufficient energy to diffuse and form an ordered lattice.[8] Increasing the substrate temperature, for example to 300 °C, provides the necessary thermal energy for atoms to arrange into a crystalline structure.[8] This transition from an amorphous to a crystalline state can influence roughness. While higher temperatures can enhance atom mobility and potentially fill voids to create a denser, smoother film, they can also promote the formation of larger grains, which may increase the overall surface roughness.[2][9] There is often an optimal temperature window where roughness is minimized before significant grain growth occurs.[10][11]

Q3: My SbP film appears dark or discolored. What is the likely cause?

A3: A dark or black appearance in a sputtered film is often an indication of contamination within the vacuum chamber, typically from residual oxygen or water vapor reacting with the target material.[12] To resolve this, ensure the sputtering chamber is pumped down to a high vacuum (e.g., 1 x 10⁻⁶ Torr or lower) to remove contaminants before introducing the sputtering gas.[8] Using high-purity (99.999% or higher) argon gas is also essential.[6]

Q4: The deposited film is cracking and peeling. How can I improve adhesion and film integrity?

A4: Cracking and poor adhesion are typically related to high internal stress in the film or an excessively thick deposition layer.[12] Several factors can contribute:

  • Deposition Rate: A very high deposition rate can lead to built-in stress. Try reducing the sputtering power to slow down the deposition rate.[12]

  • Film Thickness: Overly thick films accumulate more stress. Reduce the total deposition time to decrease the final thickness.[12]

  • Substrate Cleaning: Inadequate substrate cleaning is a common cause of poor adhesion. Implement a thorough pre-treatment cleaning protocol, such as a 10-minute plasma cleaning cycle, to remove surface impurities before deposition.[6]

  • Temperature Mismatch: A significant mismatch in the coefficient of thermal expansion between the SbP film and the substrate can cause stress upon cooling. If possible, select a substrate with a closer thermal expansion coefficient or implement a slow cooling ramp after deposition.

Troubleshooting Guide: Minimizing Surface Roughness

This guide provides a systematic approach to diagnosing and resolving common issues related to high surface roughness in sputtered SbP films.

Problem: High Surface Roughness (Measured by AFM)

High surface roughness can manifest as hazy or non-reflective films and is detrimental to the performance of optical and electronic devices.

Potential Cause Recommended Solution Explanation
Sub-optimal Substrate Temperature Optimize temperature in increments (e.g., from room temperature up to 300°C).Low temperatures can result in porous, amorphous films, while excessively high temperatures can cause large grain growth.[2][8] An intermediate temperature often provides sufficient adatom mobility to form a dense, smooth film without significant roughening from large crystallites.[10]
Inappropriate Sputtering Power Start with a very low sputtering power (e.g., 1-10 Watts) and increase incrementally.Low power reduces the deposition rate, giving atoms more time to diffuse on the surface, which can lead to smoother films.[4][8] High power can lead to a rougher surface as particles don't have enough time to disperse and instead clump together.[5]
Incorrect Working Pressure Adjust Argon pressure, typically within the range of 1-10 mTorr.Lower pressures (~1-5 mTorr) can produce smoother, denser films due to higher adatom energy.[4] A pressure of around 3 x 10⁻³ Torr (3 mTorr) has been used successfully for depositing smooth antimony films.[8]
Substrate Surface Contamination Implement a rigorous substrate cleaning protocol.Surface impurities act as nucleation sites for abnormal growth, leading to increased roughness.[6] A pre-deposition plasma etch within the sputtering chamber can be highly effective.[6]
Columnar or V-shaped Grain Growth Increase adatom mobility by moderately increasing substrate temperature or using a substrate bias.This type of growth increases roughness over the thickness of the film. Enhancing surface diffusion helps atoms fill in the "valleys" between growing columns, promoting a smoother, more planar growth front.

Sputtering Parameter Comparison for Smooth Films

The following table summarizes sputtering parameters from literature that have been shown to produce smooth films for antimony and other relevant materials. These values serve as an excellent starting point for the optimization of this compound deposition.

ParameterAntimony (Sb)[8]Aluminum (Al)[4]Tantalum Oxide (Ta₂O₅)[11]Recommended Starting Range for SbP
Sputtering Power 1 W140 - 3590 WNot Specified1 - 20 W (Low power is critical)
Working Pressure 3 x 10⁻³ Torr1.0 - 9.0 mTorrNot Specified1 - 5 mTorr
Substrate Temperature Room Temp. to 300 °C54 - 223 °C50 - 200 °CRoom Temp. to 300 °C
Base Pressure 1 x 10⁻⁶ TorrNot SpecifiedNot Specified≤ 1 x 10⁻⁶ Torr
Resulting Roughness ~0.6 nm (RMS)~0.58 nm (Mean)~0.15 nm (RMS)Target: < 1 nm (RMS)

Experimental Protocols & Workflows

Recommended Protocol for Low-Roughness SbP Deposition

This protocol is a suggested starting point based on methods for depositing high-quality antimony films.[8] Optimization will be required.

1. Substrate Preparation: a. Select a prime-grade, smooth substrate (e.g., SiO₂/Si wafer). b. Ultrasonically clean the substrate sequentially in acetone, isopropyl alcohol, and deionized water for 10 minutes each. c. Dry the substrate thoroughly with a high-purity nitrogen gun. d. Immediately load the substrate into the sputtering system's load-lock.

2. Sputtering Process: a. Pump Down: Evacuate the main chamber to a base pressure of at least 1 x 10⁻⁶ Torr to minimize contaminants like oxygen and water.[8] b. Substrate Heating (Optional): If depositing at an elevated temperature, ramp the substrate heater to the desired setpoint (e.g., 300 °C) and allow it to stabilize.[8] c. Gas Flow: Introduce high-purity (99.999%) Argon gas into the chamber. Adjust the flow rate to achieve a stable working pressure of ~3 mTorr.[8] d. Pre-Sputtering: Sputter the SbP target with the shutter closed for 5-10 minutes to clean the target surface. e. Deposition: i. Open the shutter to begin deposition onto the substrate. ii. Set the RF or DC magnetron sputtering power to a very low value (e.g., 1 W).[8] iii. The deposition rate will be low (e.g., <1 nm/min); adjust the time to achieve the desired film thickness.[8] f. Cool Down: After deposition, close the shutter and turn off the sputtering power. If the substrate was heated, allow it to cool down slowly in a vacuum or an inert gas atmosphere to prevent thermal shock and film cracking.

3. Film Characterization: a. Use Atomic Force Microscopy (AFM) to measure the Root Mean Square (RMS) surface roughness over a defined area (e.g., 1 µm²). b. Use X-ray Diffraction (XRD) to assess the crystallinity of the deposited film.

Visual Workflow and Troubleshooting Diagrams

G cluster_prep 1. Preparation cluster_dep 2. Deposition cluster_post 3. Characterization sub_clean Substrate Cleaning (Acetone, IPA, DI Water) load Load into Chamber sub_clean->load pump Pump to Base Pressure (< 1x10^-6 Torr) load->pump heat Set Substrate Temp (e.g., RT or 300°C) pump->heat gas Set Ar Pressure (~3 mTorr) heat->gas presputter Pre-Sputter Target (Shutter Closed) gas->presputter deposit Deposit Film (Low Power, e.g., 1W) presputter->deposit cooldown Cool Down deposit->cooldown afm Measure Roughness (AFM) cooldown->afm xrd Check Crystallinity (XRD) cooldown->xrd

Caption: Experimental workflow for depositing low-roughness SbP films.

G start_node High Surface Roughness? q_temp Is Temperature Optimized? start_node->q_temp decision_node decision_node process_node process_node end_node Smooth Film Achieved a_temp Adjust Temp. (Try RT, 150°C, 300°C) q_temp->a_temp No q_power Is Power Sufficiently Low? q_temp->q_power Yes a_temp->q_power a_power Reduce Power (< 10W) q_power->a_power No q_pressure Is Pressure in Range? q_power->q_pressure Yes a_power->q_pressure a_pressure Adjust Pressure (1-5 mTorr) q_pressure->a_pressure No check_cleaning Review Substrate Cleaning Protocol q_pressure->check_cleaning Yes a_pressure->check_cleaning check_cleaning->end_node

Caption: Troubleshooting flowchart for minimizing film surface roughness.

References

Technical Support Center: Crystallization of Antimony Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the crystallinity of amorphous antimony phosphide (B1233454).

Troubleshooting Guide

Issue 1: Low or Incomplete Crystallinity After Annealing

Question: My amorphous antimony phosphide (a-SbP) film/powder shows poor crystallinity after thermal annealing, as confirmed by broad peaks in the X-ray Diffraction (XRD) pattern. How can I improve the crystallization?

Answer:

Incomplete crystallization is a common issue that can often be resolved by optimizing the annealing parameters. Here are several factors to consider:

  • Annealing Temperature: The temperature may be too low to provide sufficient thermal energy for atomic rearrangement into a crystalline lattice. For analogous materials like antimony sulfide (B99878) (Sb₂S₃), crystallization occurs in the range of 250–350 °C.[1] It is recommended to perform a systematic study by varying the annealing temperature in increments (e.g., 25 °C) to find the optimal condition.

  • Annealing Duration: The annealing time might be insufficient for the crystalline grains to nucleate and grow. Increasing the duration at the optimal temperature can lead to better crystallinity and larger grain sizes. For some materials, annealing for 2-3 hours has shown to be effective.[2]

  • Annealing Atmosphere: The atmosphere during annealing is critical. Inert atmospheres, such as argon or nitrogen, are often used to prevent oxidation or other unwanted side reactions.[1] For phosphides, it may be necessary to provide a phosphorus-rich atmosphere to prevent the loss of phosphorus at elevated temperatures, which could inhibit the formation of the desired crystalline phase.

  • Heating and Cooling Rates: Rapid heating or cooling can introduce stress and defects, hindering proper crystal growth. A slower, controlled ramp rate for both heating and cooling is advisable.

Experimental Protocol: Optimizing Annealing Temperature

  • Prepare several identical samples of amorphous this compound films or powders.

  • Place each sample in a tube furnace with a controlled atmosphere (e.g., flowing argon).

  • Set a different annealing temperature for each sample, for example: 250 °C, 275 °C, 300 °C, 325 °C, and 350 °C.

  • Heat the furnace to the setpoint at a controlled rate (e.g., 5 °C/min).

  • Hold the temperature for a fixed duration (e.g., 2 hours).

  • Cool the furnace down to room temperature at a controlled rate (e.g., 5 °C/min).

  • Characterize the crystallinity of each sample using XRD.

Logical Relationship for Troubleshooting Low Crystallinity

G start Low Crystallinity Observed (Broad XRD Peaks) temp Is Annealing Temperature Optimized? start->temp duration Is Annealing Duration Sufficient? temp->duration No sub_temp Increase Temperature Systematically (e.g., in 25°C steps) temp->sub_temp Yes atmosphere Is Annealing Atmosphere Correct? duration->atmosphere No sub_duration Increase Annealing Time (e.g., from 1h to 3h) duration->sub_duration Yes result Improved Crystallinity (Sharp XRD Peaks) atmosphere->result No sub_atmosphere Use Inert Atmosphere (Ar, N2) +/- Phosphorus Overpressure atmosphere->sub_atmosphere Yes sub_temp->start Re-evaluate sub_duration->start Re-evaluate sub_atmosphere->start Re-evaluate

Caption: Troubleshooting workflow for low crystallinity.

Issue 2: Formation of Undesired Crystalline Phases or Oxides

Question: My XRD pattern shows sharp peaks, but they correspond to antimony oxides or other undesired phases, not pure crystalline this compound. What is the cause and how can I fix it?

Answer:

The formation of unintended phases is typically due to contamination or decomposition during the synthesis or annealing process.

  • Oxygen Contamination: Antimony is susceptible to oxidation, especially at elevated temperatures.[3] If the annealing environment is not sufficiently inert, residual oxygen can react with antimony to form oxides like Sb₂O₃. Ensure a high-purity inert gas flow and check for any leaks in your furnace setup.

  • Phosphorus Loss: Phosphorus is more volatile than antimony. During high-temperature processing, phosphorus can evaporate from the material, leading to the formation of antimony-rich phases or elemental antimony. As mentioned previously, annealing in a phosphorus-rich atmosphere can mitigate this issue.

  • Impure Precursors: The initial amorphous material may contain impurities from the synthesis process. Ensure that the elemental antimony and phosphorus used for synthesis are of high purity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method to synthesize crystalline this compound directly?

A1: The most common method is the direct combination of elemental antimony and phosphorus.[3] The elements are sealed in an evacuated quartz tube and heated to high temperatures to facilitate the reaction Sb + P → SbP.[3] Precise control of temperature and stoichiometry is crucial for obtaining a pure, crystalline product.

Q2: At what temperature range should I expect amorphous-to-crystalline phase transition for antimony compounds?

Q3: How does annealing temperature affect the crystal size?

A3: Generally, increasing the annealing temperature provides more energy for grain growth, leading to larger crystal sizes. For chemically deposited Sb₂S₃ thin films, increasing the annealing temperature from 250 °C to 350 °C resulted in an increase in crystal size from 43 nm to 100 nm.[1]

Q4: What characterization techniques are essential to confirm the transition from amorphous to crystalline phase?

A4: The primary techniques are:

  • X-ray Diffraction (XRD): This is the most definitive method. Amorphous materials show broad, diffuse humps, while crystalline materials exhibit sharp, well-defined Bragg diffraction peaks.

  • Scanning Electron Microscopy (SEM): SEM imaging can reveal changes in surface morphology. The transition from a smooth, featureless amorphous surface to a surface with distinct grains is a strong indicator of crystallization.[5][6]

  • Transmission Electron Microscopy (TEM): High-resolution TEM (HRTEM) can directly visualize the atomic lattice, providing clear evidence of crystallinity. Electron diffraction patterns will also change from diffuse rings (amorphous) to sharp spots (crystalline).[7]

Q5: Can I use high pressure to induce crystallization?

A5: Yes, high-pressure, high-temperature (HPHT) methods can be a powerful tool for synthesizing novel crystalline materials that are inaccessible under ambient conditions. For example, crystalline antimony nitride (Sb₃N₅) was successfully synthesized from the elements at pressures of 32–35 GPa and temperatures of 1600–2200 K.[8][9] This approach could potentially be applied to this compound to overcome kinetic barriers to crystallization.

Data and Protocols

Table 1: Effect of Annealing Temperature on Antimony Compound Crystallinity

MaterialAs-Deposited PhaseAnnealing Temperature (°C)Resulting PhaseCrystal Size (nm)Reference
Sb₂S₃Amorphous250 - 350Orthorhombic43 - 100[1]
Sb₂(S,Se)₃Amorphous350CrystallineIncreased Grain Size[4]
CdSAmorphous-like200 - 400CrystallineIncreased Grain Size[6]

Experimental Workflow: From Amorphous Film to Crystalline Film

G cluster_synthesis Synthesis cluster_annealing Annealing cluster_characterization Characterization synthesis Deposit Amorphous SbP Film (e.g., Sputtering, Evaporation) furnace Place in Tube Furnace under Inert Atmosphere (Ar) synthesis->furnace ramp_up Ramp Temperature to Setpoint (e.g., 300°C at 5°C/min) furnace->ramp_up hold Hold at Setpoint (e.g., 2 hours) ramp_up->hold ramp_down Cool Down to Room Temperature (e.g., at 5°C/min) hold->ramp_down xrd XRD Analysis ramp_down->xrd sem SEM Imaging xrd->sem result Crystalline SbP Film sem->result

Caption: General workflow for crystallizing amorphous films.

References

dealing with precursor toxicity in antimony phosphide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively synthesizing antimony phosphide (B1233454) (SbP). The following information addresses common challenges, with a strong emphasis on mitigating the risks associated with precursor toxicity.

Section 1: Troubleshooting Guide

This guide provides solutions to common problems encountered during antimony phosphide synthesis, with a focus on safety and precursor handling.

Q1: I am planning an this compound synthesis. What are the primary toxicity concerns with common precursors?

A1: The synthesis of this compound often involves highly toxic precursors. The main hazards stem from:

  • Antimony Compounds: Trivalent antimony compounds, such as antimony trichloride (B1173362) (SbCl₃), are generally more toxic than pentavalent ones. SbCl₃ is corrosive and can cause severe skin burns and eye damage.[1] Inhalation or ingestion can lead to irritation of the respiratory and gastrointestinal tracts.[2][3][4]

  • Phosphorus Precursors:

    • White Phosphorus (P₄): Extremely toxic and pyrophoric, meaning it can ignite spontaneously in air. The lethal dose for humans is estimated to be 50-100 mg.[1][5] It is a systemic poison that can cause severe damage to the liver, kidneys, and other organs.[1]

    • Sodium Phosphide (Na₃P): Highly reactive and releases toxic phosphine (B1218219) gas upon contact with water or moisture.[6] Ingestion or inhalation of its decomposition products can be fatal.[7]

  • Phosphine Gas (PH₃): A colorless, flammable, and highly toxic gas with a garlic-like or decaying fish odor.[8] It is a severe respiratory irritant and can cause a range of symptoms from headache and dizziness to pulmonary edema, cardiovascular collapse, and death.[2][3][4][9][10] Phosphine can be generated as a byproduct, especially when phosphide precursors react with moisture.

Q2: What are the immediate steps to take in case of a suspected phosphine gas leak in the laboratory?

A2: Phosphine gas is immediately dangerous to life and health at concentrations of 50 ppm.[8] If you suspect a leak, follow these emergency procedures without delay:

  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the laboratory immediately.

  • Isolate the Area: Close the laboratory doors and prevent re-entry.

  • Activate Emergency Systems: If available, activate the laboratory's emergency exhaust ventilation and any audible or visual alarms.

  • Contact Emergency Services: From a safe location, call your institution's emergency response team and provide details of the suspected leak.

  • Seek Medical Attention: If you or any colleagues experience symptoms of phosphine exposure (headache, dizziness, nausea, difficulty breathing), seek immediate medical attention.[2][3][4][9][10] Inform medical personnel about the potential exposure to phosphine gas.

  • Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by trained emergency responders equipped with appropriate personal protective equipment (PPE) and gas detection equipment.

Q3: How can I safely handle and quench pyrophoric phosphorus precursors like white phosphorus or sodium phosphide?

A3: Handling pyrophoric materials requires rigorous safety protocols and should never be performed alone.

Handling:

  • Inert Atmosphere: Always handle pyrophoric precursors under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with argon or nitrogen gas).[11]

  • Appropriate PPE: Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, flame-resistant gloves.[10][11]

  • Avoid Flammables: Keep flammable solvents and combustible materials away from the work area.[9]

  • Specialized Equipment: Use syringes with locking mechanisms or cannulas for transferring pyrophoric liquids. Ensure all glassware is oven-dried and free of moisture.[3]

Quenching (Deactivation): Quenching should be performed in a fume hood, under an inert atmosphere, and with extreme caution.

  • Dilution: Dilute the pyrophoric material with a high-boiling point, non-reactive solvent like toluene (B28343) or hexane.

  • Cooling: Cool the mixture in an ice bath.

  • Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol (B130326), to the cooled and diluted pyrophoric material.[9] The addition should be dropwise to control the reaction rate and prevent excessive heat generation or gas evolution.

  • Gradual Introduction of More Reactive Quenchers: After the initial reaction subsides, a mixture of isopropanol and water can be slowly added, followed by the slow addition of pure water.

  • Neutralization and Disposal: Once the reaction is complete, neutralize the solution and dispose of it as hazardous waste according to your institution's guidelines.[9]

Q4: My this compound synthesis is not yielding the desired product. Could precursor-related side reactions be the cause?

A4: Yes, precursor reactivity and stability are critical for a successful synthesis. Here are some potential issues:

  • Premature Decomposition: Highly reactive precursors might decompose before reacting to form the desired SbP, leading to the formation of elemental antimony, phosphorus, or other undesired phases.

  • Side Reactions with Solvents or Air: If the reaction is not performed under strictly inert and anhydrous conditions, precursors can react with residual oxygen or moisture. For example, phosphide precursors reacting with water will generate phosphine gas and reduce the amount of phosphorus available for the reaction.

  • Incomplete Reaction: Insufficient reaction temperature or time can lead to an incomplete conversion of precursors to SbP.

  • Alternative Reaction Pathways: The choice of precursors can influence the final product. For instance, using different antimony halides (e.g., SbCl₃ vs. SbI₃) can affect the reactivity and potentially lead to different phases or impurities.

To troubleshoot, ensure your reaction setup is scrupulously air- and moisture-free, verify the purity of your precursors, and consider optimizing the reaction temperature and duration.

Section 2: Frequently Asked Questions (FAQs)

Q5: Are there less toxic alternatives to traditional precursors for this compound synthesis?

A5: Yes, researchers are exploring safer alternatives to highly toxic precursors.

  • For Antimony: Antimony trioxide (Sb₂O₃) is a less toxic alternative to antimony trichloride. While still a hazardous substance, it is less volatile and corrosive.[10]

  • For Phosphorus:

    • Red Phosphorus: This allotrope of phosphorus is significantly less toxic and not pyrophoric compared to white phosphorus.[5] It is a stable powder that can be used in various synthesis methods, including solvothermal routes.[12]

    • Aminophosphines: These organophosphorus compounds, such as tris(diethylamino)phosphine, are being investigated as less hazardous phosphorus sources.[11][13] They are generally air-stable liquids or solids that are easier and safer to handle than white phosphorus or phosphine gas.[11] Their use in the synthesis of other metal phosphides, like indium phosphide and nickel phosphide, is well-documented and suggests their potential for SbP synthesis.[2][8][14][15][16]

Q6: What are the key safety precautions for a solvothermal synthesis of this compound?

A6: Solvothermal synthesis involves heating reactants in a sealed vessel (autoclave) at temperatures above the solvent's boiling point, leading to high pressures. Key safety precautions include:

  • Proper Autoclave Use: Use an autoclave rated for the expected temperature and pressure. Never exceed the manufacturer's specified limits.

  • Pressure Monitoring: Use an autoclave equipped with a pressure gauge to monitor the internal pressure.

  • Avoid Overfilling: Do not fill the autoclave to more than 75% of its total volume to allow for solvent expansion and pressure buildup.

  • Personal Protective Equipment: Wear safety glasses, a face shield, and appropriate gloves when handling the autoclave, especially during opening and closing.

  • Cooling: Allow the autoclave to cool to room temperature before opening. Abruptly opening a hot autoclave can cause the superheated solvent to flash boil, leading to an explosion.

  • Ventilation: Perform the entire procedure in a well-ventilated fume hood.

Q7: What are the primary hazards associated with Chemical Vapor Deposition (CVD) for this compound synthesis?

A7: CVD involves the use of volatile precursors that are transported in the gas phase to a heated substrate where they react to form a thin film. The main hazards are:

  • Toxic and Pyrophoric Precursors: CVD often utilizes highly toxic and/or pyrophoric precursors. It is crucial to handle these materials in a dedicated, enclosed gas handling system.

  • High Temperatures: The high temperatures required for deposition pose a fire and burn risk.

  • Vacuum Systems: CVD systems often operate under vacuum, which presents an implosion hazard. Ensure all glassware and components are rated for vacuum use.

  • Toxic Byproducts: The reaction byproducts can be toxic and must be safely trapped and neutralized in the exhaust line of the CVD system.

All CVD procedures should be conducted with a thorough understanding of the equipment and the precursor chemistry, and with appropriate safety interlocks and emergency shutdown procedures in place.

Section 3: Data Presentation

Table 1: Comparative Toxicity of Antimony and Phosphorus Precursors

PrecursorChemical FormulaTypeLD50 (Oral, Rat)Key Hazards
Antimony Precursors
Antimony TrichlorideSbCl₃Antimony Source675 mg/kg[9]Corrosive, toxic, reacts with water
Antimony TrioxideSb₂O₃Antimony Source> 34,600 mg/kg[10]Less toxic than SbCl₃, potential carcinogen
Phosphorus Precursors
White PhosphorusP₄Phosphorus Source~1 mg/kg (human est.)[1]Extremely toxic, pyrophoric, systemic poison
Red PhosphorusPPhosphorus SourceLow toxicityFlammable solid
Sodium PhosphideNa₃PPhosphorus SourceData not readily availableHighly reactive, releases phosphine gas on contact with water
Tris(diethylamino)phosphineP(N(C₂H₅)₂)₃Phosphorus SourceData not readily availableLess hazardous alternative, handle with care

Note: LD50 values are a measure of acute toxicity and should be used as a relative guide. All chemical handling should be performed with appropriate safety precautions.

Section 4: Experimental Protocols and Visualizations

Detailed Methodology: Solvothermal Synthesis of this compound using Safer Precursors

This protocol outlines a general procedure for the solvothermal synthesis of SbP using antimony trioxide and red phosphorus. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Antimony trioxide (Sb₂O₃)

  • Red phosphorus (P)

  • Ethylenediamine (or other suitable high-boiling point solvent)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Preparation: In a typical synthesis, weigh out stoichiometric amounts of antimony trioxide and red phosphorus inside a fume hood.

  • Loading the Autoclave: Transfer the powdered precursors into the Teflon liner of the autoclave.

  • Solvent Addition: Add the solvent (e.g., ethylenediamine) to the Teflon liner, filling it to no more than 75% of its capacity.

  • Sealing the Autoclave: Seal the Teflon liner and place it inside the stainless steel autoclave. Tightly seal the autoclave according to the manufacturer's instructions.

  • Heating: Place the autoclave in an oven and heat it to the desired reaction temperature (e.g., 180-220 °C) for a specified duration (e.g., 12-24 hours).

  • Cooling: Turn off the oven and allow the autoclave to cool naturally to room temperature. Do not attempt to accelerate cooling.

  • Product Retrieval: Once cooled, carefully open the autoclave in a fume hood.

  • Washing and Drying: Collect the solid product by filtration or centrifugation. Wash the product multiple times with ethanol (B145695) and deionized water to remove any unreacted precursors and solvent. Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).

Experimental Workflow for this compound Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting critical safety checkpoints.

Caption: Workflow for SbP synthesis highlighting safety.

Logical Relationship of Precursor Toxicity and Mitigation

The following diagram illustrates the relationship between precursor choice, potential hazards, and the necessary mitigation strategies.

PrecursorToxicityMitigation Precursor Toxicity & Mitigation Strategy cluster_precursors Precursor Selection cluster_hazards Potential Hazards cluster_mitigation Mitigation Strategies P1 High Toxicity Precursors (e.g., SbCl3, White P, Na3P) H1 High Acute Toxicity P1->H1 H2 Pyrophoricity P1->H2 H3 Phosphine Gas Release P1->H3 H4 Corrosivity P1->H4 P2 Lower Toxicity Alternatives (e.g., Sb2O3, Red P, Aminophosphines) M5 Use of Safer Alternatives P2->M5 enables M2 Appropriate PPE H1->M2 M1 Inert Atmosphere Handling H2->M1 M4 Safe Quenching Procedures H2->M4 M3 Gas Monitoring & Ventilation H3->M3 H4->M2 M5->P1 reduces need for

Caption: Relationship between precursors, hazards, and safety.

References

adhesion problems of antimony phosphide films on silicon substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deposition of antimony phosphide (B1233454) (SbP) thin films on silicon substrates. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work, with a focus on adhesion problems.

Troubleshooting Guide

Adhesion failure is a critical issue in thin film deposition. This guide provides a systematic approach to diagnosing and resolving common adhesion problems with SbP films on silicon substrates.

Problem: SbP film peels or flakes off the silicon substrate.

This is a common manifestation of poor adhesion. The underlying causes can be multifaceted, often related to substrate preparation, deposition process parameters, or inherent stresses in the film.

Step-by-Step Troubleshooting
  • Verify Substrate Cleanliness: The condition of the silicon substrate surface is the most critical factor for good adhesion.[1] Any organic residues, particulates, or native oxides will create a weak boundary layer, preventing strong bond formation.[1]

    • Action: Implement a rigorous and consistent cleaning protocol. The RCA clean is a standard and effective method for silicon wafers.[2][3] Ensure high-purity solvents and deionized water are used.[4] Handle substrates with clean, non-powdered gloves or tweezers to prevent recontamination.[5]

  • Evaluate Deposition Parameters: The energy of the depositing particles and the substrate temperature significantly influence adhesion.

    • Action: High-energy deposition processes like sputtering can enhance bonding.[1] If using a thermal process, consider increasing the substrate temperature to promote atomic mobility and interfacial diffusion.[6][7] However, be mindful that high temperatures can also increase thermal stress.[8]

  • Assess Internal Film Stress: High internal stress can exceed the adhesive force, causing the film to tear itself apart.[1][9]

    • Action: Adjust deposition parameters to minimize stress. For sputtered films, this can sometimes be achieved by increasing the process pressure.[9] Annealing the film after deposition may help relieve stress, but the temperature must be carefully controlled to avoid unwanted reactions or delamination.

  • Consider an Adhesion Layer: Some materials inherently have poor adhesion to silicon or its native oxide. An intermediate "adhesion" or "wetting" layer can dramatically improve bonding.[6]

    • Action: For novel films like SbP, consider depositing a thin (5-10 nm) layer of a material known to adhere well to both silicon and potentially the film, such as titanium (Ti) or chromium (Cr).[10]

Frequently Asked Questions (FAQs)

Q1: My SbP film peels off easily when I use adhesive tape. What is the most likely cause?

A1: The most common reason for such poor adhesion is contamination of the silicon substrate surface.[1] Even a single monolayer of oil, moisture, or organic residue can prevent the formation of strong chemical bonds between the SbP film and the silicon.[4] Review your substrate cleaning procedure immediately. For a qualitative assessment of adhesion, you can use the ASTM D3359 tape test.[11][12]

Q2: What is the best way to clean a silicon wafer before SbP deposition?

A2: A multi-stage cleaning process is recommended.[4] A widely accepted standard is the RCA cleaning procedure, which involves sequential cleaning in two different solutions (SC-1 and SC-2) to remove organic and metallic contaminants, respectively.[2][3] This is typically followed by a final rinse in deionized water and drying with high-purity nitrogen.[13]

Q3: Can the thickness of my SbP film affect its adhesion?

A3: Yes. As the film thickness increases, the total internal stress within the film also tends to increase.[14] If this stress becomes greater than the adhesive force holding the film to the substrate, spontaneous delamination can occur.[9] If you are experiencing adhesion failure with thicker films, try reducing the thickness or optimizing deposition parameters to lower the intrinsic stress.[14]

Q4: My deposition process uses a high temperature. Could this be causing the adhesion problem?

A4: While heating the substrate can improve adhesion by increasing surface energy and promoting diffusion, it can also be a source of stress.[7] If there is a significant mismatch in the coefficient of thermal expansion (CTE) between antimony phosphide and silicon, cooling down from a high deposition temperature will induce stress in the film, potentially causing it to crack or peel.[9]

Q5: How can I quantitatively measure the adhesion of my SbP film?

A5: While the tape test (ASTM D3359) provides a qualitative or semi-quantitative rating, more quantitative methods include the scratch test and pull-off test.[15][16] The scratch test involves drawing a stylus with increasing load across the film surface and identifying the critical load at which the film delaminates.[17] This critical load provides a quantitative measure of adhesion.[18]

Data Presentation

Optimizing deposition parameters is crucial for achieving good adhesion. The following table provides an example of how to structure experimental data to identify the best process window for your SbP films.

Sample IDSubstrate Cleaning MethodDeposition Temperature (°C)Film Thickness (nm)Adhesion Classification (ASTM D3359)Observations
SbP-01Acetone/IPA Rinse1501002BSignificant peeling at lattice cuts.
SbP-02RCA Clean1501004BSmall flakes of coating detached at intersections.
SbP-03RCA Clean + In-situ Ar Plasma1501005BNo peeling or removal.
SbP-04RCA Clean + In-situ Ar Plasma2501005BNo peeling or removal.
SbP-05RCA Clean + In-situ Ar Plasma2503003BJagged removal along incisions. Possible stress issue.

Experimental Protocols

Protocol 1: RCA Standard Clean for Silicon Wafers

This protocol is a widely used method for cleaning silicon wafers to remove contaminants before thin film deposition.[2][13]

Materials:

  • Silicon wafers

  • Deionized (DI) water

  • Ammonium hydroxide (B78521) (NH₄OH, 27%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl, 37%)

  • Teflon or quartz wafer carriers

  • Heated quartz baths

  • High-purity nitrogen gas gun

Procedure:

  • SC-1 Preparation (Organic Clean):

    • In a designated quartz bath, prepare the SC-1 solution by mixing DI water, NH₄OH, and H₂O₂ in a 5:1:1 volume ratio.

    • Heat the solution to 75-80°C.

  • SC-1 Cleaning:

    • Place the silicon wafers in a carrier and immerse them in the hot SC-1 solution for 10 minutes. This step removes organic residues.[3]

  • DI Water Rinse:

    • Move the wafer carrier to a DI water overflow bath and rinse for 5 minutes.

  • SC-2 Preparation (Metallic Clean):

    • In a separate quartz bath, prepare the SC-2 solution by mixing DI water, HCl, and H₂O₂ in a 6:1:1 volume ratio.

    • Heat the solution to 75-80°C.

  • SC-2 Cleaning:

    • Immerse the wafers in the hot SC-2 solution for 10 minutes. This step removes metallic ion contaminants.[2]

  • Final Rinse:

    • Transfer the wafers to a final DI water overflow rinse for 10 minutes until the resistivity of the water returns to a high level (e.g., >15 MΩ·cm).

  • Drying:

    • Remove the wafers from the rinse bath and dry them immediately using a high-purity nitrogen gun.

  • Storage/Use:

    • Immediately transfer the clean, dry wafers to the deposition system's load-lock to prevent recontamination.

Protocol 2: Adhesion Tape Test (Based on ASTM D3359, Method B)

This method is used to assess the adhesion of thin films less than 125 µm thick.[11][19]

Materials:

  • SbP-coated silicon substrate

  • Cutting tool with a series of parallel blades (cross-hatch cutter)

  • Pressure-sensitive tape with specified adhesion (e.g., Permacel P-99)

  • Soft brush

  • Illuminated magnifier

Procedure:

  • Preparation:

    • Place the coated substrate on a firm, flat surface.

  • Making the Cuts:

    • Hold the cross-hatch cutter perpendicular to the film surface.

    • Apply uniform downward pressure and make a series of six parallel cuts through the film to the substrate.

    • Brush the area lightly to remove any detached flakes.

    • Make a second set of six parallel cuts at a 90-degree angle to the first set to create a lattice pattern.[11]

    • Brush the area again.

  • Tape Application:

    • Cut a piece of the specified pressure-sensitive tape approximately 75 mm (3 inches) long.

    • Center the tape over the grid and press it down firmly with a fingertip to ensure good contact.

  • Tape Removal:

    • Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly at as close to a 180° angle as possible.[19]

  • Inspection and Classification:

    • Inspect the grid area for any removed coating using an illuminated magnifier.

    • Classify the adhesion according to the ASTM D3359 scale (5B to 0B), where 5B represents no peeling or removal, and 0B represents severe flaking and peeling worse than 4B.[20]

Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimentation.

G start Film Peeling Observed sub_clean Review Substrate Cleaning Protocol start->sub_clean is_clean Is cleaning protocol robust (e.g., RCA)? sub_clean->is_clean params Analyze Deposition Parameters is_energetic Are deposition parameters optimized for adhesion? params->is_energetic stress Evaluate Film Internal Stress is_thick Is film thick (>200 nm)? stress->is_thick adhesion_layer Consider Adhesion Layer (e.g., Ti, Cr) end_good Adhesion Improved adhesion_layer->end_good is_clean->params Yes implement_rca Implement RCA Clean & Re-evaluate is_clean->implement_rca No is_energetic->stress Yes optimize_params Increase energy or substrate temperature is_energetic->optimize_params No is_thick->adhesion_layer No reduce_stress Modify parameters to reduce stress is_thick->reduce_stress Yes implement_rca->end_good optimize_params->end_good reduce_stress->end_good

Caption: Troubleshooting workflow for SbP film adhesion failure.

G sub Silicon Substrate clean Substrate Cleaning (RCA Protocol) sub->clean load Load into Deposition System clean->load pump Pump to High Vacuum load->pump deposit SbP Film Deposition (PVD or CVD) pump->deposit unload Unload Coated Substrate deposit->unload test Adhesion Testing (ASTM D3359) unload->test analyze Analysis & Characterization (Microscopy, etc.) test->analyze

Caption: Experimental workflow for Sb.P film deposition and testing.

References

Validation & Comparative

A Comparative Guide: Antimony Phosphide vs. Gallium Arsenide for High-Frequency Devices

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Scientists

The relentless pursuit of higher frequencies and greater efficiency in electronic devices necessitates a thorough evaluation of emerging semiconductor materials. While Gallium Arsenide (GaAs) has long been a cornerstone of high-frequency applications, the exploration of novel III-V compounds like Antimony Phosphide (SbP) continues. This guide provides a detailed comparison of SbP and GaAs, focusing on their material properties and potential for high-frequency device fabrication.

It is crucial to note that while Gallium Arsenide is a mature, well-documented material, research into the electronic properties of this compound is still in its nascent stages. Consequently, a significant disparity exists in the availability of quantitative experimental data, a fact that will be clearly delineated in this comparison.

I. Material Properties: A Quantitative Comparison

The fundamental electrical and thermal properties of a semiconductor dictate its suitability for high-frequency operation. Key parameters include electron mobility, bandgap, breakdown voltage, and thermal conductivity.

Data Summary of Material Properties

PropertyThis compound (SbP)Gallium Arsenide (GaAs)
Electron Mobility (at 300K) Data not available for bulk SbP. (A related layered compound, P₂₀.₅₆Sb₀.₄₄, showed mobility up to 43.08 cm²/V·s)~8,500 cm²/V·s
Bandgap (at 300K) Data not available for bulk SbP. (A related layered compound, P₂₀.₅₆Sb₀.₄₄, has a direct bandgap of ~1.67 eV)1.42 eV (Direct)[1]
Breakdown Electric Field Data not available~4 x 10⁵ V/cm
Thermal Conductivity (at 300K) Data not available~0.46 W/cm·K

II. High-Frequency Device Performance

The ultimate test of a material's capability is its performance when fabricated into a device. For high-frequency applications, key figures of merit include the cutoff frequency (fT) and the maximum oscillation frequency (fmax).

  • Gallium Arsenide (GaAs): As a mature technology, GaAs-based High Electron Mobility Transistors (HEMTs) are well-established for high-frequency applications.[2] Devices fabricated with GaAs can function at frequencies exceeding 250 GHz.[2] Specific metamorphic HEMT (MHEMT) devices with 200 nm gate lengths have demonstrated an fT of 105 GHz and an fmax of 70 GHz.[3]

  • This compound (SbP): Currently, there is no published experimental data on the fabrication or performance of high-frequency devices based on this compound. The material is noted as a semiconductor for potential use in high-power, high-frequency applications and laser diodes, but concrete device performance metrics are not available.[4]

III. Experimental Protocols

This compound (SbP) Synthesis

The synthesis of device-quality, single-crystal SbP thin films is not yet a well-established process. General methods for producing SbP powder include:

  • Direct Reaction Method: Mixing elemental antimony and phosphorus in stoichiometric proportions and reacting them at high temperatures.[5]

  • Vapor Deposition: Reacting antimony and phosphorus in the vapor phase by controlling gas flow rates and temperature in a reaction chamber.[5]

These methods primarily yield polycrystalline powders, and further research is required to develop epitaxial growth techniques suitable for fabricating electronic devices.

Antimony_Phosphide_Synthesis cluster_synthesis General Synthesis of this compound start Precursors (Elemental Sb, P) method1 Direct High-Temp Reaction start->method1 method2 Vapor Deposition start->method2 product Polycrystalline SbP Powder method1->product method2->product caption Fig. 1: General Synthesis of SbP

Fig. 1: General Synthesis of SbP
Gallium Arsenide (GaAs) HEMT Fabrication

The fabrication of GaAs HEMTs is a mature, multi-step process. Below is a detailed protocol for a typical pseudomorphic HEMT (p-HEMT).

  • Epitaxial Growth: The process begins with the growth of the heterostructure on a semi-insulating GaAs substrate using Metal-Organic Chemical Vapor Deposition (MOCVD).[6] The layers typically consist of:

    • GaAs buffer layer

    • InGaAs channel (pseudomorphic layer)

    • AlGaAs spacer

    • Silicon (Si) delta-doping layer

    • AlGaAs Schottky barrier layer

    • n+-GaAs cap layer for ohmic contacts

  • Mesa Isolation: Device areas are electrically isolated by etching trenches down to the insulating buffer layer using a chlorine-based reactive ion etching (RIE) process.

  • Ohmic Contact Formation:

    • A photoresist mask is patterned to define the source and drain regions.

    • A metal stack (e.g., Au/Ge/Ni) is deposited via electron-beam evaporation.

    • A "lift-off" process removes the photoresist, leaving the metal contacts.

    • The contacts are annealed to form a low-resistance ohmic connection.

  • T-Gate Formation:

    • A tri-layer resist (e.g., PMMA/Copolymer) is applied for creating the T-shaped gate profile, which is crucial for reducing gate resistance while maintaining a short gate length at the channel interface.[2][3]

    • Electron Beam Lithography (EBL) is used to define the nanoscale gate footprint in the bottom resist layer and the larger gate head in the top layers.[2][3]

    • The resist is developed, creating the T-gate opening.

    • A recess etch is performed to remove the GaAs cap layer under the gate, allowing the gate metal to be placed directly on the AlGaAs barrier layer.

    • Gate metallization (e.g., Ti/Pt/Au) is deposited.

    • A final lift-off step defines the T-gate.

  • Passivation: A layer of silicon nitride (SiN) is deposited via Plasma-Enhanced Chemical Vapor Deposition (PECVD) to passivate the surface, protecting the device and improving stability.

  • Final Metallization: Openings are etched in the passivation layer, and a final thick metal layer is deposited to form the bond pads for external connections.

GaAs_HEMT_Fabrication_Workflow A 1. MOCVD Epitaxial Growth (GaAs/InGaAs/AlGaAs layers) B 2. Mesa Isolation Etch A->B C 3. Ohmic Contact Deposition (Source/Drain) B->C D 4. E-Beam Lithography for T-Gate C->D E 5. Gate Recess Etch D->E F 6. T-Gate Metallization & Lift-off E->F G 7. SiN Passivation (PECVD) F->G H 8. Final Pad Metallization G->H caption Fig. 2: GaAs HEMT Fabrication Flow

Fig. 2: GaAs HEMT Fabrication Flow

IV. Comparative Analysis and Future Outlook

The comparison highlights that Gallium Arsenide is a highly developed and optimized material for high-frequency electronics. Its superior electron mobility and the maturity of its fabrication processes solidify its position in current and near-future technologies.

This compound, on the other hand, remains a material of theoretical interest for high-frequency applications. The lack of fundamental experimental data on its electronic and thermal properties makes any direct performance comparison with GaAs speculative. The primary challenge lies in synthesizing high-quality, single-crystal SbP, a necessary prerequisite for fabricating and characterizing high-performance electronic devices. Future research must focus on overcoming these material synthesis hurdles to explore the true potential of SbP.

Comparison_Logic Title Material Choice for High-Frequency Devices GaAs Gallium Arsenide (GaAs) Title->GaAs SbP This compound (SbP) Title->SbP GaAs_Prop High Electron Mobility (~8,500 cm²/V·s) GaAs->GaAs_Prop Properties SbP_Prop Key Properties Unknown (Mobility, Breakdown Field) SbP->SbP_Prop Properties GaAs_Fab Mature Fabrication Process (MOCVD, EBL) GaAs_Prop->GaAs_Fab enables GaAs_Perf Proven Performance (fT > 100 GHz) GaAs_Fab->GaAs_Perf results in SbP_Fab Fabrication Undeveloped (Requires R&D for thin films) SbP_Prop->SbP_Fab hinders SbP_Perf Performance Undetermined SbP_Fab->SbP_Perf leads to caption Fig. 3: GaAs vs. SbP Status

Fig. 3: GaAs vs. SbP Status

References

A Comparative Guide to the Thermoelectric Figure of Merit of Antimony Phosphide and Tin Selenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of efficient waste heat recovery and advanced cooling technologies has propelled the field of thermoelectric materials into the spotlight. The dimensionless figure of merit, ZT, remains the universal benchmark for a material's thermoelectric performance, directly correlating to its energy conversion efficiency. This guide provides a comparative analysis of the thermoelectric properties of two semiconductor materials: tin selenide (B1212193) (SnSe) and antimony phosphide (B1233454) (SbP). While SnSe has emerged as a material with a remarkably high ZT, this guide also aims to present the current, albeit limited, state of knowledge on the thermoelectric potential of SbP. This objective comparison is intended to inform researchers and scientists in the field of materials science and condensed matter physics about the performance of these materials, supported by available experimental data and methodologies.

Data Presentation: A Tale of Two Materials

The direct comparison of the thermoelectric figure of merit between tin selenide and antimony phosphide is currently hampered by a significant disparity in available experimental data. Tin selenide, in both single-crystal and polycrystalline forms, has been extensively studied, revealing exceptional thermoelectric properties. In stark contrast, experimental data on the thermoelectric performance of this compound is scarce in publicly available literature.

Tin Selenide (SnSe): A Thermoelectric Frontrunner

Tin selenide has garnered substantial attention for its record-high ZT values, primarily attributed to its intrinsically low thermal conductivity. Its performance is highly anisotropic, with the highest ZT values observed along specific crystallographic axes in single crystals.

Thermoelectric ParameterSingle Crystal SnSePolycrystalline SnSeTemperature (K)Notes
Max. ZT ~2.6 (b-axis)~1.2 - 2.2923Doping and nanostructuring can enhance ZT in polycrystalline samples.
Seebeck Coefficient (S) Highly AnisotropicVaries with doping300 - 973Generally high, contributing to a large power factor.
Electrical Conductivity (σ) AnisotropicCan be tuned by doping300 - 973Moderate values.
Thermal Conductivity (κ) Extremely Low (~0.2-0.4 W/m·K)Low300 - 973Key to its high ZT.
This compound (SbP): An Uncharted Territory

Despite theoretical interest in metal phosphides for thermoelectric applications, there is a notable lack of published experimental data for the thermoelectric figure of merit (ZT) and its constituent properties (Seebeck coefficient, electrical conductivity, and thermal conductivity) for this compound. While some computational studies suggest potential, the absence of experimental validation makes a direct quantitative comparison with SnSe impossible at this time. Further research is critically needed to synthesize and characterize SbP to determine its viability as a thermoelectric material.

Experimental Protocols: Measuring Thermoelectric Performance

The determination of the thermoelectric figure of merit, ZT = (S²σT)/κ, necessitates the precise measurement of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ) at a given absolute temperature (T). The following are standard experimental protocols used to characterize thermoelectric materials like SnSe and would be applicable to SbP.

Measurement of the Seebeck Coefficient (S)

The Seebeck coefficient is determined by measuring the voltage difference (ΔV) that arises across a material when a temperature difference (ΔT) is applied.

  • Apparatus: A differential method setup is commonly employed. The sample is placed between two heater blocks, each with a thermocouple to measure the temperature. Two additional electrical probes are placed along the sample to measure the voltage.

  • Procedure:

    • A stable base temperature is established for the sample.

    • A small temperature gradient (ΔT) is created by activating one of the heaters.

    • The resulting thermoelectric voltage (ΔV) across the two voltage probes is measured.

    • The Seebeck coefficient is calculated as S = -ΔV/ΔT.

    • This measurement is repeated at various ambient temperatures to determine the temperature dependence of S.

Measurement of Electrical Conductivity (σ)

The four-probe method is the standard technique for measuring the electrical conductivity of semiconducting materials, as it effectively eliminates the influence of contact resistance.

  • Apparatus: A four-probe setup consists of four equally spaced, collinear probes. A constant current source is connected to the outer two probes, and a voltmeter is connected to the inner two probes.

  • Procedure:

    • A known DC current (I) is passed through the outer two probes.

    • The voltage (V) across the inner two probes is measured.

    • The resistance (R) is calculated using Ohm's law (R = V/I).

    • The electrical conductivity (σ) is then determined using the formula σ = 1/ρ = (1/R) * (L/A), where ρ is the resistivity, L is the distance between the inner probes, and A is the cross-sectional area of the sample. For bulk samples, a geometric correction factor is often applied.

Measurement of Thermal Conductivity (κ)

The laser flash method is a widely used technique for determining the thermal diffusivity (α) of a material, from which the thermal conductivity can be calculated.

  • Apparatus: A laser flash apparatus consists of a high-intensity laser or flash lamp, a sample holder within a furnace, and an infrared detector.

  • Procedure:

    • A small, disc-shaped sample is coated with a thin layer of graphite (B72142) to ensure absorption of the laser pulse and uniform emissivity.

    • The sample is heated to the desired measurement temperature in a furnace.

    • A short pulse of energy from the laser is fired at the front face of the sample.

    • An infrared detector measures the temperature rise on the rear face of the sample as a function of time.

    • The thermal diffusivity (α) is calculated from the time it takes for the rear face to reach half of its maximum temperature rise.

    • The thermal conductivity (κ) is then calculated using the equation κ = α · ρ · Cₚ, where ρ is the density of the material and Cₚ is its specific heat capacity, which is typically measured separately using a differential scanning calorimeter (DSC).

Mandatory Visualization

To elucidate the workflow for determining the thermoelectric figure of merit, the following diagrams created using Graphviz are provided.

Experimental_Workflow_for_ZT_Measurement cluster_Seebeck Seebeck Coefficient (S) Measurement cluster_Conductivity Electrical Conductivity (σ) Measurement cluster_Thermal Thermal Conductivity (κ) Measurement S_Sample Sample Preparation S_Setup Differential Method Setup S_Sample->S_Setup S_Measure Measure ΔV vs. ΔT S_Setup->S_Measure S_Calculate Calculate S = -ΔV/ΔT S_Measure->S_Calculate ZT_Calculation Calculate ZT = (S²σT)/κ S_Calculate->ZT_Calculation E_Sample Sample Preparation E_Setup Four-Probe Setup E_Sample->E_Setup E_Measure Measure V and I E_Setup->E_Measure E_Calculate Calculate σ E_Measure->E_Calculate E_Calculate->ZT_Calculation T_Sample Sample Preparation T_Setup Laser Flash Apparatus T_Sample->T_Setup T_Measure Measure Thermal Diffusivity (α) T_Setup->T_Measure T_Calculate Calculate κ = α · ρ · Cₚ T_Measure->T_Calculate T_Calculate->ZT_Calculation

Caption: Experimental workflow for determining the thermoelectric figure of merit (ZT).

Logical_Relationship_of_ZT_Components ZT Thermoelectric Figure of Merit (ZT) PF Power Factor (S²σ) PF->ZT S Seebeck Coefficient (S) S->PF sigma Electrical Conductivity (σ) sigma->PF kappa Thermal Conductivity (κ) kappa->ZT T Absolute Temperature (T) T->ZT

Caption: Logical relationship of the components of the thermoelectric figure of merit (ZT).

Conclusion

This guide highlights the exceptional thermoelectric performance of tin selenide, substantiated by a wealth of experimental data that establishes it as a benchmark material in the field. Its high ZT value, a consequence of its remarkably low thermal conductivity, makes it a compelling candidate for high-efficiency thermoelectric applications.

Conversely, the thermoelectric properties of this compound remain largely unexplored experimentally. While the broader class of metal phosphides holds theoretical promise, the lack of concrete data for SbP prevents a meaningful comparison with SnSe. This significant knowledge gap underscores a clear opportunity for future research. The synthesis of high-quality this compound and the systematic characterization of its thermoelectric properties using the established protocols outlined in this guide are essential next steps to ascertain its potential and position it within the landscape of thermoelectric materials. Such investigations will be crucial in determining whether SbP can emerge as a viable alternative or complementary material to frontrunners like SnSe in the quest for superior thermoelectric performance.

A Comparative Guide to the Catalytic Efficiency of Antimony Phosphide and Platinum Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and cost-effective catalysts is a cornerstone of chemical research and industrial applications. While platinum (Pt) has long been the benchmark catalyst for a wide range of chemical transformations, its high cost and scarcity necessitate the exploration of viable alternatives. Among the emerging candidates, antimony phosphide (B1233454) (SbP) has garnered interest due to its unique electronic and structural properties. This guide provides a comparative analysis of the catalytic efficiency of antimony phosphide and platinum catalysts, with a focus on the hydrogen evolution reaction (HER), a critical process in renewable energy technologies.

Quantitative Performance Comparison

Direct comparative studies of this compound and platinum catalysts for the hydrogen evolution reaction (HER) under identical conditions are limited in the current body of scientific literature. However, by compiling data from various sources, we can establish a baseline for their respective performances. The following tables summarize key performance metrics for state-of-the-art platinum-based catalysts and available data for other metal phosphides, which can serve as a proxy for understanding the potential performance of this compound.

Table 1: Electrocatalytic Performance for Hydrogen Evolution Reaction (HER) in Acidic Media (0.5 M H₂SO₄)

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Exchange Current Density (j₀) (mA/cm²)Reference
Commercial Pt/C ~30~30High[1]
Hierarchical Dendrite-like Pt 15Not specifiedNot specified[2]
FeP/C NCs 7056Not specified[3]
MoP ~150-200~50-60Not specified[3]
This compound (SbP) Data not availableData not availableData not available

Table 2: Electrocatalytic Performance for Hydrogen Evolution Reaction (HER) in Alkaline Media (1.0 M KOH)

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Exchange Current Density (j₀) (mA/cm²)Reference
Commercial Pt/C ~70-100~120-130Moderate[4]
Ni-Pt@Co(OH)₂ 71Not specifiedNot specified[4]
CoP ~100-150~60-70Not specified[5]
Ni₂P ~150-200~70-80Not specified[5]
This compound (SbP) Data not availableData not availableData not available

Note: The performance of catalysts can vary significantly based on synthesis methods, catalyst loading, and experimental conditions. The data presented here is for comparative purposes and is extracted from different studies. The absence of data for this compound in these specific conditions highlights a gap in the current research landscape.

Experimental Protocols

To ensure reproducible and comparable results in catalyst performance evaluation, standardized experimental protocols are crucial. Below are detailed methodologies for catalyst synthesis and electrochemical testing for the hydrogen evolution reaction.

Synthesis of this compound (SbP) Catalyst (Illustrative Protocol)

A common method for synthesizing metal phosphides is through a solid-state reaction or a solution-phase synthesis. An illustrative protocol for the synthesis of this compound nanoparticles could be as follows:

  • Precursor Preparation: Antimony(III) chloride (SbCl₃) and a phosphorus source, such as sodium hypophosphite (NaH₂PO₂) or trioctylphosphine (B1581425) (TOP), are used as precursors.

  • Solvothermal Synthesis: The precursors are dissolved in a suitable solvent, like oleylamine (B85491) or ethylene (B1197577) glycol, in a sealed autoclave.

  • Reaction: The autoclave is heated to a specific temperature (e.g., 200-300 °C) and maintained for several hours.

  • Purification: The resulting SbP nanoparticles are collected by centrifugation, washed with ethanol (B145695) and acetone (B3395972) to remove unreacted precursors and byproducts, and dried under vacuum.

Synthesis of Platinum on Carbon (Pt/C) Catalyst (Illustrative Protocol)

Commercial Pt/C catalysts are widely used as a benchmark. A typical synthesis method involves:

  • Support Preparation: A high-surface-area carbon support (e.g., Vulcan XC-72) is dispersed in a solvent.

  • Precursor Impregnation: A platinum precursor, such as hexachloroplatinic acid (H₂PtCl₆), is added to the carbon dispersion.

  • Reduction: The platinum ions are reduced to metallic platinum nanoparticles on the carbon support using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or ethylene glycol at elevated temperatures.

  • Purification and Drying: The Pt/C catalyst is then filtered, washed thoroughly with deionized water, and dried.

Electrochemical Evaluation of HER Activity

The catalytic performance for HER is typically evaluated using a three-electrode electrochemical setup with a rotating disk electrode (RDE).

  • Catalyst Ink Preparation:

    • A specific amount of the catalyst powder (e.g., 5 mg) is dispersed in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution (e.g., 5 wt%).

    • The mixture is sonicated for at least 30 minutes to form a homogeneous catalyst ink.

  • Working Electrode Preparation:

    • A small volume (e.g., 5 µL) of the catalyst ink is drop-casted onto a polished glassy carbon electrode (GCE) and dried under ambient conditions.

  • Electrochemical Measurements:

    • Electrolyte: 0.5 M H₂SO₄ (acidic) or 1.0 M KOH (alkaline), saturated with high-purity hydrogen gas.

    • Three-Electrode Setup: A graphite (B72142) rod or platinum wire is used as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode is used as the reference electrode. All potentials are converted to the reversible hydrogen electrode (RHE) scale.

    • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) with electrode rotation (e.g., 1600 rpm) to obtain the polarization curve. The overpotential required to achieve a current density of 10 mA/cm² is a key performance metric.

    • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of current density), providing insights into the reaction mechanism.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the electrode kinetics and charge transfer resistance.

    • Stability Test: Chronoamperometry or chronopotentiometry is conducted at a constant potential or current density for an extended period to evaluate the catalyst's durability.

Visualizing Catalytic Pathways and Workflows

To better understand the processes involved in catalyst evaluation, the following diagrams, generated using Graphviz, illustrate the key relationships and workflows.

HER_Mechanism cluster_acid Acidic Medium H+ H+ in solution H_ads Adsorbed H* H+->H_ads Volmer Step e- e- from electrode H2 H₂ gas H_ads->H2 Tafel Step (2H* -> H₂) H_ads->H2 Heyrovsky Step (H* + H+ + e- -> H₂)

Caption: Hydrogen Evolution Reaction (HER) pathways in an acidic medium.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_testing Electrochemical Evaluation Synthesis Catalyst Synthesis (e.g., SbP or Pt/C) Characterization Physicochemical Characterization (XRD, TEM, XPS) Synthesis->Characterization Ink Catalyst Ink Preparation Characterization->Ink Electrode Working Electrode Fabrication Ink->Electrode Measurement Electrochemical Measurements (LSV, Tafel, EIS, Stability) Electrode->Measurement Data Data Analysis Measurement->Data Conclusion Conclusion Data->Conclusion Performance Comparison

Caption: General experimental workflow for catalyst synthesis and electrochemical testing.

Conclusion

Platinum-based catalysts remain the gold standard for the hydrogen evolution reaction, exhibiting low overpotentials and favorable kinetics. While comprehensive data for this compound in HER is currently lacking, the broader family of metal phosphides has demonstrated significant promise as cost-effective alternatives. Further research focusing on the synthesis of well-defined this compound nanostructures and their systematic evaluation in HER is crucial to ascertain their true potential. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative studies, which will be instrumental in advancing the development of next-generation catalysts for a sustainable energy future.

References

Validating the Band Gap of Antimony Phosphide for Optoelectronic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimony phosphide (B1233454) (SbP), a III-V semiconductor, is emerging as a material of interest for various optoelectronic applications.[1][2] Its potential is intrinsically linked to its electronic band gap, a fundamental property that dictates its interaction with light. This guide provides a comparative analysis of the band gap of antimony phosphide, placing it in context with established optoelectronic materials. We present a compilation of theoretical and (where available) experimental data, alongside detailed experimental and computational protocols for band gap characterization.

Unveiling the Band Gap: this compound in Focus

Currently, a definitive experimental value for the band gap of bulk this compound is not widely reported in peer-reviewed literature. However, theoretical studies based on first-principles calculations provide valuable insights. For a monolayer of this compound, the calculated energy band gap is 2.168 eV . It is important to note that the band gap of a material can differ between its bulk and monolayer forms.

In a related material, antimony-substituted violet phosphorus (P₂₀.₅₆Sb₀.₄₄), a direct band gap of approximately 1.67 eV has been reported.[3] While not a pure binary compound, this provides an experimental indication of the potential band gap range for antimony-containing phosphide materials.

A Comparative Landscape: SbP vs. Established III-V Semiconductors

To contextualize the potential of this compound, a comparison with the experimentally determined band gaps of commonly used III-V semiconductors is essential. These materials form the bedrock of the optoelectronics industry, and their well-characterized properties provide a benchmark for emerging materials like SbP.

MaterialChemical FormulaBand Gap (eV) at 300KBand Gap Type
This compound (monolayer, theoretical) SbP2.168-
Gallium ArsenideGaAs1.42Direct
Indium PhosphideInP1.34Direct
Gallium NitrideGaN3.4Direct
Gallium PhosphideGaP2.26Indirect

Table 1: Comparison of Band Gaps for this compound and Other III-V Semiconductors. The table highlights the theoretical band gap of monolayer SbP in comparison to the established experimental values of other common III-V semiconductors.

Experimental and Computational Pathways to Band Gap Determination

Validating the theoretically predicted band gap of this compound and accurately determining its value for bulk samples requires robust experimental and computational methodologies.

Experimental Protocols

1. UV-Visible Spectroscopy

UV-Visible spectroscopy is a widely used technique to determine the optical band gap of materials. The process involves measuring the absorbance or reflectance of a sample over a range of wavelengths.

  • Sample Preparation: Thin films of this compound can be deposited on a transparent substrate (e.g., quartz) using techniques like chemical vapor deposition (CVD) or physical vapor deposition (PVD). For powder samples, diffuse reflectance spectroscopy is employed.

  • Measurement: A spectrophotometer is used to measure the absorbance (A) or reflectance (R) of the sample.

  • Data Analysis (Tauc Plot): The optical band gap (Eg) is determined by analyzing the absorption spectrum using a Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap is given by the equation: (αhν)^(1/n) = A(hν - Eg) where 'A' is a constant and 'n' is an index that depends on the nature of the electronic transition (n = 1/2 for direct band gap and n = 2 for indirect band gap). By plotting (αhν)^(1/n) versus hν and extrapolating the linear portion of the curve to the energy axis, the band gap can be determined.

2. Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a sensitive, non-destructive technique that provides information about the electronic transitions in a semiconductor.

  • Excitation: A laser with a photon energy greater than the expected band gap of this compound is used to excite electrons from the valence band to the conduction band.

  • Emission and Detection: The excited electrons relax and recombine with holes, emitting photons with energy corresponding to the band gap. The emitted light is collected and analyzed by a spectrometer.

  • Data Analysis: The peak energy of the PL spectrum provides a direct measure of the band gap. The shape and width of the peak can also provide insights into material quality and defect states.

Computational Protocol: Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting the electronic band structure and band gap of materials.

  • Structural Modeling: The crystal structure of this compound is used as the input for the calculation.

  • Choice of Functional: The accuracy of the calculated band gap is highly dependent on the choice of the exchange-correlation functional. While standard functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) often underestimate the band gap, more advanced hybrid functionals (e.g., HSE06) or many-body perturbation theory approaches (e.g., GW approximation) can provide more accurate predictions.

  • Band Structure Calculation: The Kohn-Sham equations are solved self-consistently to obtain the electronic band structure, which shows the energy levels as a function of the crystal momentum.

  • Band Gap Determination: The band gap is determined as the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM). The nature of the band gap (direct or indirect) is determined by whether the VBM and CBM occur at the same momentum vector (k-point) in the Brillouin zone.

Visualizing the Workflow and Relationships

To illustrate the process of validating the band gap of this compound and its relevance to optoelectronic applications, the following diagrams are provided.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Band Gap Characterization cluster_analysis Data Analysis cluster_validation Validation & Application synthesis This compound Synthesis (e.g., CVD, PVD) uv_vis UV-Visible Spectroscopy synthesis->uv_vis Thin Film/Powder pl Photoluminescence synthesis->pl Sample tauc Tauc Plot Analysis uv_vis->tauc pl_peak PL Peak Analysis pl->pl_peak comparison Comparison with III-V Semiconductors tauc->comparison pl_peak->comparison dft DFT Calculation dft->comparison application Optoelectronic Device Application comparison->application

Figure 1: Experimental workflow for validating the band gap of this compound.

logical_relationship material This compound band_gap Band Gap Energy material->band_gap determines optical_properties Optical Properties (Absorption, Emission) band_gap->optical_properties governs opto_apps Optoelectronic Applications (LEDs, Solar Cells, Photodetectors) optical_properties->opto_apps enables

Figure 2: Logical relationship between material properties and applications.

References

A Comparative Guide to Infrared Detectors: Antimony Compounds vs. Mercury Cadmium Telluride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of infrared detection, the choice of detector material is paramount. This guide provides a detailed comparison of two prominent classes of infrared detectors: antimonide-based materials, with a focus on Indium Antimonide (InSb) as a representative, and the widely-used Mercury Cadmium Telluride (MCT or HgCdTe).

Executive Summary:

Mercury Cadmium Telluride has long been the dominant technology for high-performance infrared detection, offering tunable spectral response across a wide range. However, antimonide-based materials, such as Indium Antimonide, present a compelling alternative, particularly in the mid-wave infrared (MWIR) spectrum, with advantages in uniformity and cost. This guide presents a comprehensive analysis of their performance characteristics, supported by experimental data and detailed methodologies.

Note on Antimony Phosphide (InSbP): While this guide aims to compare this compound (InSbP) with Mercury Cadmium Telluride (MCT), a comprehensive search of scientific literature and commercial datasheets did not yield sufficient quantitative performance data for InSbP infrared detectors. Therefore, to provide a valuable comparison for the antimonide material family, this guide will focus on the well-characterized and closely related Indium Antimonide (InSb) as a representative of antimonide-based detectors. The principles and experimental protocols described are broadly applicable to the characterization of InSbP and other similar semiconductor materials.

Performance Comparison: InSb vs. MCT

The following tables summarize the key performance metrics for Indium Antimonide (InSb) and Mercury Cadmium Telluride (MCT) infrared detectors. These values represent typical performance and can vary based on specific device design, operating temperature, and manufacturing processes.

Performance Metric Indium Antimonide (InSb) Mercury Cadmium Telluride (MCT/HgCdTe) Notes
Spectral Range 1 - 5.5 µm[1][2]1 - 25+ µm (Tunable with Cadmium composition)[3]MCT offers greater flexibility in tailoring the spectral response.
Peak Wavelength ~5 µmDependent on Cd composition (e.g., ~4.8 µm for MWIR, ~10 µm for LWIR)
Operating Temperature Cryogenic (Typically 77 K)[1]Cryogenic (77 K for LWIR) to near room temperature for some MWIR devicesMCT technology has made significant strides in high-operating-temperature (HOT) detectors.
Key Performance Parameters Indium Antimonide (InSb) Mercury Cadmium Telluride (MCT/HgCdTe)
Detectivity (D*) > 1 x 10¹¹ cm·Hz1/2/W (at peak wavelength, 77 K)[4]> 1 x 10¹¹ cm·Hz1/2/W (MWIR, 77 K)
Quantum Efficiency (QE) >80% (with anti-reflection coating)[5][6]Typically 60-80%
Noise Equivalent Temperature Difference (NETD) < 25 mK[7]< 20 mK
Response Time < 1 µs[8]Nanoseconds to microseconds, depending on the type

Fundamental Operating Principles

Both InSb and MCT detectors are photon detectors, operating on the principle of the internal photoelectric effect. When a photon with energy greater than the semiconductor's bandgap energy strikes the detector, it excites an electron from the valence band to the conduction band, creating an electron-hole pair. These charge carriers are then collected by an applied electric field, generating a measurable electrical signal.

G cluster_detector Photodetector Operation Photon Incident Photon (hν ≥ Eg) Semiconductor Semiconductor Material (Valence Band & Conduction Band) Photon->Semiconductor Absorption EHP Electron-Hole Pair Generation Semiconductor->EHP Excitation Collection Charge Carrier Collection (Applied Electric Field) EHP->Collection Signal Electrical Signal Output Collection->Signal

Figure 1: Generalized signaling pathway for a photon detector.

Experimental Protocols

Accurate characterization of infrared detector performance is crucial for their application. The following sections detail the methodologies for measuring key performance parameters.

Detectivity (D*) Measurement

Specific detectivity (D*) is a primary figure of merit, representing the signal-to-noise ratio normalized to the detector area and noise bandwidth.

Methodology:

  • Source: A calibrated blackbody radiation source is used, typically chopped at a specific frequency (e.g., 1 kHz).

  • Signal Measurement: The infrared radiation from the blackbody is focused onto the detector. The output signal voltage (Vs) is measured using a lock-in amplifier tuned to the chopping frequency.

  • Noise Measurement: The noise voltage (Vn) is measured within a specific bandwidth (Δf), typically by blocking the radiation source and measuring the RMS noise from the detector.

  • Calculation: The Noise Equivalent Power (NEP) is first calculated as the incident power that produces a signal-to-noise ratio of 1. D* is then calculated using the following formula:

    D* = (A * Δf)1/2 / NEP

    where A is the detector area.

G cluster_workflow Detectivity (D*) Measurement Workflow Blackbody Calibrated Blackbody Source Chopper Optical Chopper Blackbody->Chopper Optics Focusing Optics Chopper->Optics Detector Detector Under Test Optics->Detector LockIn Lock-in Amplifier Detector->LockIn Signal (Vs) Noise Noise Measurement (RMS Voltmeter) Detector->Noise Noise (Vn) Calculation D* Calculation LockIn->Calculation Noise->Calculation G cluster_workflow Quantum Efficiency (QE) Measurement Workflow LightSource Monochromatic Light Source BeamSplitter Beam Splitter LightSource->BeamSplitter RefDetector Reference Detector BeamSplitter->RefDetector Reference Beam TestDetector Detector Under Test BeamSplitter->TestDetector Test Beam PowerMeter Power Meter RefDetector->PowerMeter Reference Beam Ammeter Ammeter TestDetector->Ammeter Test Beam Calculation QE Calculation PowerMeter->Calculation Ammeter->Calculation

References

Stability Showdown: Antimony Phosphide vs. Black Phosphorus for Next-Generation Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the ambient and thermal stability of two promising 2D materials.

The explosive growth of research into two-dimensional (2D) materials has unveiled a host of candidates for next-generation electronics, optoelectronics, and catalysis. Among these, black phosphorus (BP) has garnered significant attention due to its high carrier mobility and a tunable direct bandgap. However, its notorious instability in ambient conditions presents a major obstacle to its practical application. Antimony phosphide (B1233454) (SbP), another Group 15 phosphide, has emerged as a potential alternative, but a direct comparison of its stability against the well-documented degradation of BP has been lacking. This guide provides an objective comparison of the stability of antimony phosphide and black phosphorus, supported by available experimental data and detailed experimental protocols for stability assessment.

Comparative Stability Analysis

Black phosphorus is highly susceptible to degradation upon exposure to ambient conditions, a process accelerated by the presence of light, oxygen, and water.[1][2] This degradation leads to the formation of phosphoric acid and other oxidized phosphorus species, resulting in a rapid deterioration of the material's electronic and optical properties.[2][3] In contrast, while this compound is also susceptible to oxidation, forming antimony oxide and phosphorus oxide, the kinetics and extent of its ambient degradation are not as extensively documented.[1]

Thermally, two-dimensional black phosphorus begins to decompose at approximately 400°C in a vacuum, a lower temperature than its bulk counterpart which sublimes at 550°C.[4][5][6] Information on the thermal stability of this compound is less detailed in the available literature, though its high melting point suggests a greater thermal stability in its bulk form.[1]

Below is a summary of the stability characteristics of this compound and black phosphorus based on available data.

PropertyThis compound (SbP)Black Phosphorus (BP)
Ambient Stability Reacts with oxygen to form antimony oxide and phosphorus oxide.[1]Rapidly degrades in the presence of light, oxygen, and water.[2] Degradation begins within an hour of air exposure.[2]
Degradation Products Sb₂O₃, P₂O₅[1]Initially forms non-bridging oxide species, which convert to bridging P-O-P species and subsequently phosphoric acid.[3]
Degradation Kinetics Quantitative data not readily available.Pseudo-first-order reaction kinetics with a rate constant (k) of approximately 0.11 day⁻¹ under ambient conditions.[2][7]
Thermal Stability High melting point suggests good thermal stability.[1]2D flakes decompose at ~400°C in a vacuum.[4][5][6] Bulk BP sublimes at 550°C.[4][6]
Passivation Strategies Not extensively documented.Encapsulation with graphene, h-BN, or AlOₓ; covalent functionalization with aryl diazoniums.[2]

Degradation Pathways

The degradation of black phosphorus in an ambient environment is a multi-step process involving photo-induced oxidation. The presence of light generates superoxides which then dissociate and react with water to break down the BP lattice. This compound is also known to oxidize, though the precise mechanism and role of light and water are not as well-characterized.

cluster_BP Black Phosphorus Degradation cluster_SbP This compound Degradation BP Black Phosphorus (BP) Superoxide Superoxide (O₂⁻) BP->Superoxide e⁻ transfer Light Light (hν) Light->BP O2 Oxygen (O₂) O2->Superoxide H2O Water (H₂O) Oxidized_BP Oxidized BP Species H2O->Oxidized_BP Hydrolysis Superoxide->Oxidized_BP Phosphoric_Acid Phosphoric Acid (H₃PO₄) Oxidized_BP->Phosphoric_Acid SbP This compound (SbP) Oxidized_SbP Antimony & Phosphorus Oxides (Sb₂O₃, P₂O₅) SbP->Oxidized_SbP O2_SbP Oxygen (O₂) O2_SbP->SbP

Comparative degradation pathways of Black Phosphorus and this compound.

Experimental Protocols for Stability Assessment

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments used to assess the stability of 2D materials like SbP and BP.

1. Ambient Degradation Monitoring

  • Objective: To qualitatively and quantitatively assess the degradation of the material under ambient conditions (air, light, and humidity).

  • Methodology:

    • Exfoliate or synthesize thin flakes of the material onto a Si/SiO₂ substrate.

    • Characterize the pristine flakes using Atomic Force Microscopy (AFM) to determine their initial thickness and surface morphology, and Raman Spectroscopy to obtain a reference spectrum.

    • Store the samples in an environment with controlled humidity and light exposure.

    • Periodically (e.g., every few hours, then daily) re-characterize the same flakes using AFM and Raman spectroscopy.

    • AFM Analysis: Monitor changes in the flake's thickness and surface roughness. The formation of "bubbles" or an increase in roughness indicates degradation.

    • Raman Analysis: Track the intensity and position of characteristic Raman peaks. A decrease in the intensity of the material's characteristic peaks and the appearance of new peaks related to oxide species are indicative of degradation.

    • X-ray Photoelectron Spectroscopy (XPS): For a more detailed chemical analysis, XPS can be performed on samples at different degradation stages to identify the chemical states of the constituent elements and the formation of oxides.

2. Thermal Stability Analysis

  • Objective: To determine the temperature at which the material starts to decompose in an inert atmosphere or vacuum.

  • Methodology:

    • Place a sample of the material in a chamber compatible with in-situ heating and analysis, such as a Transmission Electron Microscope (TEM) with a heating stage or a thermal analysis instrument (e.g., Thermogravimetric Analysis - TGA).

    • In-situ TEM/SEM: Gradually heat the sample in a high vacuum. Use the electron beam to image the material's structure in real-time. The temperature at which structural changes, such as the formation of cracks or amorphization, are observed is the decomposition temperature.[5][8]

    • TGA: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or argon). A significant loss of mass indicates decomposition or sublimation. The onset temperature of this mass loss is the decomposition temperature.

3. Controlled Environment Studies

  • Objective: To decouple the effects of different environmental factors (oxygen, water, light) on degradation.

  • Methodology:

    • Prepare multiple identical samples.

    • Place the samples in separate controlled environment chambers where the levels of oxygen, water vapor, and light can be independently varied.

    • Monitor the degradation over time using the characterization techniques described in the ambient degradation protocol (AFM, Raman, XPS).

    • By comparing the degradation rates and pathways under different conditions, the specific role of each environmental factor can be determined.

This guide provides a foundational comparison of the stability of this compound and black phosphorus. While black phosphorus's instability is a significant challenge, it is also well-understood, with several effective passivation strategies available. The stability of this compound is less explored, and further research is needed to fully assess its potential as a more stable alternative to black phosphorus in various applications. The provided experimental protocols offer a starting point for such investigations.

References

The Uncharted Potential of Antimony Phosphide in Thermoelectric Generation: A Cost-Performance Outlook

Author: BenchChem Technical Support Team. Date: December 2025

A prospective analysis of antimony phosphide (B1233454) (SbP) reveals a promising, yet largely unexplored, candidate for next-generation thermoelectric generators. While direct experimental data on its thermoelectric performance remains elusive, an examination of its constituent material costs, synthesis pathways, and analogous compounds suggests a compelling avenue for research and development. This guide provides a comparative analysis of SbP against established thermoelectric materials, offering a data-driven perspective for researchers and scientists in the field.

Antimony phosphide emerges as a material of interest due to the relative abundance and lower cost of its components, particularly phosphorus, when compared to the tellurium and germanium found in many high-performance thermoelectric materials[1]. The global market for thermoelectric generators is expanding, yet the reliance on rare and expensive elements like tellurium and bismuth presents a significant barrier to widespread adoption[1]. Materials like SbP, composed of more accessible elements, could offer a more sustainable and cost-effective solution.

This guide delves into a cost-performance analysis of this compound, juxtaposing its potential against well-characterized materials such as Bismuth Telluride (Bi2Te3), Lead Telluride (PbTe), and Skutterudites. While a definitive verdict on SbP's efficacy awaits experimental validation, this analysis provides a foundational framework for its consideration in future thermoelectric research.

Comparative Analysis of Thermoelectric Materials

To contextualize the potential of this compound, it is essential to compare it with current state-of-the-art thermoelectric materials. The following table summarizes key performance metrics for established materials. It is important to note that no experimental thermoelectric data for this compound (SbP) is currently available in the reviewed literature. The values for SbP are therefore placeholders, representing the target for future experimental work.

Table 1: Comparison of Thermoelectric Material Properties

MaterialFigure of Merit (ZT)Power Factor (S²σ) (mW·m⁻¹·K⁻²)Thermal Conductivity (κ) (W·m⁻¹·K⁻¹)Seebeck Coefficient (S) (μV·K⁻¹)Raw Material Cost (USD/kg)
This compound (SbP) Theoretical/TargetTheoretical/TargetTheoretical/TargetTheoretical/Target~10-15 (Antimony)[2][3][4] + ~5-10 (Red Phosphorus)[5]
Bismuth Telluride (Bi₂Te₃) ~1.0 @ 300-400 K[6]~1.5 - 4.0[2][7][8]~1.5~230[6]High (Tellurium is rare)[1]
Lead Telluride (PbTe) >2.0 @ ~800 K~1.5 - 3.0[9]~2.0~300High (Tellurium is rare)[1]
Co-based Skutterudites ~1.7 @ ~850 K>6.0~2.5~200Moderate to High
**Metal Phosphides (e.g., CoP₂) **~1.7 @ 700 K (Theoretical)[6]~10.2 @ 700 K (Theoretical)[6]~0.63 @ 700 K (Theoretical)[6]VariesVaries

Note: The cost for SbP is an estimate based on the raw material prices of antimony and red phosphorus. The actual cost of synthesized this compound will be higher and dependent on the manufacturing process.

Experimental Protocols

Standardized experimental procedures are crucial for the accurate characterization and comparison of thermoelectric materials. The following are detailed methodologies for key experiments.

Synthesis of this compound

A common method for synthesizing this compound is through the direct combination of the elements[10].

Protocol:

  • High-purity elemental antimony (Sb) and red phosphorus (P) are weighed in a stoichiometric ratio (1:1).

  • The elements are sealed in an evacuated quartz ampoule.

  • The ampoule is heated in a furnace to a high temperature (e.g., 600-800 °C) for an extended period (e.g., 24-48 hours) to allow for complete reaction.

  • The ampoule is then slowly cooled to room temperature.

  • The resulting SbP ingot is recovered for characterization and processing.

For thermoelectric applications, the synthesized ingot is typically pulverized and densified into pellets using techniques like hot pressing or spark plasma sintering.

Measurement of Thermoelectric Properties

1. Seebeck Coefficient and Electrical Conductivity: The Seebeck coefficient (S) and electrical conductivity (σ) are often measured simultaneously using a four-probe method.

  • Apparatus: A standard four-point probe setup with a programmable current source and a high-impedance voltmeter, integrated with a system for creating a stable temperature gradient across the sample.

  • Procedure:

    • A bar-shaped sample of the material is prepared.

    • A direct current is passed through the two outer probes.

    • The voltage drop across the two inner probes is measured to determine the electrical resistivity (ρ = 1/σ).

    • A small temperature difference (ΔT) is established across the length of the sample.

    • The resulting thermoelectric voltage (ΔV) across the inner probes is measured.

    • The Seebeck coefficient is calculated as S = -ΔV/ΔT[10].

2. Thermal Conductivity: The thermal conductivity (κ) is commonly determined using the laser flash analysis (LFA) method.

  • Apparatus: A laser flash apparatus.

  • Procedure:

    • A small, disc-shaped sample is coated with graphite (B72142) to ensure good absorption of the laser pulse and uniform emissivity.

    • The front face of the sample is irradiated with a short, high-intensity laser pulse.

    • An infrared detector monitors the temperature rise on the rear face of the sample as a function of time.

    • The thermal diffusivity (α) is calculated from the temperature rise curve.

    • The thermal conductivity is then calculated using the equation: κ = α · ρ_d · C_p, where ρ_d is the density of the sample and C_p is its specific heat capacity.

Cost-Performance Analysis Workflow

The decision-making process for selecting a thermoelectric material involves a trade-off between its performance (efficiency) and cost. The following diagram illustrates a logical workflow for the cost-performance analysis of a new material like this compound.

CostPerformanceAnalysis A Material Selection: This compound (SbP) B Raw Material Cost Analysis - Antimony (Sb) - Phosphorus (P) A->B C Synthesis & Fabrication - Direct Combination - Sintering A->C E Thermoelectric Property Measurement - Seebeck Coefficient (S) - Electrical Conductivity (σ) - Thermal Conductivity (κ) A->E D Total Material Cost ($/kg) B->D C->D H Cost-Performance Metric ($/W or ZT/$) D->H F Performance Metric Calculation - Power Factor (S²σ) - Figure of Merit (ZT) E->F F->H G Comparative Analysis vs. Bi2Te3, PbTe, Skutterudites G->H I Decision: Viable for TEG Application? H->I

Workflow for cost-performance analysis of a thermoelectric material.

Future Outlook

The analysis presented underscores a critical gap in the experimental research of this compound as a thermoelectric material. While theoretical predictions for some metal phosphides show promise, with some theoretically reaching ZT values around 1.7 at 700 K, experimental validation is paramount[6]. The relatively low cost and abundance of its constituent elements make SbP an attractive alternative to conventional thermoelectric materials. Future research should prioritize the synthesis and comprehensive characterization of this compound to experimentally determine its Seebeck coefficient, electrical and thermal conductivity, and ultimately its figure of merit. Such data will be instrumental in ascertaining its true potential and viability for use in commercial thermoelectric generators.

References

Comparative Toxicity of Antimony Phosphide and Indium Phosphide Nanoparticles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of novel nanomaterials is paramount for safe and effective application. This guide provides a comparative analysis of the toxicity of antimony phosphide (B1233454) (SbP) and indium phosphide (InP) nanoparticles, drawing upon available experimental data to inform material selection and experimental design.

While indium phosphide (InP) nanoparticles have emerged as a promising, less toxic alternative to cadmium-based quantum dots, a comprehensive understanding of their safety profile is still evolving.[1][2] Conversely, toxicological data specifically for antimony phosphide (SbP) nanoparticles are scarce in publicly available literature. Therefore, this comparison necessitates an inferential approach for SbP, considering the known toxicities of its constituent elements, antimony and phosphide (which can form highly toxic phosphine (B1218219) gas).[1][3]

Executive Summary of Comparative Toxicity

FeatureThis compound (SbP) Nanoparticles (Inferred)Indium Phosphide (InP) Nanoparticles
Primary Toxicity Concern Potential for high toxicity due to the release of antimony ions and the formation of phosphine gas.[1][3]Toxicity is often linked to the generation of reactive oxygen species (ROS) and the release of indium ions.[4][5]
In Vitro Cytotoxicity Expected to be significant, leading to cell death, particularly in primary cells.[6]Demonstrates dose-dependent cytotoxicity, influenced by surface coatings and nanoparticle size.[7]
In Vivo Toxicity Likely to affect multiple organ systems, including the respiratory tract, liver, kidneys, and cardiovascular system.[8][9][10]Can lead to organ accumulation (liver, spleen) and induce inflammatory responses and oxidative stress.[2][11]
Carcinogenicity Antimony trioxide is considered a possible human carcinogen (Group 2B by IARC).[12]Indium phosphide is classified as a Group 2A substance ("probably carcinogenic to humans") by IARC.[13]
Mechanism of Toxicity Inhibition of cellular respiration, oxidative stress, and potential for phosphine-induced systemic toxicity.[11][14]Primarily mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and apoptosis.[15]

In-Depth Analysis of Indium Phosphide (InP) Nanoparticle Toxicity

The toxicity of InP nanoparticles has been more extensively studied, revealing a complex profile influenced by various physicochemical properties.

Mechanisms of InP Nanoparticle Toxicity

The primary mechanism of InP nanoparticle toxicity is the generation of Reactive Oxygen Species (ROS) .[16] This oxidative stress can lead to a cascade of cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptosis (programmed cell death).[15] The release of indium ions (In³⁺) from the nanoparticle core can also contribute to cytotoxicity by disrupting cellular processes.[4]

Surface modifications and the presence of a shell layer, such as zinc sulfide (B99878) (ZnS), can significantly impact the toxicity of InP nanoparticles. A thicker, more stable shell can reduce the leakage of toxic indium ions and passivate surface defects, thereby mitigating ROS generation and overall toxicity.[7]

InP_Toxicity_Pathway InP InP Nanoparticle Cell Cellular Uptake InP->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS IonRelease Indium Ion (In³⁺) Release Cell->IonRelease OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage DNA_Damage DNA Damage OxidativeStress->DNA_Damage Inflammation Inflammation OxidativeStress->Inflammation Apoptosis Apoptosis MitochondrialDamage->Apoptosis DNA_Damage->Apoptosis EnzymeInhibition Enzyme Inhibition IonRelease->EnzymeInhibition EnzymeInhibition->Apoptosis

In Vitro and In Vivo Findings for InP Nanoparticles
  • Cytotoxicity: Studies have shown that InP/ZnS quantum dots can induce cytotoxicity in a dose-dependent manner in various cell lines.[7] The toxicity is often more pronounced in primary cells compared to immortalized cell lines.

  • Organ Distribution and Toxicity: Following in vivo administration in animal models, InP nanoparticles have been observed to accumulate primarily in the liver and spleen.[2] While some studies report minimal overt toxicity at lower doses, others have noted inflammatory responses, oxidative stress, and histopathological changes in these organs at higher concentrations.[11]

Inferred Toxicity of this compound (SbP) Nanoparticles

Due to the lack of direct studies on SbP nanoparticles, their toxicological profile is inferred from the known toxicities of antimony and phosphides.

Antimony Toxicity

Antimony and its compounds are known to be toxic.[8] Antimony trioxide is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[12] Acute and chronic exposure to antimony can lead to a range of adverse health effects, including:

  • Respiratory effects: Irritation, pneumoconiosis.[10]

  • Cardiovascular effects: Myocardial damage, EKG alterations.[17]

  • Gastrointestinal effects: Nausea, vomiting, diarrhea.[8]

  • Hepatic and renal toxicity. [9]

Phosphide and Phosphine Gas Toxicity

Phosphides, when in contact with moisture or acidic environments (such as the stomach), can release phosphine (PH₃) gas , which is extremely toxic.[1][3] Phosphine is a potent respiratory poison that can cause severe pulmonary edema and systemic toxicity by inhibiting cellular respiration.[14][18] The primary mechanism of phosphine toxicity is believed to be the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, leading to a rapid decrease in cellular ATP production and subsequent cell death.[14]

SbP_Toxicity_Pathway SbP SbP Nanoparticle Cell Cellular Environment SbP->Cell Sb_Ion Antimony Ion (Sb³⁺/Sb⁵⁺) Release Cell->Sb_Ion PH3 Phosphine (PH₃) Gas Formation Cell->PH3 OxidativeStress Oxidative Stress Sb_Ion->OxidativeStress Mitochondrial_Dysfunction Mitochondrial Dysfunction PH3->Mitochondrial_Dysfunction Cell_Death Cell Death OxidativeStress->Cell_Death Systemic_Toxicity Systemic Toxicity Mitochondrial_Dysfunction->Systemic_Toxicity Systemic_Toxicity->Cell_Death

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of nanoparticle toxicity. Below are outlines of common methodologies used in the toxicological evaluation of nanoparticles, primarily based on studies of InP.

In Vitro Cytotoxicity Assays

InVitro_Workflow cluster_setup Experimental Setup cluster_assays Toxicity Assessment CellCulture Cell Culture (e.g., A549, HaCaT) NP_Preparation Nanoparticle Dispersion (in culture medium) CellCulture->NP_Preparation Exposure Cell Exposure to Nanoparticles (various concentrations and time points) NP_Preparation->Exposure MTT MTT Assay (Cell Viability) Exposure->MTT LDH LDH Assay (Membrane Integrity) Exposure->LDH ROS_Assay ROS Detection (e.g., DCFH-DA) Exposure->ROS_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Exposure->Apoptosis_Assay DataAnalysis Data Analysis and IC50 Determination MTT->DataAnalysis LDH->DataAnalysis ROS_Assay->DataAnalysis Apoptosis_Assay->DataAnalysis

  • Cell Viability (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Expose cells to a range of nanoparticle concentrations for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.

  • Membrane Integrity (LDH Assay):

    • Expose cells to nanoparticles as in the MTT assay.

    • Collect the cell culture supernatant.

    • Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available kit.

  • Reactive Oxygen Species (ROS) Detection:

    • Load cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DCFH-DA).

    • Expose the cells to nanoparticles.

    • Measure the increase in fluorescence intensity using a fluorescence microscope or plate reader, which correlates with the level of intracellular ROS.

In Vivo Toxicity Studies

InVivo_Workflow cluster_animal Animal Model cluster_monitoring Monitoring and Analysis AnimalSelection Animal Selection (e.g., Mice, Rats) NP_Administration Nanoparticle Administration (e.g., Intravenous, Intratracheal) AnimalSelection->NP_Administration ClinicalObs Clinical Observation (Weight, Behavior) NP_Administration->ClinicalObs BloodAnalysis Blood Collection (Hematology, Biochemistry) NP_Administration->BloodAnalysis OrganCollection Organ Collection (Histopathology, Biodistribution) NP_Administration->OrganCollection DataInterpretation Data Interpretation and Toxicity Profiling ClinicalObs->DataInterpretation BloodAnalysis->DataInterpretation OrganCollection->DataInterpretation

  • Animal Models: Typically, mice or rats are used.

  • Administration Route: The route of administration (e.g., intravenous, intraperitoneal, intratracheal) should be relevant to the potential human exposure route.

  • Dosage and Duration: A range of doses should be tested, and the study duration can be acute (24 hours), sub-acute (e.g., 28 days), or chronic.

  • Endpoints:

    • Clinical Observations: Monitor for changes in body weight, behavior, and overall health.

    • Hematology and Blood Biochemistry: Analyze blood samples for changes in blood cell counts and markers of liver and kidney function.

    • Histopathology: Examine major organs (liver, spleen, kidneys, lungs, heart, brain) for any pathological changes.

    • Biodistribution: Determine the accumulation of the nanoparticles in different organs using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

Conclusion and Future Directions

Based on the available evidence, indium phosphide nanoparticles present a lower toxicity profile compared to the inferred high toxicity of this compound nanoparticles. The primary concerns for InP nanoparticles revolve around ROS-mediated effects, which can be mitigated through careful surface engineering. In contrast, the potential for SbP nanoparticles to release highly toxic antimony ions and phosphine gas raises significant safety concerns that warrant thorough investigation before any potential application.

A critical knowledge gap exists regarding the actual toxicological properties of SbP nanoparticles. Future research should prioritize:

  • Synthesis and characterization of stable SbP nanoparticles.

  • Comprehensive in vitro and in vivo toxicity studies of SbP nanoparticles.

  • Direct comparative studies of SbP and InP nanoparticles under identical experimental conditions.

Such studies are essential for a definitive comparison and to guide the development of safer nanomaterials for biomedical and other applications. Researchers are strongly advised to exercise caution when working with antimony-based nanomaterials and to conduct rigorous safety assessments.

References

validating theoretical models of antimony phosphide with experimental data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimony phosphide (B1233454) (SbP) is a binary semiconductor material that has garnered interest for its potential applications in optoelectronics and energy storage.[1] As with many novel materials, theoretical modeling, particularly using Density Functional Theory (DFT), plays a crucial role in predicting its properties before extensive experimental synthesis and characterization are undertaken. This guide provides a comparative overview of the available theoretical predictions for antimony phosphide and outlines the experimental methodologies required for their validation.

Current State of Knowledge: A Field Ripe for Exploration

A comprehensive review of the current scientific literature reveals a notable scarcity of experimental data on the electronic, optical, and thermal properties of bulk crystalline this compound. While theoretical studies on low-dimensional forms of SbP are emerging, a direct, one-to-one comparison with experimental findings for the bulk material is not yet feasible. This guide, therefore, presents the existing theoretical predictions and uses data from related III-V phosphide compounds to establish a practical framework for future experimental validation.

Theoretical Predictions for this compound

First-principles calculations based on Density Functional Theory (DFT) have been employed to predict the properties of two-dimensional (monolayer) and nanostructured forms of this compound, specifically the alpha (α-SbP) and beta (β-SbP) phases.

Table 1: Summary of Theoretical Predictions for Low-Dimensional this compound

PropertyTheoretical ModelPredicted ValueNotes
Electronic Band Gap DFT2.168 eV (monolayer β-SbP)The material is predicted to be a semiconductor.[2]
Electronic Properties DFTThe band gap of monolayer α-SbP is sensitive to biaxial strain.[2]This suggests that the electronic properties can be tuned.
Adsorption Properties DFTMonolayer SbP shows potential as a gas sensor, with a strong affinity for NO2 and SO2.[2]This opens avenues for environmental and industrial sensing applications.

Experimental Validation: Protocols and Methodologies

The validation of these theoretical models requires the synthesis of high-quality this compound crystals and their subsequent characterization using a suite of experimental techniques.

Synthesis of this compound

The most common method for synthesizing this compound is through the direct combination of the constituent elements at elevated temperatures in a sealed, inert environment.[1]

Experimental Protocol: Direct Combination Synthesis

  • Precursor Preparation: High-purity elemental antimony and red phosphorus are weighed in a stoichiometric ratio.

  • Sealing: The precursors are placed in a quartz ampoule, which is then evacuated to a high vacuum and sealed.

  • Heating Profile: The sealed ampoule is placed in a furnace and heated to a high temperature (e.g., 600-800 °C) for an extended period (e.g., 24-48 hours) to allow for complete reaction.

  • Cooling: The furnace is then slowly cooled to room temperature to promote the formation of crystalline SbP.

Characterization Techniques

A variety of experimental techniques are required to determine the structural, electronic, optical, and thermal properties of the synthesized this compound.

Table 2: Experimental Techniques for SbP Characterization

PropertyExperimental TechniqueDescription
Crystal Structure X-ray Diffraction (XRD)Confirms the crystal structure and phase purity of the synthesized material.
Electronic Band Structure Angle-Resolved Photoemission Spectroscopy (ARPES)Directly measures the electronic band structure, providing a direct comparison to DFT calculations.
Optical Properties UV-Vis-NIR SpectroscopyMeasures the absorption and transmission of light to determine the optical band gap and other optical constants.
Thermal Conductivity Laser Flash Analysis (LFA) or Time-Domain Thermoreflectance (TDTR)Measures the thermal diffusivity and specific heat capacity to calculate the thermal conductivity.

Visualizing the Workflow and Logical Connections

The following diagrams illustrate the general workflow for the experimental characterization of this compound and the logical relationship between theoretical predictions and experimental validation.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Precursors Antimony & Phosphorus Sealed_Ampoule Sealed Quartz Ampoule Precursors->Sealed_Ampoule Furnace High-Temperature Furnace Sealed_Ampoule->Furnace SbP_Crystal Crystalline SbP Furnace->SbP_Crystal XRD XRD SbP_Crystal->XRD Structural Analysis ARPES ARPES SbP_Crystal->ARPES Electronic Structure UV_Vis UV-Vis-NIR SbP_Crystal->UV_Vis Optical Properties LFA_TDTR LFA/TDTR SbP_Crystal->LFA_TDTR Thermal Properties Crystal_Structure Crystal Structure XRD->Crystal_Structure Band_Structure Band Structure ARPES->Band_Structure Optical_Constants Optical Constants UV_Vis->Optical_Constants Thermal_Conductivity Thermal Conductivity LFA_TDTR->Thermal_Conductivity Theoretical_Experimental_Comparison cluster_theory Theoretical Modeling cluster_experiment Experimental Validation DFT Density Functional Theory (DFT) Predicted_Properties Predicted Properties (Band Structure, Optical, Thermal) DFT->Predicted_Properties Comparison Comparison & Validation Predicted_Properties->Comparison Synthesis Synthesis of SbP Characterization Experimental Characterization Synthesis->Characterization Experimental_Data Experimental Data Characterization->Experimental_Data Experimental_Data->Comparison Model_Refinement Refinement of Theoretical Model Comparison->Model_Refinement Discrepancies? Validated_Model Validated Model of SbP Comparison->Validated_Model Agreement Model_Refinement->DFT

References

A Comparative Analysis of Charge Carrier Mobility in Antimony Phosphide and Silicon

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and materials scientists on the charge carrier mobility of silicon, with a qualitative discussion on the potential of antimony phosphide (B1233454).

In the realm of semiconductor materials, charge carrier mobility stands as a critical parameter dictating the efficiency and speed of electronic and optoelectronic devices. This guide provides a detailed comparison of the charge carrier mobility in the well-established semiconductor, silicon (Si), and the emerging material, antimony phosphide (SbP). While extensive experimental data is available for silicon, the characterization of this compound is still in its nascent stages. This guide aims to present the known quantitative data for silicon and outline the experimental methodologies applicable for the future characterization of this compound.

Data Presentation: A Comparative Overview

The following table summarizes the experimentally determined charge carrier mobilities for intrinsic silicon at room temperature (300 K). It is important to note that these values are dependent on factors such as temperature, crystal orientation, and dopant concentration. For this compound, specific experimental data on charge carrier mobility is not yet available in the peer-reviewed literature.

MaterialCharge CarrierMobility (cm²/V·s)
Silicon (Si) Electrons (μₑ)~1400
Holes (μₕ)~450
This compound (SbP) Electrons (μₑ)Not Experimentally Determined
Holes (μₕ)Not Experimentally Determined

Table 1: Comparison of Charge Carrier Mobility in Silicon and this compound at 300 K.

Experimental Protocols for Measuring Charge Carrier Mobility

The determination of charge carrier mobility relies on precise experimental techniques. Two of the most common and reliable methods are the Hall effect measurement and the Time-of-Flight (TOF) method.

Hall Effect Measurement

The Hall effect is a widely used technique to determine the carrier type, concentration, and mobility in a semiconductor.

Methodology:

  • Sample Preparation: A thin, rectangular sample of the semiconductor material is prepared with four electrical contacts, typically in a van der Pauw or Hall bar configuration.

  • Current Application: A constant current (I) is passed through two of the contacts along the length of the sample.

  • Magnetic Field Application: A uniform magnetic field (B) is applied perpendicular to the direction of the current flow.

  • Hall Voltage Measurement: The magnetic field exerts a Lorentz force on the charge carriers, causing them to accumulate on one side of the sample. This charge separation creates a transverse voltage, known as the Hall voltage (Vₕ), which is measured across the other two contacts.

  • Calculation: The Hall coefficient (Rₕ) is calculated using the formula: Rₕ = (Vₕ * t) / (I * B) where 't' is the thickness of the sample. The carrier concentration (n for electrons, p for holes) can then be determined from the Hall coefficient: n or p = 1 / (q * |Rₕ|) where 'q' is the elementary charge.

  • Resistivity Measurement: The resistivity (ρ) of the sample is measured separately by passing a current through two contacts and measuring the voltage drop across another two contacts.

  • Mobility Calculation: Finally, the charge carrier mobility (μ) is calculated using the relationship: μ = |Rₕ| / ρ

HallEffectWorkflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_calculation Data Analysis Sample Semiconductor Sample ApplyCurrent Apply Current (I) Sample->ApplyCurrent MeasureResistivity Measure Resistivity (ρ) Sample->MeasureResistivity CurrentSource Current Source CurrentSource->ApplyCurrent MagneticField Magnetic Field Source ApplyField Apply Magnetic Field (B) ⊥ I MagneticField->ApplyField Voltmeter Voltmeter MeasureHallVoltage Measure Hall Voltage (VH) Voltmeter->MeasureHallVoltage ApplyCurrent->ApplyField ApplyField->MeasureHallVoltage CalcHallCoeff Calculate Hall Coefficient (RH) MeasureHallVoltage->CalcHallCoeff CalcMobility Calculate Mobility (μ) MeasureResistivity->CalcMobility CalcCarrierConc Calculate Carrier Concentration (n or p) CalcHallCoeff->CalcCarrierConc CalcHallCoeff->CalcMobility CalcCarrierConc->CalcMobility

Time-of-Flight (TOF) Measurement

The Time-of-Flight method is a direct technique for measuring the drift velocity and mobility of charge carriers.

Methodology:

  • Sample Preparation: A thin slab of the semiconductor material is placed between two electrodes, forming a capacitor-like structure. One of the electrodes is semi-transparent.

  • Voltage Application: A DC voltage is applied across the sample, creating a uniform electric field (E).

  • Carrier Generation: A short pulse of highly absorbed light (e.g., from a laser) is illuminated through the semi-transparent electrode. This generates electron-hole pairs near this electrode.

  • Carrier Drift: Depending on the polarity of the applied voltage, either electrons or holes will drift across the sample towards the opposite electrode.

  • Current Measurement: The motion of this sheet of charge induces a transient current in the external circuit, which is measured as a function of time.

  • Transit Time Determination: The current persists until the charge carriers reach the far electrode. The time taken for this transit is the transit time (tₜ).

  • Mobility Calculation: The drift velocity (vₐ) of the carriers is calculated as: vₐ = d / tₜ where 'd' is the thickness of the sample. The charge carrier mobility (μ) is then determined using: μ = vₐ / E = d² / (V * tₜ) where 'V' is the applied voltage.

TOFWorkflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Sample Semiconductor Sample Electrodes Transparent & Opaque Electrodes Sample->Electrodes ApplyVoltage Apply DC Voltage (V) Electrodes->ApplyVoltage VoltageSource DC Voltage Source VoltageSource->ApplyVoltage LightSource Pulsed Light Source GenerateCarriers Generate Carriers with Light Pulse LightSource->GenerateCarriers Oscilloscope Oscilloscope MeasureCurrent Measure Transient Current Oscilloscope->MeasureCurrent ApplyVoltage->GenerateCarriers GenerateCarriers->MeasureCurrent DetermineTransitTime Determine Transit Time (tT) MeasureCurrent->DetermineTransitTime CalcDriftVelocity Calculate Drift Velocity (vd) DetermineTransitTime->CalcDriftVelocity CalcMobility Calculate Mobility (μ) CalcDriftVelocity->CalcMobility

Concluding Remarks

Silicon remains the cornerstone of the semiconductor industry, with its charge carrier mobility and other electronic properties extensively characterized. For this compound, while its identity as a semiconductor is established, a significant gap exists in the experimental determination of its fundamental electronic parameters, including charge carrier mobility. The experimental protocols detailed in this guide provide a clear roadmap for the future characterization of SbP and other novel semiconductor materials. The acquisition of such data will be crucial in evaluating the potential of this compound for applications in next-generation electronic and optoelectronic devices. Researchers are encouraged to employ these standardized methods to contribute to the growing body of knowledge on this promising material.

Benchmarking Antimony Phosphide Catalysts for Hydrogen Evolution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a cornerstone of renewable energy research. While platinum (Pt) remains the benchmark catalyst, its scarcity and high cost necessitate the exploration of earth-abundant alternatives. Among these, transition metal phosphides (TMPs) have emerged as a promising class of materials. This guide provides a comparative analysis of antimony phosphide (B1233454) (SbP) catalysts, benchmarking their performance against other common HER catalysts. Due to the limited availability of experimental data on crystalline antimony phosphide as a primary HER electrocatalyst, this guide utilizes data from antimony nanoparticles as a close proxy, alongside a comprehensive comparison with well-established TMPs and platinum-based catalysts.

Comparative Performance of HER Catalysts

The efficacy of an HER catalyst is primarily evaluated based on its overpotential required to achieve a current density of 10 mA/cm², a metric relevant to solar fuel applications, and its Tafel slope, which provides insight into the reaction kinetics. The following table summarizes the performance of antimony nanoparticles in comparison to other widely studied HER electrocatalysts.

CatalystElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Sb Nanoparticles 0.5 M H₂SO₄246186[1]
Pt/C 0.5 M H₂SO₄~2942.7[2]
Ni₂P/Ni Foam 1.0 M KOH~4150
CoP Film 1.0 M KOH9442[2]
FeP Film 0.5 M H₂SO₄6655[3]
MoP/CNTs 1.0 M KOH86-[2]

Note: The performance of catalysts can vary depending on the synthesis method, support material, and testing conditions.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate benchmarking of catalyst performance. Below are detailed methodologies for catalyst synthesis and electrochemical evaluation for HER.

Synthesis of Antimony Nanoparticles

A representative synthesis of antimony nanoparticles can be achieved via a solution-phase reduction method. In a typical procedure, antimony chloride (SbCl₃) is dissolved in a solvent such as N-methyl-2-pyrrolidone (NMP). A reducing agent, for instance, sodium borohydride (B1222165) (NaBH₄), is then introduced to the solution under controlled temperature and stirring. The resulting black precipitate of antimony nanoparticles is subsequently collected by centrifugation, washed with ethanol (B145695) and water to remove impurities, and dried under vacuum.[1]

Synthesis of Transition Metal Phosphides (General)

A common method for synthesizing transition metal phosphides is through the phosphidation of a metal precursor. This typically involves a two-step process:

  • Precursor Synthesis: A metal salt (e.g., chloride, nitrate, or acetate (B1210297) of Ni, Co, Fe, or Mo) is reacted to form a metal oxide, hydroxide, or salt precursor, often on a conductive substrate like carbon cloth or nickel foam.

  • Phosphidation: The precursor is then heated in a furnace under a phosphorus-containing atmosphere (e.g., from the thermal decomposition of sodium hypophosphite, NaH₂PO₂) at elevated temperatures (typically 300-600 °C) to convert the precursor into the corresponding metal phosphide.

Electrochemical Characterization of HER Performance

The electrocatalytic performance of the synthesized materials is typically evaluated in a three-electrode electrochemical cell using a potentiostat.

  • Working Electrode: The synthesized catalyst is loaded onto a conductive substrate (e.g., glassy carbon, carbon paper, or nickel foam).

  • Counter Electrode: A platinum wire or graphite (B72142) rod is commonly used.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE), Ag/AgCl, or a reversible hydrogen electrode (RHE) is employed. The potentials are typically converted to the RHE scale for comparison.

  • Electrolyte: The measurements are performed in an acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) solution, which is purged with high-purity hydrogen or nitrogen gas before and during the experiment to ensure saturation and remove dissolved oxygen.

Key Measurements:

  • Linear Sweep Voltammetry (LSV): LSV is recorded at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve, from which the overpotential required to achieve a specific current density (e.g., 10 mA/cm²) is determined.

  • Tafel Plot: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density) and provides information about the HER mechanism.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer kinetics at the catalyst-electrolyte interface.

  • Chronoamperometry or Chronopotentiometry: These techniques are used to assess the long-term stability of the catalyst at a constant potential or current, respectively.

Visualizing Experimental Workflows and Concepts

To better illustrate the processes and relationships involved in benchmarking HER catalysts, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing Precursor Precursor Reaction Reaction Precursor->Reaction Solvent Solvent Solvent->Reaction Reducing/Phosphorus Source Reducing/Phosphorus Source Reducing/Phosphorus Source->Reaction Washing & Drying Washing & Drying Reaction->Washing & Drying Catalyst Powder Catalyst Powder Washing & Drying->Catalyst Powder Catalyst Ink Catalyst Ink Catalyst Powder->Catalyst Ink Working Electrode Working Electrode Catalyst Ink->Working Electrode Substrate Substrate Substrate->Working Electrode Three-Electrode Cell Three-Electrode Cell Working Electrode->Three-Electrode Cell LSV LSV Three-Electrode Cell->LSV EIS EIS Three-Electrode Cell->EIS Stability Test Stability Test Three-Electrode Cell->Stability Test Tafel Analysis Tafel Analysis LSV->Tafel Analysis Performance Data Performance Data LSV->Performance Data Tafel Analysis->Performance Data EIS->Performance Data Stability Test->Performance Data

Caption: Experimental workflow for catalyst synthesis and HER performance evaluation.

HER_Performance_Indicators HER Catalyst Performance HER Catalyst Performance Low Overpotential Low Overpotential HER Catalyst Performance->Low Overpotential Low Tafel Slope Low Tafel Slope HER Catalyst Performance->Low Tafel Slope High Current Density High Current Density HER Catalyst Performance->High Current Density High Stability High Stability HER Catalyst Performance->High Stability Low Cost & Earth Abundant Low Cost & Earth Abundant HER Catalyst Performance->Low Cost & Earth Abundant Efficient H₂ Production Efficient H₂ Production Low Overpotential->Efficient H₂ Production Low Tafel Slope->Efficient H₂ Production High Current Density->Efficient H₂ Production High Stability->Efficient H₂ Production Low Cost & Earth Abundant->Efficient H₂ Production

Caption: Key indicators for evaluating the performance of HER electrocatalysts.

References

Comparative Analysis of Antimony Phosphide Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Antimony phosphide (B1233454) (SbP) is a binary compound of antimony and phosphorus with promising applications in the semiconductor industry due to its unique electronic and structural properties.[1] As a semiconductor, it is utilized in high-power, high-frequency applications and laser diodes. The synthesis of high-quality antimony phosphide is crucial for its effective application. This guide provides a comparative analysis of the primary methods for synthesizing this compound: solid-state reaction, solvothermal synthesis, mechanochemical synthesis, and chemical vapor deposition (CVD).

Comparison of Synthesis Methods

The selection of a synthesis method for this compound depends on the desired properties of the final product, such as crystallinity, particle size, and purity, as well as scalability and cost considerations. The following table summarizes the key quantitative parameters of the different synthesis methods.

Synthesis MethodPrecursorsTemperature (°C)Reaction TimeParticle SizePurityYieldAdvantagesDisadvantages
Solid-State Reaction Elemental Antimony (Sb), Red Phosphorus (P)770 K (497 °C)48 hoursMicrometer-sizedHighHighSimple, high yieldHigh temperature, long reaction time, limited control over particle size
Solvothermal Synthesis Antimony Chloride (SbCl₃), White Phosphorus (P₄)120 - 20012 - 24 hoursNanometer-sizedModerate to HighModerateGood control over particle size and morphologyRequires specialized equipment (autoclave), potential for solvent contamination
Mechanochemical Synthesis Antimony powder, Red PhosphorusRoom Temperature1 - 5 hoursNanometer-sizedModerate to HighHighRoom temperature process, rapid, solvent-freeCan introduce impurities from milling equipment, may result in amorphous or poorly crystalline products
Chemical Vapor Deposition (CVD) Organometallic Sb precursors (e.g., Sb(i-C₃H₇)₃), Phosphine (B1218219) (PH₃)200 - 275VariesThin filmsHighN/AExcellent control over film thickness and uniformityRequires specialized and expensive equipment, uses hazardous precursors

Experimental Protocols

Detailed methodologies for each synthesis method are provided below. These protocols are based on published literature and represent typical experimental procedures.

Solid-State Reaction

The solid-state reaction is a traditional and straightforward method for synthesizing polycrystalline this compound.[1]

Materials:

  • High-purity antimony powder

  • Red phosphorus

  • Quartz ampoule

Procedure:

  • Stoichiometric amounts of antimony powder and red phosphorus are thoroughly mixed in an inert atmosphere (e.g., a glovebox).

  • The mixture is sealed in an evacuated quartz ampoule.

  • The ampoule is placed in a furnace and heated to 770 K (497 °C) over a period of 10 hours.[2]

  • The temperature is maintained at 770 K for 48 hours to ensure a complete reaction.[2]

  • The ampoule is then slowly cooled to room temperature.

  • The resulting this compound product is collected and characterized.

Characterization: The product is typically characterized by X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and scanning electron microscopy (SEM) to analyze the morphology and particle size.

Solvothermal Synthesis

Solvothermal synthesis is a versatile method for preparing nanomaterials with controlled size and morphology.

Materials:

  • Antimony trichloride (B1173362) (SbCl₃)

  • White phosphorus (P₄)

  • Solvent (e.g., ethylenediamine, ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Antimony trichloride and white phosphorus are dissolved in the chosen solvent in a Teflon-lined autoclave.

  • The autoclave is sealed and heated to a temperature between 120 °C and 200 °C.

  • The reaction is maintained at this temperature for 12 to 24 hours.

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting precipitate is collected by centrifugation, washed several times with ethanol (B145695) and deionized water to remove any unreacted precursors and byproducts, and then dried under vacuum.

Characterization: The size, morphology, and crystal structure of the synthesized nanoparticles are characterized using transmission electron microscopy (TEM), scanning electron microscopy (SEM), and X-ray diffraction (XRD).

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free method that uses mechanical energy to induce chemical reactions.[3]

Materials:

  • High-purity antimony powder

  • Red phosphorus

  • High-energy ball mill with hardened steel or tungsten carbide vials and balls

Procedure:

  • Stoichiometric amounts of antimony powder and red phosphorus are loaded into the milling vial along with the milling balls in an inert atmosphere.

  • The mixture is milled at a high rotation speed for a duration of 1 to 5 hours.

  • The milling process is periodically paused to prevent excessive heating.

  • After milling, the product is collected from the vial.

Characterization: The resulting powder is analyzed by X-ray diffraction (XRD) to determine its crystallinity and phase composition. Transmission electron microscopy (TEM) can be used to observe the particle size and morphology.

Chemical Vapor Deposition (CVD)

Chemical vapor deposition is a technique used to deposit high-quality thin films of various materials, including this compound.[4]

Materials:

  • An organometallic antimony precursor (e.g., triisopropylantimony, Sb(i-C₃H₇)₃)

  • Phosphine gas (PH₃)

  • A suitable substrate (e.g., silicon wafer)

  • CVD reactor

Procedure:

  • The substrate is placed in the CVD reaction chamber.

  • The chamber is evacuated to a high vacuum and then heated to the desired deposition temperature (e.g., 200-275 °C).[4]

  • The organometallic antimony precursor is vaporized and introduced into the reaction chamber along with phosphine gas.

  • The precursor gases react on the heated substrate surface, leading to the deposition of a thin film of this compound.

  • The deposition process is continued until the desired film thickness is achieved.

  • The chamber is then cooled down, and the coated substrate is removed.

Characterization: The thickness, composition, crystallinity, and surface morphology of the deposited film are characterized using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and atomic force microscopy (AFM).

Visualizing Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each synthesis method.

solid_state_synthesis start Mix Sb and P powders seal Seal in Quartz Ampoule start->seal Inert Atmosphere heat Heat to 770 K seal->heat hold Hold at 770 K for 48h heat->hold cool Cool to Room Temperature hold->cool collect Collect SbP Product cool->collect

Solid-State Synthesis Workflow

solvothermal_synthesis start Dissolve Precursors in Solvent seal Seal in Autoclave start->seal heat Heat to 120-200 °C seal->heat hold Hold for 12-24h heat->hold cool Cool to Room Temperature hold->cool wash Wash and Centrifuge cool->wash dry Dry under Vacuum wash->dry collect Collect SbP Nanoparticles dry->collect

Solvothermal Synthesis Workflow

mechanochemical_synthesis start Load Sb and P into Mill mill High-Energy Ball Milling (1-5h) start->mill Inert Atmosphere collect Collect SbP Product mill->collect

Mechanochemical Synthesis Workflow

cvd_synthesis start Place Substrate in Reactor heat Heat Substrate (200-275 °C) start->heat introduce Introduce Precursor Gases heat->introduce deposit Film Deposition introduce->deposit cool Cool Down deposit->cool collect Remove Coated Substrate cool->collect

Chemical Vapor Deposition Workflow

References

validation of antimony phosphide's potential in phase-change memory

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available research validating the potential of antimony phosphide (B1233454) (SbP) as a material for phase-change memory (PCM) applications. Extensive searches for experimental data on its performance metrics—such as switching speed, endurance, and data retention—have not yielded specific results. Similarly, detailed experimental protocols for the synthesis of SbP thin films for PCM devices and their subsequent electrical characterization are not present in the current body of scientific literature.

Therefore, a direct and quantitative comparison of antimony phosphide with established phase-change materials like Germanium-Antimony-Tellurium (Ge₂Sb₂Te₅, or GST) and other emerging alternatives is not feasible at this time. A comprehensive evaluation would necessitate empirical data on SbP's crystallization temperature, switching speeds, cycling endurance, and data retention capabilities, none of which are available in the provided search results.

To facilitate future research and provide a framework for the eventual validation of SbP or other novel materials in this domain, this guide will outline the standard performance benchmarks of conventional PCM materials and the requisite experimental methodologies.

A Benchmark for Comparison: Ge₂Sb₂Te₅ (GST)

The industry-standard material for phase-change memory is Ge₂Sb₂Te₅. Any new candidate material, such as this compound, would need to be evaluated against the well-documented performance of GST. The table below summarizes the typical performance metrics for GST-based PCM devices, which would serve as a baseline for comparison.

Table 1: Performance Metrics of Conventional Ge₂Sb₂Te₅-based Phase-Change Memory

Performance MetricTypical Values for Ge₂Sb₂Te₅ (GST)
Switching Speed (SET/RESET) 10s of nanoseconds to sub-nanosecond
Endurance (Write/Erase Cycles) 10⁵ to 10¹² cycles
Data Retention >10 years at 85°C
Resistance Contrast (Amorphous/Crystalline) 2-3 orders of magnitude
Programming Current 10s to 100s of µA
Crystallization Temperature ~150°C
Melting Temperature ~600°C

Essential Experimental Protocols for Validation

To assess the viability of a novel phase-change material like this compound, a series of standardized experimental procedures must be conducted. These protocols are designed to characterize the material's physical properties and its performance in a device setting.

Thin Film Deposition

The first step is the synthesis of high-quality thin films of the candidate material. A common technique for this is sputtering .

  • Target Preparation : A high-purity target of the desired material (e.g., SbP) is fabricated.

  • Substrate : Thin films are typically deposited on silicon wafers with a pre-deposited layer of an insulating material like silicon dioxide (SiO₂) and a bottom electrode, often Tungsten (W) or Titanium Nitride (TiN).

  • Sputtering Process :

    • The substrate is placed in a vacuum chamber.

    • The chamber is evacuated to a high vacuum and then backfilled with an inert gas, typically Argon.

    • A high voltage is applied to the target, creating a plasma.

    • Argon ions bombard the target, ejecting atoms of the target material which then deposit onto the substrate, forming a thin film.

    • Deposition parameters such as power, pressure, and substrate temperature must be precisely controlled to achieve the desired film thickness and quality.

Device Fabrication

Once the thin film is deposited, PCM test cells are fabricated using standard photolithography and etching techniques to create a device structure, often a "mushroom" or "lance" cell configuration. This involves patterning the phase-change material and depositing top and bottom electrodes to enable electrical testing.

Material and Device Characterization

A series of characterization techniques are employed to understand the material's properties and the device's performance.

  • Structural and Morphological Characterization :

    • X-ray Diffraction (XRD) : To determine the crystal structure of the film in its crystalline state.

    • Transmission Electron Microscopy (TEM) : To visualize the microstructure and phase transitions at the nanoscale.

  • Electrical Characterization :

    • Resistance-Temperature (R-T) Measurements : To determine the crystallization temperature (Tc) and melting temperature (Tm). The film is heated while its resistance is monitored. A sharp drop in resistance indicates the amorphous-to-crystalline phase transition.

    • Current-Voltage (I-V) and Resistance-Voltage (R-V) Sweeps : To measure the threshold switching behavior and the SET/RESET operations. Applying voltage pulses of varying amplitude and duration allows for the characterization of switching speed and programming window.

    • Endurance Testing : The device is subjected to repeated SET and RESET cycles to determine its operational lifetime before failure.

    • Data Retention Testing : The stability of the amorphous and crystalline states is tested by annealing the device at elevated temperatures and monitoring the resistance over time to extrapolate the 10-year data retention temperature.

Logical Workflow for Material Validation

The process of validating a new phase-change material follows a logical progression from material synthesis to device-level testing. The following diagram illustrates this workflow.

G cluster_0 Material Synthesis & Characterization cluster_1 Device Fabrication & Testing cluster_2 Performance Evaluation Target_Fabrication Target Fabrication (e.g., SbP) Thin_Film_Deposition Thin Film Deposition (e.g., Sputtering) Target_Fabrication->Thin_Film_Deposition Material_Characterization Material Characterization (XRD, TEM, R-T) Thin_Film_Deposition->Material_Characterization Device_Fabrication Device Fabrication (Photolithography, Etching) Thin_Film_Deposition->Device_Fabrication Data_Analysis Data Analysis & Parameter Extraction Material_Characterization->Data_Analysis Electrical_Testing Electrical Testing (I-V, R-V, Endurance, Retention) Device_Fabrication->Electrical_Testing Electrical_Testing->Data_Analysis Comparison Comparison with Benchmark (e.g., GST) Data_Analysis->Comparison Validation Validation of Potential Comparison->Validation

Caption: Workflow for validating a novel phase-change material.

Signaling Pathway for Phase Transition

The fundamental principle of phase-change memory relies on the controlled transition between amorphous and crystalline states, triggered by electrical pulses that induce Joule heating.

G cluster_0 RESET Operation (Amorphous State) cluster_1 SET Operation (Crystalline State) High_Pulse High Amplitude, Short Duration Pulse Melt Material melts (T > Tm) High_Pulse->Melt Quench Rapid Quenching Melt->Quench Amorphous Amorphous State (High Resistance) Quench->Amorphous Low_Pulse Lower Amplitude, Longer Duration Pulse Amorphous->Low_Pulse SET Crystallize Material crystallizes (Tc < T < Tm) Low_Pulse->Crystallize Crystalline Crystalline State (Low Resistance) Crystallize->Crystalline Crystalline->High_Pulse RESET

Caption: Electrical signaling for phase transitions in PCM.

Safety Operating Guide

Safe Disposal of Antimony Phosphide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential procedural guidance for the safe and compliant disposal of antimony phosphide (B1233454) (SbP), a compound utilized in semiconductor research and high-power, high-frequency applications.[1] Adherence to these protocols is critical to mitigate risks associated with its toxicity and reactivity. Antimony phosphide is a toxic compound, and direct exposure to its powder or vapor should be strictly avoided.[2]

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn and emergency measures are in place.

A. Personal Protective Equipment (PPE):

  • Respiratory Protection: A full-face, self-contained breathing apparatus (SCBA) is necessary, especially in case of fire or release of phosphine (B1218219) gas.[3]

  • Eye Protection: Chemical safety goggles with a side shield are mandatory.

  • Hand Protection: Wear chemical-impermeable gloves.

  • Body Protection: A lab coat or other suitable protective clothing should be worn.[4]

B. Engineering Controls:

  • All handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Ensure an emergency eyewash station and safety shower are readily accessible.

C. Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

II. Step-by-Step Disposal Protocol

The primary hazard associated with this compound disposal is its reaction with water or moisture to produce highly toxic and flammable phosphine gas (PH₃).[5][6] Therefore, a controlled hydrolysis process to safely neutralize the phosphide, followed by the precipitation and disposal of the antimony-containing byproduct, is required.

Phase 1: Controlled Hydrolysis and Phosphine Neutralization

This phase should be performed in a designated and properly ventilated area, away from flammable materials.

  • Preparation of Neutralization Solution: Prepare a large volume of a basic solution, such as 5% sodium hypochlorite (B82951) (bleach) or a potassium permanganate (B83412) solution. This will be used to scrub the phosphine gas produced.

  • Apparatus Setup:

    • Use a three-neck round-bottom flask as the reaction vessel.

    • Fit one neck with a dropping funnel containing a dilute acid (e.g., 2M hydrochloric acid).

    • Connect the central neck to a gas outlet tube.

    • The third neck can be stoppered or used for a nitrogen inlet for an inert atmosphere if desired.

    • Submerge the gas outlet tube into the prepared basic neutralization solution to ensure any evolved phosphine gas is scrubbed.

  • Decomposition of this compound:

    • Place the this compound waste into the reaction flask.

    • Slowly add the dilute acid from the dropping funnel to the flask. The acid will react with the this compound to produce phosphine gas and an antimony salt solution.

    • Control the rate of acid addition to maintain a slow and steady evolution of gas. The reaction is: SbP + 3HCl → SbCl₃ + PH₃.

  • Complete the Reaction: Once all the this compound has reacted, continue to purge the system with an inert gas (e.g., nitrogen) to ensure all phosphine gas has been passed through the scrubbing solution.

Phase 2: Precipitation and Disposal of Antimony Waste

The resulting solution contains antimony salts, which are also toxic and must be treated as hazardous waste. Antimony compounds are classified as heavy metal hazardous waste in many jurisdictions.[2][4]

  • Precipitation of Antimony:

    • To the antimony salt solution from Phase 1, add a solution of iron(III) chloride.

    • Adjust the pH of the solution to a range of 4 to 10 by slowly adding a base, such as sodium hydroxide (B78521). This will co-precipitate antimony compounds with iron(III) hydroxide. Antimony compounds adsorb onto the iron hydroxide precipitate, facilitating their removal from the wastewater.

  • Separation and Collection:

    • Allow the precipitate to settle.

    • Separate the solid waste from the liquid by filtration or decantation.

  • Disposal of Solid and Liquid Waste:

    • The collected solid precipitate, containing antimony, should be placed in a sealed, properly labeled container for hazardous waste.

    • The remaining liquid should be tested for residual antimony. If it meets local regulations for disposal, it may be neutralized and discharged. Otherwise, it should also be collected as hazardous liquid waste.

  • Final Disposal: Arrange for the collection of the sealed hazardous waste containers by a certified chemical waste disposal service. All waste disposal must be in accordance with local, regional, national, and international regulations.[5][7]

III. Chemical Incompatibility and Storage

Proper storage of this compound is crucial to prevent accidental reactions.

Incompatible with:Hazard
Water, Moisture, AcidsReacts to produce highly toxic and flammable phosphine gas.[5]
Strong Oxidizing AgentsMay cause a violent reaction.
HalogensCan react violently.

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

IV. This compound Disposal Workflow

The following diagram illustrates the key steps in the safe disposal of this compound.

AntimonyPhosphideDisposal cluster_prep Preparation cluster_hydrolysis Controlled Hydrolysis cluster_precipitation Antimony Precipitation cluster_disposal Final Disposal PPE Don Appropriate PPE Setup Set up Reaction & Scrubbing Apparatus PPE->Setup Waste Place SbP Waste in Flask AddAcid Slowly Add Dilute Acid Waste->AddAcid Scrub Scrub Evolved Phosphine Gas AddAcid->Scrub AddFeCl3 Add Iron(III) Chloride Scrub->AddFeCl3 AdjustpH Adjust pH to 4-10 AddFeCl3->AdjustpH Precipitate Collect Antimony Precipitate AdjustpH->Precipitate Package Package Hazardous Waste Precipitate->Package Dispose Dispose via Certified Service Package->Dispose

References

Personal protective equipment for handling Antimony phosphide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Antimony phosphide (B1233454) (SbP), including personal protective equipment (PPE), operational procedures, and disposal plans.

Antimony phosphide is a black crystalline solid and a toxic compound that requires careful handling to avoid adverse health effects.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Respiratory Protection Air-purifying respirator with a high-efficiency particulate filter (HEPA)For concentrations up to 5 mg/m³, an N95, R95, or P95 filter is recommended. For higher concentrations or in the event of a spill, a full-facepiece respirator with N100, R100, or P100 filters, or a self-contained breathing apparatus (SCBA) should be used.[3][4]
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn to prevent eye contact with dust or vapors.[2] An eyewash station should be readily accessible.
Skin Protection Impervious gloves and protective clothingChemical-resistant gloves (e.g., rubber) and disposable coveralls are recommended to prevent skin contact.
Footwear Rubber bootsRecommended, especially during spill cleanup.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Keep the compound away from ignition sources, strong oxidizing agents, acids, and halogenated acids.[4][5]

  • Store in a tightly closed container in a dry and cool place.[6]

Spill Management:

  • Evacuate and Secure: Immediately evacuate personnel from the spill area and secure the entrance.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite. For larger spills, dike the area to prevent spreading.

  • Cleanup: Moisten the spilled material to prevent dust from becoming airborne.[7] Use a HEPA-filter vacuum for cleanup and place the material into sealed containers for disposal.[7][8]

  • Decontamination: After cleanup, wash the spill site thoroughly.

Disposal:

  • Dispose of this compound waste in accordance with federal, state, and local environmental regulations.

  • Contact a licensed professional waste disposal service for proper disposal.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Rinse eyes cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]
Ingestion Do not induce vomiting. Seek immediate medical attention.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE: - Respirator - Goggles/Face Shield - Gloves - Lab Coat prep_workspace Prepare Workspace: - Ensure fume hood is operational - Verify eyewash/shower access prep_ppe->prep_workspace handling_weigh Weighing and Transfer: - Conduct within fume hood - Minimize dust generation prep_workspace->handling_weigh handling_reaction Reaction Setup: - Handle with care - Avoid contact with incompatibles handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Workspace: - Clean all surfaces handling_reaction->cleanup_decontaminate emergency_spill Spill Response: - Evacuate and ventilate - Contain and clean up handling_reaction->emergency_spill emergency_exposure Exposure Response: - Follow First Aid protocols - Seek medical attention handling_reaction->emergency_exposure cleanup_waste Waste Disposal: - Segregate hazardous waste - Label container clearly cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe emergency_spill->cleanup_decontaminate emergency_exposure->cleanup_ppe

Caption: Workflow for safe handling of this compound.

References

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